molecular formula C36H71NO3 B1242672 N-Oleoyl sphinganine CAS No. 34227-83-3

N-Oleoyl sphinganine

Cat. No.: B1242672
CAS No.: 34227-83-3
M. Wt: 566.0 g/mol
InChI Key: MJQIARGPQMNBGT-WWUCIAQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9Z)-octadecenoyl]sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as (9Z)-octadecenoyl (oleoyl). It has a role as a mouse metabolite. It is functionally related to an oleic acid.

Properties

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIARGPQMNBGT-WWUCIAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314764
Record name C18:1-Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34227-83-3
Record name C18:1-Dihydroceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34227-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyl sphinganine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034227833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C18:1-Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OLEOYL SPHINGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBD7T2NL63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the N-Oleoyl Sphinganine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the biosynthesis of N-Oleoyl sphinganine (B43673), a critical ceramide species involved in numerous cellular processes. The document details the enzymatic reactions, key molecular players, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data to support further research and drug development efforts.

Introduction to N-Oleoyl Sphinganine and the de Novo Sphingolipid Biosynthesis Pathway

This compound, also known as N-oleoyl-dihydrosphingosine, is a species of dihydroceramide (B1258172), which is a precursor to ceramide. Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation[1][2]. The biosynthesis of this compound is a part of the de novo sphingolipid synthesis pathway, which begins with the condensation of L-serine and palmitoyl-CoA[1]. This pathway is a fundamental process in eukaryotic cells, and its dysregulation has been implicated in various diseases.

The core reaction in the formation of this compound is the N-acylation of the sphinganine backbone with an oleoyl (B10858665) group, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS)[1]. The subsequent desaturation of the sphinganine backbone by dihydroceramide desaturase 1 (DES1) leads to the formation of N-oleoyl sphingosine (B13886) (oleoyl-ceramide)[3].

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER)[1].

Step 1: Formation of the Sphinganine Backbone

The synthesis of the sphingoid base, sphinganine, is the initial phase of the de novo pathway.

  • Serine Palmitoyltransferase (SPT) : This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is considered the rate-limiting step in sphingolipid biosynthesis.

  • 3-Ketosphinganine Reductase (KDSR) : The 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by this reductase, utilizing NADPH as a cofactor.

Step 2: N-Acylation of Sphinganine

This step is the defining reaction for the formation of this compound and is catalyzed by a specific group of enzymes.

  • Ceramide Synthases (CerS) : Mammals have six isoforms of CerS (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths[4][5]. The formation of this compound involves the transfer of an oleoyl group (C18:1) from oleoyl-CoA to the amino group of sphinganine. Several CerS isoforms, including CerS1, CerS3, and CerS4, have been shown to utilize C18-CoA substrates[4][5][6].

Step 3: Desaturation to Ceramide

While the focus of this guide is this compound (a dihydroceramide), it is crucial to understand its conversion to the corresponding ceramide.

  • Dihydroceramide Desaturase 1 (DES1) : This enzyme introduces a trans-double bond at the 4,5-position of the sphinganine backbone of this compound, converting it to N-oleoyl sphingosine (C18:1-ceramide)[7][8]. This reaction requires molecular oxygen and a reductant, typically NADH[8].

Signaling Pathway Diagram

This compound Biosynthesis cluster_de_novo De Novo Sphingolipid Synthesis cluster_acylation N-Acylation cluster_desaturation Desaturation Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KDSR (NADPH) NOleoylSphinganine This compound (Dihydroceramide) Sphinganine->NOleoylSphinganine CerS1, CerS3, CerS4 OleoylCoA Oleoyl-CoA OleoylCoA->NOleoylSphinganine NOleoylSphingosine N-Oleoyl Sphingosine (Ceramide) NOleoylSphinganine->NOleoylSphingosine DES1 (O2, NADH)

Caption: De novo biosynthesis of this compound and its conversion to N-oleoyl sphingosine.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthesis pathway.

Table 1: Substrate Specificity of Human Ceramide Synthase Isoforms

CerS IsoformPreferred Acyl-CoA Chain Length(s)Activity with C18:1-CoA (Oleoyl-CoA)Reference(s)
CerS1 C18:0Yes[1][4]
CerS2 C22:0 - C24:0Low to negligible[9][10]
CerS3 Broad (C18-C26+)Yes[4][6]
CerS4 C18:0 - C20:0Yes[4][6]
CerS5 C16:0Low[11][12]
CerS6 C14:0 - C16:0Low[4][12]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmaxOrganism/SystemReference(s)
CerS Isoforms (general) Sphinganine2 - 5 µMNot specifiedMammalian (overexpressed)[12]
Dihydroceramide Desaturase 1 (DES1) N-octanoyl-D-erythro-sphinganine340 µMNot specifiedRat Liver Microsomes[8]
Dihydroceramide Desaturase 1 (DES1) NADH120 µMNot specifiedRat Liver Microsomes[8]

Table 3: Reported Levels of N-Oleoyl Ceramide (C18:1-Cer) in Biological Samples

Sample TypeConditionConcentration/AbundanceReference(s)
Human PlasmaHealthyVariable, often a minor species[13][14]
Human PlasmaObese AdultsLevels may be altered[13]
Rat LiverNormalDetectable[13][14]
Rat MuscleNormalDetectable[13][14]
Rat HeartNormalDetectable[14]

Note: Quantitative data for this compound specifically is less abundant in the literature than for its desaturated form, N-oleoyl ceramide. The levels can vary significantly depending on the cell type, tissue, and physiological state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

In Vitro Ceramide Synthase Assay

This protocol is adapted for measuring the activity of ceramide synthases in cell or tissue homogenates using a fluorescently labeled substrate.

Workflow Diagram:

Ceramide Synthase Assay Workflow Homogenate Prepare Cell/Tissue Homogenate Reaction Incubate with NBD-sphinganine, Oleoyl-CoA, and buffer Homogenate->Reaction Stop Stop Reaction (e.g., with Chloroform/Methanol) Reaction->Stop Extract Lipid Extraction Stop->Extract Separate Separate Lipids (TLC or HPLC) Extract->Separate Quantify Quantify Fluorescent Product (NBD-N-Oleoyl sphinganine) Separate->Quantify

Caption: Workflow for the in vitro ceramide synthase assay using a fluorescent substrate.

Materials:

  • Cell or tissue homogenate

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • NBD-sphinganine (fluorescent substrate)

  • Oleoyl-CoA

  • Chloroform/Methanol solution (1:2, v/v)

  • TLC plate or HPLC system with a fluorescence detector

Procedure:

  • Prepare Homogenates: Homogenize cells or tissues in a suitable buffer (e.g., homogenization buffer containing protease inhibitors) on ice. Determine the protein concentration of the homogenate.

  • Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, NBD-sphinganine (e.g., 10 µM final concentration), and oleoyl-CoA (e.g., 50 µM final concentration).

  • Initiate the Reaction: Add the cell or tissue homogenate (e.g., 20-50 µg of protein) to the reaction mixture to a final volume of 20-100 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding an excess of chloroform/methanol (1:2, v/v).

  • Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).

  • Separation and Quantification:

    • TLC: Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-N-Oleoyl sphinganine spot.

    • HPLC: Resuspend the dried lipid extract in a suitable solvent and inject it into an HPLC system equipped with a fluorescence detector. Separate the lipids using a C18 reverse-phase column and quantify the peak corresponding to NBD-N-Oleoyl sphinganine.

In Situ Dihydroceramide Desaturase Assay

This protocol measures the activity of dihydroceramide desaturase in living cells using a fluorescently labeled dihydroceramide analog.

Workflow Diagram:

In Situ DES1 Assay Workflow Culture Culture Cells to Desired Confluency Label Incubate Cells with Fluorescent Dihydroceramide Analog Culture->Label Harvest Harvest and Wash Cells Label->Harvest Extract Lipid Extraction Harvest->Extract Analyze Analyze Lipid Extract by LC-MS/MS Extract->Analyze Quantify Quantify Fluorescent Ceramide Product Analyze->Quantify

Caption: Workflow for the in situ dihydroceramide desaturase assay.

Materials:

  • Cultured cells

  • Cell culture medium

  • Fluorescent dihydroceramide analog (e.g., C12-NBD-dihydroceramide)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., isopropanol, hexane, water)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency in a multi-well plate.

  • Labeling: Add the fluorescent dihydroceramide analog to the cell culture medium at a final concentration of, for example, 500 nM.

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 6 hours) at 37°C.

  • Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then harvest the cells (e.g., by scraping).

  • Lipid Extraction: Perform a total lipid extraction from the cell pellet.

  • LC-MS/MS Analysis: Analyze the lipid extract using a suitable LC-MS/MS method to separate and quantify the fluorescent dihydroceramide substrate and the fluorescent ceramide product.

  • Data Analysis: Calculate the percentage of conversion of the dihydroceramide analog to the ceramide product to determine the in situ enzyme activity.

Lipidomics Analysis for this compound Quantification

This protocol outlines a general workflow for the quantification of endogenous this compound from biological samples using LC-MS/MS.

Workflow Diagram:

Lipidomics Workflow Sample Collect and Homogenize Biological Sample Spike Spike with Internal Standard (e.g., C17-dihydroceramide) Sample->Spike Extract Lipid Extraction Spike->Extract LC_MS LC-MS/MS Analysis (MRM mode) Extract->LC_MS Quantify Quantify this compound Relative to Internal Standard LC_MS->Quantify

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., a non-naturally occurring odd-chain dihydroceramide like C17-dihydroceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Sample Preparation: Homogenize tissue samples or pellet cultured cells. For plasma, use a defined volume.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample before extraction.

  • Lipid Extraction: Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent.

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Separate the lipids using a reverse-phase C18 column.

    • Use Multiple Reaction Monitoring (MRM) mode for detection. The precursor ion for this compound (d18:0/18:1) would be its [M+H]⁺ or [M+Na]⁺ adduct, and the product ion would be a characteristic fragment (e.g., corresponding to the sphinganine backbone).

  • Quantification: Integrate the peak areas for this compound and the internal standard. Calculate the concentration of this compound in the original sample based on the peak area ratio and the known concentration of the internal standard.

Conclusion

The biosynthesis of this compound is a tightly regulated process with significant implications for cellular function and disease. This guide has provided a detailed overview of the core pathway, presented available quantitative data, and offered comprehensive experimental protocols to facilitate further research. A deeper understanding of the kinetics and regulation of the ceramide synthases involved in oleoyl-CoA utilization will be crucial for the development of targeted therapeutics for a range of metabolic and proliferative disorders.

References

The Cellular Function of N-Oleoyl Sphinganine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl sphinganine (B43673), a dihydroceramide (B1258172) species, is a critical bioactive sphingolipid involved in a multitude of cellular processes. As an intermediate in the de novo sphingolipid synthesis pathway, it plays a significant role in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the core functions of N-Oleoyl sphinganine, detailing its synthesis, its role in key cellular events such as keratinocyte differentiation and apoptosis, and its influence on cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also active participants in signal transduction. This compound, a type of dihydroceramide, is formed by the N-acylation of a sphinganine backbone with an oleoyl (B10858665) group. This molecule is a key player in the regulation of cell growth, differentiation, and programmed cell death. Understanding the specific functions of this compound is crucial for elucidating the complex network of sphingolipid-mediated cellular regulation and for the development of novel therapeutic strategies targeting this pathway.

Synthesis and Metabolism of this compound

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of sphinganine.[1] Sphinganine is then acylated by a family of enzymes known as ceramide synthases (CerS).[1] Specifically, CerS isoforms exhibit substrate specificity for different fatty acyl-CoAs, and the synthesis of this compound is dependent on the activity of the CerS isoform that preferentially utilizes oleoyl-CoA. Following its synthesis, this compound can be further metabolized. A key conversion is the desaturation of the sphinganine backbone by dihydroceramide desaturase 1 (DES1) to form N-oleoyl-sphingosine (a ceramide).[2]

Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS OleoylCoA Oleoyl-CoA OleoylCoA->CerS NOS This compound (Dihydroceramide) CerS->NOS DES1 Dihydroceramide Desaturase 1 (DES1) NOS->DES1 Ceramide N-Oleoyl-Sphingosine (Ceramide) DES1->Ceramide

Figure 1: De novo synthesis pathway of this compound.

Core Functions in Cellular Processes

Regulation of Keratinocyte Differentiation and Skin Barrier Function

Sphingolipids are integral to the formation and maintenance of the epidermal permeability barrier. Sphinganine, the precursor to this compound, has been shown to promote the differentiation of keratinocytes and increase the production of various ceramide species, which are essential for an intact skin barrier.[3] Treatment of normal human keratinocytes with sphingoid bases, including sphinganine, upregulates the expression of ceramide synthases, further enhancing ceramide production.[4] While direct quantitative data for this compound is limited, the known effects of its precursor and the general role of dihydroceramides suggest its importance in skin health.

Table 1: Effect of Sphinganine Treatment on Gene Expression in Keratinocytes

Gene Fold Change (Sphinganine vs. Control) Function
Ceramide Synthase 2 Increased Synthesis of very long-chain ceramides (B1148491)
Ceramide Synthase 3 Significantly Increased Synthesis of ultra-long-chain ceramides, crucial for skin barrier

| Ceramide Synthase 4 | Increased | Synthesis of various ceramide species |

Data summarized from studies on sphingoid base treatment of keratinocytes, suggesting a likely role for its downstream product, this compound.[4]

Induction of Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. The accumulation of ceramides can trigger both the intrinsic and extrinsic apoptotic pathways.[4] While dihydroceramides like this compound were initially considered less active than ceramides, recent evidence suggests they also play a role in inducing apoptosis, particularly when their conversion to ceramides is blocked. The pro-apoptotic signaling of ceramides involves the activation of protein phosphatases and the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4]

Involvement in Cellular Signaling Pathways

Protein Kinase C (PKC) Signaling

Sphingolipids are known modulators of Protein Kinase C (PKC) activity. While sphingosine (B13886) is a known inhibitor of PKC, the effect of N-acylated forms like this compound is less clear and may be cell-type specific. The regulation of PKC is a critical aspect of many signaling cascades that control cell proliferation, differentiation, and apoptosis.

Calcium Homeostasis

Sphingosine has been shown to trigger the release of calcium from acidic stores like lysosomes, a process that is independent of the well-known endoplasmic reticulum calcium stores. This release is mediated by two-pore channel 1 (TPC1) and can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While direct evidence for this compound is pending, its structural similarity to other sphingolipids suggests a potential role in modulating intracellular calcium signaling.

cluster_membrane Cell Membrane cluster_lysosome Lysosome cluster_nucleus Nucleus PKC Protein Kinase C (PKC) Apoptosis Apoptosis PKC->Apoptosis Differentiation Differentiation PKC->Differentiation TPC1 TPC1 Channel Ca_cyto Cytosolic Ca²⁺ ↑ TPC1->Ca_cyto Ca_store Ca²⁺ Ca_store->TPC1 TFEB_nuc TFEB Gene_exp Gene Expression (Autophagy, Lysosomal Biogenesis) TFEB_nuc->Gene_exp Sphingolipid This compound (potential modulator) Sphingolipid->PKC Modulation Sphingolipid->TPC1 Potential Activation TFEB_cyto TFEB Ca_cyto->TFEB_cyto Activates TFEB_cyto->TFEB_nuc Translocation

Figure 2: Potential signaling roles of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

  • Cell line of interest (e.g., primary human keratinocytes, HaCaT cells)

  • Appropriate cell culture medium and supplements

  • This compound (synthetic)

  • Vehicle (e.g., ethanol, DMSO)

  • Bovine Serum Albumin (BSA)

Protocol:

  • Culture cells to the desired confluency in standard culture conditions.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • To prepare the working solution, complex the this compound with fatty acid-free BSA. This is crucial for its solubility and delivery to cells in a serum-free or low-serum medium. A typical molar ratio of sphingolipid to BSA is 1:1 to 5:1. a. Briefly, dry the required amount of this compound from the stock solution under a stream of nitrogen. b. Resuspend the lipid film in a small volume of vehicle. c. Add the lipid solution dropwise to a vigorously vortexing solution of BSA in serum-free medium. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Remove the culture medium from the cells and replace it with the medium containing the this compound-BSA complex at the desired final concentration.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To extract and quantify this compound and other sphingolipids from cultured cells.

Materials:

  • Cultured cells treated with or without this compound

  • Phosphate-buffered saline (PBS)

  • Internal standards for sphingolipids (e.g., C17-sphinganine)

  • Extraction solvents (e.g., isopropanol, ethyl acetate, hexane)

  • LC-MS/MS system

Protocol:

  • Cell Harvesting and Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Scrape the cells in PBS and pellet them by centrifugation. c. Resuspend the cell pellet in a known volume of water and homogenize by sonication.

  • Lipid Extraction: a. To a known amount of cell homogenate (e.g., based on protein concentration), add the internal standard mixture. b. Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). c. Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in the mobile phase. b. Inject the sample into the LC-MS/MS system. c. Separate the sphingolipid species using a suitable column (e.g., C18 reversed-phase). d. Detect and quantify the different sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode. The transitions for this compound and the internal standard should be pre-determined. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Start Cell Sample Homogenization Homogenization (Sonication) Start->Homogenization Extraction Lipid Extraction (with Internal Standards) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 3: Experimental workflow for LC-MS/MS analysis of sphingolipids.

Conclusion

This compound is a key bioactive lipid with multifaceted roles in cellular function. Its involvement in critical processes such as keratinocyte differentiation and apoptosis highlights its importance in both tissue homeostasis and pathology. While much of the current understanding is derived from studies on its precursors or the broader class of dihydroceramides and ceramides, the available evidence strongly supports a significant regulatory role for this specific lipid species. Future research focusing on generating quantitative data and elucidating the specific signaling pathways directly modulated by this compound will be crucial for a complete understanding of its function and for harnessing its therapeutic potential. This guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the intricate cellular biology of this compound.

References

N-Oleoyl sphinganine role in ceramide metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Oleoyl Sphinganine (B43673) in Ceramide Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Oleoyl sphinganine, a dihydroceramide (B1258172) species, occupies a critical juncture in sphingolipid metabolism. As a direct product of the acylation of sphinganine by oleoyl-CoA, its formation is governed by the substrate specificity of the ceramide synthase (CerS) family of enzymes. Subsequently, it serves as the immediate precursor to N-Oleoyl ceramide, a bioactive lipid, through a desaturation reaction catalyzed by dihydroceramide desaturase (DEGS1). The balance between the synthesis and subsequent metabolism of this compound is integral to maintaining cellular homeostasis, as the accumulation of its downstream product, ceramide, is implicated in numerous signaling pathways, including apoptosis, cell cycle arrest, and insulin (B600854) resistance. This document provides a detailed overview of the metabolic pathways involving this compound, summarizes key enzymatic specificities, outlines relevant experimental protocols, and presents visual diagrams of the core processes.

Biosynthesis of this compound

The formation of this compound occurs as part of the de novo sphingolipid synthesis pathway, which takes place primarily in the endoplasmic reticulum (ER).[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce the sphingoid base sphinganine (also known as dihydrosphingosine).[2][3]

The final step in the synthesis of this compound is the N-acylation of sphinganine. This reaction is catalyzed by a member of the ceramide synthase (CerS) family, which attaches an oleoyl (B10858665) group from an oleoyl-CoA donor to the amino group of the sphinganine backbone.[4][5]

Key Reaction: Sphinganine + Oleoyl-CoA → this compound + Coenzyme A

The specificity of this reaction is determined by the CerS enzymes. Mammals have six distinct CerS isoforms (CerS1-CerS6), each exhibiting a preference for acyl-CoAs of specific chain lengths.[4][6] While specificity for oleoyl-CoA (a C18:1 fatty acyl-CoA) is not exclusively attributed to a single isoform, enzymes like CerS4, which acts on C18-C22 ceramides (B1148491), are implicated in its synthesis.[7] The acyl-CoA specificity of these enzymes is dictated by a short, 11-amino acid loop region.[7][8]

G cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT / KDSR Serine->SPT De Novo Synthesis Start Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS OleoylCoA Oleoyl-CoA (from Fatty Acid Metabolism) OleoylCoA->CerS NOS This compound (Dihydroceramide) SPT->Sphinganine CerS->NOS

Caption: De Novo Biosynthesis of this compound.

Conversion to N-Oleoyl Ceramide

This compound is not a terminal product but rather the direct precursor to N-Oleoyl ceramide. This conversion is a critical step, as ceramides, unlike dihydroceramides, are potent signaling molecules. The reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), which is also located in the ER.[1][9]

DEGS1 introduces a trans double bond between carbons 4 and 5 of the sphinganine backbone, transforming the dihydroceramide into a ceramide.[5][10][11]

Key Reaction: this compound → N-Oleoyl Ceramide

The activity of DEGS1 is a key regulatory point. For instance, studies have shown that oleate (B1233923) can prevent the upregulation of DEGS1 that is typically induced by palmitate, thereby altering the cellular ratio of dihydroceramides to ceramides.[10] This regulation is significant because an imbalance between these two lipid classes is associated with various pathologies.[11]

G cluster_metabolism Metabolic Fate of this compound NOS This compound DEGS1 Dihydroceramide Desaturase 1 (DEGS1) NOS->DEGS1 Desaturation DHCdase Dihydroceramidase (Hypothesized) NOS->DHCdase Degradation NOC N-Oleoyl Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin) NOC->Complex Further Metabolism Sphinganine Sphinganine + Oleic Acid DEGS1->NOC DHCdase->Sphinganine

Caption: Metabolism of this compound.

Degradation of Dihydroceramides

While the degradation pathways for ceramides are well-characterized, the specific enzymes for dihydroceramides like this compound are less defined. Ceramides are hydrolyzed by a family of ceramidases into sphingosine (B13886) and a free fatty acid.[1][3] It is presumed that a similar class of enzymes, likely dihydroceramidases, would catalyze the hydrolysis of this compound.

Hypothesized Reaction: this compound + H₂O → Sphinganine + Oleic Acid

The resulting sphinganine can then re-enter the synthesis pathway to be acylated again (the salvage pathway) or be phosphorylated by a sphingosine kinase and subsequently degraded.[3][12][13]

Quantitative Data Summary

Specific kinetic parameters for the synthesis of this compound are not extensively documented. However, the substrate specificity of the six mammalian ceramide synthase isoforms provides a quantitative basis for understanding its formation.

Enzyme Primary Acyl-CoA Specificity Potential for this compound Synthesis
CerS1 C18:0 (Stearoyl-CoA)[4]Low; highly specific for saturated C18.
CerS2 C22:0 - C24:0 (Very-long-chain)[8][14]Very Low; specific for much longer chains.
CerS3 Broad specificity, including very-long-chain[14]Moderate; broad range may include C18:1.
CerS4 C18:0 - C22:0[7]High; C18 chain length falls within its preferred range.
CerS5 C16:0 (Palmitoyl-CoA)[6][14]Low; specific for a shorter chain length.
CerS6 C16:0 (Palmitoyl-CoA)[6]Low; specific for a shorter chain length.

Experimental Protocols

Protocol: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes a method to measure the activity of a specific CerS isoform and its ability to synthesize this compound.

1. Materials and Reagents:

  • Microsomal fractions or purified CerS enzyme.

  • Sphinganine (substrate).

  • Oleoyl-CoA (substrate).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂.

  • Fatty-acid free Bovine Serum Albumin (BSA).

  • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).

  • Internal Standard (e.g., C17-sphinganine).

  • LC-MS/MS system.

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. To the Assay Buffer, add BSA to a final concentration of 0.5 mg/mL.

  • Add sphinganine to a final concentration of 20 µM.

  • Add the microsomal protein (e.g., 20-50 µg) containing the CerS enzyme to the mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding Oleoyl-CoA to a final concentration of 50 µM. The total reaction volume is typically 100 µL.

  • Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.

  • Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1) stop solution containing the internal standard.

  • Vortex vigorously for 1 minute to extract the lipids.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of Methanol) for LC-MS/MS analysis.

13. Analysis:

  • Quantify the amount of this compound produced using a validated LC-MS/MS method, normalizing to the internal standard and the amount of protein used.

Protocol: Sphingolipid Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol details the extraction of sphingolipids, including this compound, from a cell culture sample.

1. Materials and Reagents:

  • Cultured cells (e.g., in a 6-well plate).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Methanol, ice-cold.

  • Scraper.

  • Chloroform.

  • Internal Standard Mix (containing known amounts of various deuterated or odd-chain sphingolipids).

  • LC-MS/MS system.

2. Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold Methanol to the well.

  • Scrape the cells from the plate surface and transfer the cell suspension to a glass tube.

  • Add the internal standard mix to the cell suspension.

  • Add 1 mL of Chloroform to the tube. Vortex for 1 minute.

  • Add 400 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase.

  • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.

G Start Cell Sample (e.g., 6-well plate) Wash Wash with ice-cold PBS Start->Wash Lyse Add Methanol & Scrape Cells Wash->Lyse Spike Add Internal Standard Mix Lyse->Spike Extract Add Chloroform & Water (Bligh & Dyer Extraction) Spike->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Collect Collect Lower (Organic) Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: Experimental Workflow for Sphingolipid Extraction.

References

The Discovery and History of N-Oleoyl Sphinganine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a member of the ceramide family of lipids, plays a significant role in cellular processes and has emerged as a molecule of interest in various fields of biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-Oleoyl sphinganine. Its purpose is to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the biology and therapeutic potential of this specific ceramide species.

Historical Context: The Dawn of Sphingolipid Research

The story of this compound is intrinsically linked to the broader history of sphingolipid discovery. In the 1870s, Johann L.W. Thudichum, a pioneer in the field of neurochemistry, first isolated a novel class of lipids from brain extracts. Due to their enigmatic nature, he named them "sphingolipids," after the mythological sphinx. For decades, these molecules were primarily considered structural components of cell membranes.

It wasn't until the mid-20th century that the fundamental building block of most complex sphingolipids, ceramide , was identified. A ceramide consists of a sphingoid base, such as sphinganine or sphingosine, linked to a fatty acid via an amide bond. Research into the biological functions of ceramides (B1148491) began to accelerate in the 1980s, revealing their crucial roles in maintaining the skin's barrier function and acting as signaling molecules in various cellular pathways.

The Emergence of a Specific Molecule: The Discovery of this compound

While a singular "discovery paper" for this compound is not readily identifiable in historical records, its existence and the means to study it emerged from key advancements in chemical synthesis and analytical techniques in the late 1960s and early 1970s.

Chemical Synthesis: Paving the Way for Specific Ceramides

A pivotal moment in ceramide research was the development of methods to synthesize specific ceramide species. In 1971, Sven Hammarström published a seminal paper in the Journal of Lipid Research detailing a convenient procedure for the preparation of ceramides. This method allowed for the direct coupling of a sphingoid base (like sphinganine) with various fatty acids, including unsaturated ones such as oleic acid. This development was crucial as it provided researchers with the ability to create specific, homogenous ceramide molecules like this compound for experimental studies, moving beyond the analysis of complex mixtures isolated from natural sources.

Analytical Advancements: The Power of Separation and Identification

The ability to synthesize specific ceramides was paralleled by the development of powerful analytical techniques capable of separating and identifying individual ceramide species. The advent of gas-liquid chromatography (GLC) and mass spectrometry (MS) in the 1960s revolutionized lipid research.

A 1969 study on the gas-liquid chromatography-mass spectrometry of synthetic ceramides demonstrated the capability to analyze ceramides containing a sphinganine base and various fatty acids, including oleic acid[1]. These techniques allowed for the precise determination of the molecular weight and structure of individual ceramides, confirming the existence and allowing for the characterization of molecules like this compound from both synthetic and biological samples.

Biochemical Profile and Properties

This compound is characterized by a sphinganine backbone N-acylated with oleic acid, an 18-carbon monounsaturated omega-9 fatty acid.

PropertyValueSource
Molecular Formula C36H71NO3---
Molecular Weight 565.9 g/mol ---
IUPAC Name N-[(1S,2R)-1-(hydroxymethyl)-2-hydroxyheptadecyl]oleamide---
CAS Number 29658-79-1---

Key Experimental Protocols

The study of this compound relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the historical context of its characterization.

Chemical Synthesis of this compound (Based on Hammarström, 1971)

This protocol describes a general method for the synthesis of ceramides, which is applicable to the preparation of this compound.

Materials:

  • Sphinganine

  • Oleic acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Dichloromethane (B109758) (DCM)

  • Pyridine

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Solvent systems for chromatography (e.g., chloroform/methanol (B129727) mixtures)

Procedure:

  • Dissolve sphinganine and a slight molar excess of oleic acid in a mixture of dichloromethane and a small amount of pyridine.

  • Cool the reaction mixture in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield pure this compound.

  • Confirm the identity and purity of the product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of ceramides like this compound by GC-MS, a technique crucial for its early characterization.

Materials:

  • Purified this compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Anhydrous pyridine

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or semi-polar column)

Procedure:

  • Derivatization: In a small reaction vial, dissolve a small amount of the this compound sample in anhydrous pyridine. Add an excess of the silylating agent. Heat the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the molecule for GC analysis.

  • GC Separation: Inject an aliquot of the derivatized sample into the GC-MS instrument. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically used to achieve good separation.

  • MS Detection and Analysis: As the derivatized this compound elutes from the GC column, it enters the mass spectrometer. The molecule is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum will show a molecular ion peak (or related fragments) corresponding to the TMS-derivatized this compound, as well as characteristic fragmentation patterns that can be used to confirm its structure.

Signaling Pathways and Biological Functions

This compound, as a ceramide, is involved in the complex network of sphingolipid metabolism and signaling. It is synthesized in the endoplasmic reticulum through the de novo pathway.

De Novo Ceramide Synthesis Pathway

de_novo_ceramide_synthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine kdsr 3-Ketosphinganine Reductase keto_sphinganine->kdsr sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cer_synthase Ceramide Synthase (CerS) sphinganine->cer_synthase n_oleoyl_sphinganine This compound (Dihydroceramide) cer_synthase->n_oleoyl_sphinganine desaturase Dihydroceramide Desaturase n_oleoyl_sphinganine->desaturase n_oleoyl_sphingosine N-Oleoyl Sphingosine (Ceramide) desaturase->n_oleoyl_sphingosine oleic_acid Oleoyl-CoA oleic_acid->cer_synthase

Caption: De novo synthesis pathway of this compound.

The biological functions of specific ceramide species are an active area of research. This compound, and its desaturated counterpart N-Oleoyl sphingosine, are believed to be involved in processes such as cell cycle regulation, apoptosis, and inflammation. The specific roles are often dependent on the cell type and the subcellular localization of the molecule.

Experimental Workflows

The study of this compound in biological systems requires a structured workflow, from sample preparation to analysis.

General Workflow for this compound Analysis from Biological Samples

experimental_workflow sample Biological Sample (e.g., Cells, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer method) sample->extraction separation Ceramide Fractionation (e.g., Solid-Phase Extraction) extraction->separation analysis LC-MS/MS Analysis separation->analysis quantification Quantification (using internal standards) analysis->quantification interpretation Data Interpretation and Biological Context quantification->interpretation

Caption: Workflow for this compound analysis.

Conclusion

The discovery and history of this compound are not marked by a single event but rather by the gradual advancements in organic chemistry and analytical instrumentation. The ability to synthesize and definitively identify this specific ceramide species in the early 1970s opened the door to investigating its unique biological roles. As research in the field of lipidomics continues to evolve, a deeper understanding of the specific functions of this compound and other individual ceramide molecules will undoubtedly emerge, potentially leading to novel therapeutic strategies for a variety of diseases. This guide provides a foundational understanding for researchers poised to contribute to this exciting and expanding area of study.

References

A Technical Guide to the Cellular Localization of N-Oleoyl Sphinganine (Dihydroceramide C18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Oleoyl sphinganine (B43673), a species of dihydroceramide (B1258172), is a pivotal intermediate in the complex web of sphingolipid metabolism. Formed by the N-acylation of the sphinganine backbone with an 18-carbon monounsaturated fatty acid (oleic acid), it stands at a crucial metabolic crossroads. While not as extensively studied for its direct signaling roles as its desaturated counterpart, ceramide, the subcellular location of N-Oleoyl sphinganine is intrinsically tied to the synthesis, trafficking, and ultimate function of a vast array of downstream complex sphingolipids. Understanding its localization is therefore fundamental for researchers in cell biology and drug development, as the spatial and temporal control of sphingolipid metabolism dictates cellular fate in processes ranging from apoptosis to autophagy.[1][2][3] This guide provides an in-depth overview of the synthesis, trafficking, and metabolic fate of this compound, supported by experimental methodologies and pathway visualizations.

Synthesis and Primary Localization: The Endoplasmic Reticulum

The biogenesis of this compound occurs as part of the de novo sphingolipid synthesis pathway. This process is initiated by the condensation of serine and palmitoyl-CoA.[1] The final step in the formation of dihydroceramides is catalyzed by a family of six (dihydro)ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[4][5] this compound is synthesized when a CerS enzyme utilizes sphinganine (dihydrosphingosine) and oleoyl-CoA as substrates.

The primary and undisputed site of this synthesis is the Endoplasmic Reticulum (ER) .[1][5] Studies using subcellular fractionation and enzyme activity assays have firmly established that the enzymes responsible for the initial steps of sphingolipid biosynthesis, including ceramide synthases, are localized to the ER membrane.[6][7] Furthermore, protease protection assays have demonstrated that the active sites of these enzymes, including sphinganine N-acyltransferase (CerS), face the cytosolic side of the ER .[6][8] This topology allows cytosolic substrates free access to the enzymatic machinery.

De_Novo_Synthesis_of_N_Oleoyl_Sphinganine cluster_ER Endoplasmic Reticulum (Cytosolic Face) node_ser_pal Serine + Palmitoyl-CoA node_keto 3-Ketosphinganine node_ser_pal->node_keto SPT node_sphinganine Sphinganine (dihydrosphingosine) node_keto->node_sphinganine KSR node_result This compound (Dihydroceramide C18:1) node_sphinganine->node_result CerS node_oleoyl Oleoyl-CoA node_oleoyl->node_result CerS

De Novo synthesis pathway of this compound in the ER.

Intracellular Trafficking: The ER-Golgi Transit

Once synthesized at the ER, this compound must be transported to the Golgi apparatus for subsequent metabolic processing, primarily desaturation to ceramide and conversion to complex sphingolipids like sphingomyelin (B164518).[9] This transport is a critical regulatory step and occurs through two distinct mechanisms:

  • Vesicular Transport : A significant portion of ceramide (and its dihydro- precursor) is transported from the ER to the Golgi via COPII-coated vesicles. This pathway is coupled to the general secretory pathway. Recent studies have shown that factors like cholesterol depletion can enhance this trafficking route for very-long-chain ceramides (B1148491).[10]

  • Non-Vesicular Transport : This rapid transport mechanism is mediated by the ceramide transfer protein (CERT) . CERT specifically recognizes and extracts ceramides from the ER membrane and delivers them to the trans-Golgi network.[9]

ER_to_Golgi_Trafficking ER Endoplasmic Reticulum (Site of Synthesis) Golgi Golgi Apparatus (Site of Metabolism) ER->Golgi Vesicular Transport (COPII Vesicles) ER->Golgi Non-Vesicular Transport (CERT Protein)

Major pathways for this compound transport from the ER to the Golgi.

Subcellular Distribution and Metabolic Fate

While this compound is primarily synthesized in the ER, its metabolic products are distributed throughout the cell, defining the localization of downstream functions.

  • Golgi Apparatus : This is the central hub for sphingolipid metabolism. Here, dihydroceramide desaturase can convert this compound into N-Oleoyl ceramide. This ceramide then serves as a substrate for sphingomyelin synthase or glucosylceramide synthase, initiating the production of complex sphingolipids.[1][9]

  • Plasma Membrane : The ultimate destination for a large proportion of sphingolipids, particularly sphingomyelin and glycosphingolipids. These molecules are enriched in specific microdomains known as lipid rafts, where they are crucial for signal transduction and maintaining membrane structure.[11][12][13]

  • Mitochondria : While ceramide synthesis primarily occurs in the ER, ceramide can accumulate in mitochondria, particularly under cellular stress. Mitochondrial ceramide is a well-established mediator of apoptosis.[2][14][15]

  • Lysosomes and Endosomes : These organelles are key sites for the catabolism of complex sphingolipids, breaking them down to simpler molecules like ceramide and sphingosine, which can then be recycled via the "salvage pathway".[9]

  • Nucleus : Ceramide has also been detected in the nucleus, where its generation has been linked to the regulation of apoptosis.[2][14]

Overall_Cellular_Fate ER ER Golgi Golgi ER->Golgi this compound (Transport) PM Plasma Membrane Golgi->PM Sphingomyelin & Glycosphingolipids Mito Mitochondria Golgi->Mito Ceramide Nuc Nucleus Golgi->Nuc Ceramide Lyso Lysosome PM->Lyso Endocytosis & Degradation Lyso->ER Salvage Pathway

Metabolic trafficking and fate of this compound and its derivatives.

Quantitative Analysis of Sphingolipid Distribution

Obtaining precise quantitative data for a transient metabolic intermediate like this compound is challenging. It is often rapidly converted to other lipid species. Therefore, most available data pertains to the distribution of total ceramide or total sphingomyelin. The following table summarizes the general enrichment of key sphingolipids in different subcellular compartments.

Subcellular CompartmentRelative Enrichment of Key SphingolipidsPrimary Function/StateReferences
Endoplasmic Reticulum Dihydroceramides (e.g., this compound), CeramidesDe novo synthesis, Salvage pathway[1][5][6]
Golgi Apparatus Ceramides, Sphingomyelin, GlycosphingolipidsSynthesis of complex sphingolipids[9][16]
Plasma Membrane Sphingomyelin, Glycosphingolipids, CeramidesSignal transduction, Structural integrity, Lipid rafts[11][12][16]
Mitochondria CeramidesApoptosis induction[2][14][15]
Lysosomes/Endosomes Ceramides, SphingosineCatabolism and recycling of complex sphingolipids[9][14]
Nucleus CeramidesApoptosis regulation[2][14][16]

Note: This table reflects the general distribution of the broader sphingolipid classes. Specific quantification for this compound is not widely reported and would require targeted lipidomics on highly purified organelles.

Experimental Methodologies

The determination of sphingolipid localization relies on a combination of advanced biochemical, microscopic, and analytical techniques.

Mass Spectrometry-Based Approaches
  • Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Subcellular Fractionation : Isolate organelles (ER, Golgi, mitochondria, etc.) from cell homogenates using differential or density gradient centrifugation.

    • Lipid Extraction : Perform a Bligh-Dyer or Folch extraction on the isolated fractions to separate lipids from other biomolecules.[12]

    • Chromatographic Separation : Inject the lipid extract into an HPLC system to separate different lipid classes and species based on polarity and acyl chain length.[11][17]

    • Mass Analysis : The eluent is directed into a tandem mass spectrometer. The parent mass of this compound is identified, and collision-induced dissociation generates characteristic fragment ions (e.g., the sphingoid base), confirming its identity and allowing for quantification against an internal standard.[14][18]

  • Protocol: MALDI Imaging Mass Spectrometry (MALDI-IMS)

    • Tissue Preparation : Flash-freeze and cryo-section the tissue of interest onto a specialized conductive slide.

    • Matrix Application : Coat the tissue section with a chemical matrix (e.g., sinapinic acid) that absorbs laser energy.

    • Mass Analysis : A laser is fired at discrete spots across the tissue. The matrix and analyte molecules are desorbed and ionized. A time-of-flight (TOF) analyzer measures the mass-to-charge ratio of the ions.

    • Image Generation : By rastering the laser across the entire tissue section, a 2D map of the distribution and intensity of specific lipids, including ceramides, can be generated, providing spatial localization within the tissue architecture.[17][18]

Microscopic and Cytochemical Techniques
  • Protocol: Fluorescent Lipid Analogs

    • Probe Incubation : Incubate live cells with a fluorescently-tagged sphingolipid analog, such as C6-NBD-ceramide. These probes incorporate into cellular membranes.

    • Trafficking Visualization : Monitor the movement and accumulation of the fluorescent probe over time using live-cell confocal microscopy. For example, after synthesis in the ER, NBD-ceramide is known to accumulate in the Golgi apparatus.[14][19]

    • Limitations : The bulky fluorescent tag can alter the lipid's biophysical properties and trafficking behavior. The short acyl chain (C6) may not perfectly mimic the behavior of a long-chain lipid like this compound.[19]

Biochemical Methods
  • Protocol: Protease Protection Assay for Membrane Topology

    • Vesicle Preparation : Isolate sealed, right-side-out vesicles from the ER through subcellular fractionation.

    • Protease Digestion : Treat the vesicles with a protease (e.g., trypsin) in the presence and absence of a detergent (e.g., Triton X-100).

    • Enzyme Activity Measurement : After digestion, measure the activity of the enzyme of interest (e.g., ceramide synthase).

    • Analysis : If the enzyme's active site faces the cytosol, its activity will be lost after protease treatment of intact vesicles. If it is in the ER lumen, activity will only be lost when the membrane is permeabilized with a detergent. This method confirmed the cytosolic orientation of CerS.[6][7]

Experimental_Workflow cluster_fractions Isolated Organelles start Cultured Cells or Tissue homog Cell Homogenization start->homog frac Subcellular Fractionation homog->frac ER ER frac->ER Differential Centrifugation Golgi Golgi frac->Golgi Mito Mitochondria frac->Mito extract Lipid Extraction lcms LC-MS/MS Analysis extract->lcms data Quantitative Distribution Map lcms->data ER->extract Golgi->extract Mito->extract

Workflow for determining subcellular lipid distribution via LC-MS/MS.

Conclusion

The cellular journey of this compound begins on the cytosolic face of the endoplasmic reticulum, the primary site of its synthesis. As a key dihydroceramide intermediate, its existence is often transient, promptly shuttled to the Golgi apparatus by both vesicular and non-vesicular transport mechanisms. Within the Golgi, it is converted into ceramide and subsequently into the complex sphingolipids that populate the plasma membrane and other organelles. While direct visualization and quantification of this compound are technically demanding, its localization can be inferred from the well-established locations of its biosynthetic and metabolic enzymes. The distribution of its downstream products, particularly ceramide, to compartments like the mitochondria and nucleus underscores the critical role of this metabolic pathway in regulating fundamental cellular decisions, including apoptosis and autophagy. For researchers and drug developers, targeting the enzymes and transport proteins that dictate the localization of this compound and its derivatives represents a promising strategy for modulating cellular signaling in disease states.

References

The Enzymatic Core of N-Oleoyl Sphinganine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a monounsaturated dihydroceramide, is a member of the complex family of sphingolipids. These molecules are not merely structural components of cellular membranes but also pivotal signaling molecules implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The precise acylation of the sphinganine backbone dictates the specific biological function of the resulting ceramide. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the synthesis of N-Oleoyl sphinganine, offering a comprehensive resource for researchers in sphingolipid biology and those engaged in the development of therapeutics targeting these pathways.

The Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a multi-step enzymatic cascade primarily occurring in the endoplasmic reticulum. The pathway commences with the formation of the sphingoid base, sphinganine, which is subsequently acylated with oleoyl-CoA. The key enzymes governing this process are outlined below.

Serine Palmitoyltransferase (SPT)

The synthesis is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT) . This is the rate-limiting step of the entire sphingolipid de novo synthesis pathway.

3-Ketosphinganine Reductase (KDSR)

The product of the SPT reaction, 3-ketosphinganine, is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) , utilizing NADPH as a cofactor.

Ceramide Synthases (CerS)

The hallmark of ceramide diversity lies in the subsequent acylation step, which is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) . Each CerS isoform exhibits a distinct specificity for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation. For the synthesis of this compound, a CerS enzyme with a preference for oleoyl-CoA (C18:1-CoA) is required. While the primary substrate for CerS1 is stearoyl-CoA (C18:0-CoA), and CerS4 shows a preference for C18:0- to C20:0-CoAs, the activity of these enzymes with monounsaturated fatty acyl-CoAs like oleoyl-CoA is an area of active investigation. The precise CerS isoform responsible for the bulk of this compound synthesis in specific tissues and cellular contexts remains to be definitively elucidated.

Dihydroceramide Desaturase (DEGS1)

This compound is a dihydroceramide. The final step in the synthesis of a ceramide containing a sphingosine (B13886) backbone involves the introduction of a double bond into the sphinganine backbone of a dihydroceramide. This reaction is catalyzed by Dihydroceramide Desaturase (DEGS1) . However, for the synthesis of this compound, this step is not involved.

Quantitative Data on Enzyme Activity

Quantitative kinetic data for ceramide synthases with oleoyl-CoA as a substrate is not extensively documented in the literature. The tables below summarize the known substrate specificities of the relevant CerS isoforms and provide a template for the kind of quantitative data that is crucial for understanding the synthesis of this compound.

Enzyme FamilyIsoformPrimary Acyl-CoA Substrate(s)Tissue Distribution (Examples)
Ceramide Synthase (CerS) CerS1C18:0 (Stearoyl-CoA)Brain, Skeletal Muscle
CerS2C22:0-C24:0 (Very-long-chain)Ubiquitous
CerS3C26:0 and longer (Ultra-long-chain)Skin, Testis
CerS4C18:0-C20:0Ubiquitous
CerS5C16:0 (Palmitoyl-CoA)Ubiquitous
CerS6C14:0-C16:0Ubiquitous

Table 1: Substrate specificities and tissue distribution of mammalian Ceramide Synthase isoforms.

ParameterCerS1 with Stearoyl-CoACerS4 with Stearoyl-CoACerS with Oleoyl-CoA (Hypothetical)
Km (Acyl-CoA) ~2-5 µM~2-5 µMData not available
Km (Sphinganine) ~2-5 µM~2-5 µMData not available
Vmax Data not availableData not availableData not available

Table 2: Known and hypothetical kinetic parameters of Ceramide Synthases. The Km values for sphinganine are generally similar across different CerS isoforms.

Experimental Protocols

In Vitro Ceramide Synthase Assay for this compound Synthesis

This protocol is adapted from established ceramide synthase assays and is tailored for the specific measurement of this compound synthesis.

Materials:

  • Microsomal fractions from cells or tissues expressing the CerS of interest

  • Sphinganine (substrate)

  • Oleoyl-CoA (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.1% (w/v) fatty acid-free BSA

  • Radiolabeled sphinganine (e.g., [3H]sphinganine) or a fluorescently labeled sphinganine analog (e.g., NBD-sphinganine)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60)

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

  • Scintillation counter or fluorescence scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the desired concentration of sphinganine (e.g., 20 µM, including the labeled tracer), and the microsomal protein (e.g., 20-50 µg).

  • Initiation: Start the reaction by adding oleoyl-CoA to a final concentration of 50 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding 500 µL of ice-cold stop solution.

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system.

  • Detection and Quantification:

    • For radiolabeled substrate: Scrape the silica (B1680970) corresponding to the this compound band (identified using a standard) into a scintillation vial and quantify using a scintillation counter.

    • For fluorescent substrate: Visualize the plate using a fluorescence scanner and quantify the intensity of the product band.

  • Data Analysis: Calculate the amount of this compound synthesized based on the specific activity of the labeled substrate and the amount of protein used.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of this compound.

Materials:

  • Lipid extracts from cells or tissues

  • Internal standard (e.g., C17-sphinganine-based ceramide)

  • LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

  • Sample Preparation: To the lipid extract, add a known amount of the internal standard.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution program with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) to separate this compound from other lipid species.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Precursor ion for this compound (d18:0/18:1): m/z 564.5

    • Product ion: m/z 264.3 (corresponding to the sphinganine backbone)

  • Quantification: Generate a standard curve using known amounts of a synthetic this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualization of Pathways and Workflows

N_Oleoyl_Sphinganine_Synthesis_Pathway L-Serine L-Serine 3-Ketosphinganine 3-Ketosphinganine L-Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR (NADPH) This compound This compound Sphinganine->this compound CerS Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->this compound SPT SPT KDSR KDSR CerS CerS

Caption: De novo synthesis pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_cellulo In Cellulo Analysis Reaction_Setup Reaction Setup (Microsomes, Sphinganine, Oleoyl-CoA) Incubation Incubation (37°C) Reaction_Setup->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC_or_LCMS TLC or LC-MS/MS Analysis Lipid_Extraction->TLC_or_LCMS Quantification_IV Quantification TLC_or_LCMS->Quantification_IV Cell_Culture Cell Culture & Treatment Lipid_Extraction_Cell Lipid Extraction Cell_Culture->Lipid_Extraction_Cell LCMSMS_Analysis LC-MS/MS Analysis Lipid_Extraction_Cell->LCMSMS_Analysis Quantification_IC Quantification LCMSMS_Analysis->Quantification_IC

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Regulation

The regulation of this compound synthesis is intricately linked to the availability of its precursors, oleic acid and sphinganine, and the expression and activity of the responsible CerS isoform.

  • Substrate Availability: The intracellular concentration of oleoyl-CoA is a critical determinant. The activity of stearoyl-CoA desaturase 1 (SCD1), which converts stearoyl-CoA to oleoyl-CoA, can therefore indirectly influence the production of this compound. Dietary intake of oleic acid can also contribute to the cellular oleoyl-CoA pool.

  • Transcriptional Regulation of CerS: The expression levels of CerS genes can be modulated by various stimuli, including fatty acids. For instance, saturated fatty acids have been shown to upregulate the expression of certain CerS isoforms. The specific effects of oleic acid on the transcription of CerS1 and CerS4 require further investigation.

  • Post-Translational Modification of CerS: Ceramide synthase activity can be regulated by post-translational modifications such as phosphorylation. Protein kinase C (PKC) has been implicated in the regulation of CerS activity, although the specific isoforms and their impact on the synthesis of unsaturated ceramides (B1148491) are not fully understood.

  • Signaling Cascades: The synthesis of ceramides, including unsaturated species, is integrated into broader cellular signaling networks. For example, the anti-inflammatory cytokine IL-10 has been shown to regulate sphingolipid metabolism by influencing the synthesis of monounsaturated fatty acids, thereby impacting ceramide production.[1] The precise signaling pathways that converge on the synthesis of this compound are an active area of research.

Signaling_Regulation Dietary_Oleic_Acid Dietary_Oleic_Acid Oleoyl_CoA_Pool Oleoyl_CoA_Pool Dietary_Oleic_Acid->Oleoyl_CoA_Pool SCD1_Activity SCD1_Activity SCD1_Activity->Oleoyl_CoA_Pool N_Oleoyl_Sphinganine_Synthesis N_Oleoyl_Sphinganine_Synthesis Oleoyl_CoA_Pool->N_Oleoyl_Sphinganine_Synthesis CerS_Expression CerS Gene Expression CerS_Expression->N_Oleoyl_Sphinganine_Synthesis CerS_Activity CerS Activity (Post-translational) CerS_Activity->N_Oleoyl_Sphinganine_Synthesis Signaling_Inputs Signaling Inputs (e.g., Cytokines, Growth Factors) Signaling_Inputs->CerS_Expression Signaling_Inputs->CerS_Activity

Caption: Regulation of this compound synthesis.

Conclusion

The synthesis of this compound is a highly regulated process central to the generation of a specific bioactive sphingolipid. This guide has delineated the core enzymatic players, provided adaptable experimental frameworks, and outlined the known regulatory mechanisms. Further research is imperative to precisely identify the CerS isoform(s) responsible for its synthesis, to quantify their kinetic parameters with oleoyl-CoA, and to fully elucidate the signaling networks that govern its production. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic interventions targeting sphingolipid metabolism in a range of human diseases.

References

The Physiological Relevance of N-Oleoyl Sphinganine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a species of dihydroceramide (B1258172), is a crucial bioactive sphingolipid involved in a myriad of cellular processes. As an intermediate in the de novo sphingolipid synthesis pathway, it is formed through the N-acylation of sphinganine with oleic acid, a reaction catalyzed by ceramide synthases. While often considered within the broader class of ceramides (B1148491), the specific acyl chain length and saturation of N-Oleoyl sphinganine confer unique biophysical properties that influence its physiological roles. This technical guide provides a comprehensive overview of the core physiological relevance of this compound, with a focus on its synthesis, involvement in cellular signaling, and its implications in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific sphingolipid.

Biosynthesis and Metabolism of this compound

This compound is synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The final step in its formation is the acylation of the sphingoid base sphinganine (dihydrosphingosine) with oleoyl-CoA. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).[1] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2] While specificities can overlap, certain CerS isoforms are more prominently involved in the synthesis of ceramides with C18 acyl chains like oleic acid.

The general pathway for the de novo synthesis of this compound is as follows:

  • Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, to form 3-ketosphinganine.[3]

  • Reduction: 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine).[4]

  • N-acylation: Sphinganine is acylated with oleoyl-CoA by a ceramide synthase to form this compound (dihydroceramide d18:0/18:1).[1]

Following its synthesis, this compound can be further metabolized. A key conversion is its desaturation by dihydroceramide desaturase to form N-oleoyl-sphingosine (ceramide d18:1/18:1).[5] This ceramide can then be a substrate for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide, or it can be catabolized to sphingosine (B13886) and subsequently sphingosine-1-phosphate, another critical signaling molecule.

Sphingolipid_Metabolism Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Reducer Reductase Ketosphinganine->Reducer Sphinganine Sphinganine (dihydrosphingosine) Reducer->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS OleoylCoA Oleoyl-CoA OleoylCoA->CerS NOleoylSphinganine This compound (Dihydroceramide d18:0/18:1) CerS->NOleoylSphinganine Desaturase Dihydroceramide Desaturase NOleoylSphinganine->Desaturase NOleoylSphingosine N-Oleoyl-Sphingosine (Ceramide d18:1/18:1) Desaturase->NOleoylSphingosine Complex Complex Sphingolipids (e.g., Sphingomyelin) NOleoylSphingosine->Complex Ceramidase Ceramidase NOleoylSphingosine->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P

De Novo Synthesis and Metabolism of this compound.

Physiological Roles and Signaling Pathways

While much of the research has focused on ceramides as a general class of molecules, the specific acyl chain composition is now understood to be a critical determinant of their biological function. This compound and its desaturated counterpart, N-oleoyl-sphingosine, are integral components of cellular membranes and are involved in the formation of lipid rafts—specialized membrane microdomains that serve as platforms for signal transduction.[2][6]

Regulation of Apoptosis

Ceramides are well-established as pro-apoptotic molecules.[7][8] They can be generated in response to various cellular stresses and can induce apoptosis through multiple pathways. While specific signaling cascades for this compound are not fully elucidated, it is expected to participate in the general mechanisms of ceramide-induced apoptosis. These mechanisms include:

  • Mitochondrial Pathway: Ceramides can form channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[5]

  • Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt, and activate pro-apoptotic proteins.

  • Regulation of Kinase Cascades: Ceramides can influence various kinase signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.

Apoptosis_Signaling Stress Cellular Stress (e.g., Oxidative Stress, DNA damage) NOleoylSphinganine This compound (or its metabolites) Stress->NOleoylSphinganine Mitochondria Mitochondria NOleoylSphinganine->Mitochondria Forms channels PP2A Protein Phosphatase 2A (PP2A) NOleoylSphinganine->PP2A Activates JNK JNK Pathway NOleoylSphinganine->JNK Activates CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Akt Akt (pro-survival) PP2A->Akt Inhibits Akt->Apoptosis Inhibits JNK->Apoptosis

General Ceramide-Mediated Apoptosis Pathways.
Regulation of Cell Proliferation and the Cell Cycle

In contrast to their pro-apoptotic roles, sphingolipids are also involved in regulating cell proliferation. The balance between pro-apoptotic ceramides and pro-proliferative sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".[9] this compound, as a precursor to other sphingolipids, plays a role in maintaining this balance. Dysregulation of its metabolism can shift the balance towards either cell cycle arrest or uncontrolled proliferation. Ceramides have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, through mechanisms that can involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9]

Quantitative Data

The concentration of this compound can vary significantly between different tissues and under various physiological and pathological conditions. While comprehensive data specifically for this compound is still emerging, studies analyzing the broader sphingolipidome provide valuable insights.

Biological MatrixConditionThis compound (Cer d18:0/18:1) ConcentrationReference
Human PlasmaHealthyLevels are generally low compared to other ceramide species.[10]
Human PlasmaOverweight/Insulin-ResistantElevated levels of C18:1 ceramides have been reported.[11]
Ovarian Cancer TissueAdvanced StageIncreased levels of C18:1 ceramides have been observed.[11]
Colorectal Cancer TissueTumorAltered levels of various ceramide species, including C18:1, have been noted compared to healthy tissue.[12]
Lung Cancer TissueTumorDecreased levels of total ceramides have been observed in some lung cancer types.[13]
Adipose TissueObese HumansElevated levels of C18:1 ceramides have been correlated with insulin (B600854) resistance.[14]

Note: The concentrations are often reported as part of a larger lipidomics profile and may be presented in various units (e.g., pmol/mg tissue, µM). Direct comparisons between studies should be made with caution due to differences in methodologies.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from general methods for ceramide synthesis.[6][15][16]

Materials:

  • Sphinganine (dihydrosphingosine)

  • Oleic acid or Oleoyl chloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (if using oleic acid)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607)/methanol (B129727) or hexane/ethyl acetate (B1210297) gradients)

Procedure (using Oleic Acid and EDC/NHS):

  • Activation of Oleic Acid: Dissolve oleic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 4-6 hours until the formation of the NHS-ester is complete (can be monitored by TLC).

  • N-acylation: In a separate flask, dissolve sphinganine (1.0 eq) in a mixture of DCM and a small amount of a polar co-solvent like DMF if needed to aid solubility. Add a base such as TEA or DIPEA (2.0 eq).

  • Slowly add the solution of the activated oleic acid (NHS-ester) to the sphinganine solution at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC until the sphinganine is consumed.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in biological samples.[17][18][19][20][21]

Materials and Reagents:

  • Internal Standard (IS): A stable isotope-labeled ceramide, such as Ceramide (d18:0/17:1) or a deuterated analog.

  • Solvents: Methanol, chloroform, isopropanol, acetonitrile, formic acid, ammonium (B1175870) formate (B1220265) (all LC-MS grade).

  • Liquid Chromatography System coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • C18 reversed-phase analytical column.

Sample Preparation (Lipid Extraction):

  • Homogenize tissue samples or use biofluid (e.g., plasma) directly.

  • To a known amount of sample (e.g., 50 µL of plasma or 10 mg of homogenized tissue), add the internal standard solution at a known concentration.

  • Perform a liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction:

    • Add a mixture of chloroform:methanol (e.g., 2:1 v/v).

    • Vortex thoroughly and incubate.

    • Induce phase separation by adding chloroform and water.

    • Centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase composition).

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a binary solvent system (e.g., Mobile Phase A: water with 0.1% formic acid and 2 mM ammonium formate; Mobile Phase B: acetonitrile/isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 2 mM ammonium formate).

    • Apply a gradient elution to separate the different lipid species. A typical gradient will start with a higher proportion of mobile phase A and ramp up to a high percentage of mobile phase B.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode for dihydroceramides.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Define the precursor ion (deprotonated molecule [M-H]⁻ for this compound) and a specific product ion for both the analyte and the internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Data Analysis:

  • Integrate the peak areas for both the analyte (this compound) and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of this compound standard solutions with a fixed amount of internal standard.

  • Determine the concentration of this compound in the samples by interpolating the peak area ratios onto the calibration curve.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) IS Add Internal Standard (e.g., Cer(d18:0/17:1)) Sample->IS Extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) IS->Extraction Dry Dry Down under Nitrogen Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Reversed-Phase) Reconstitute->LC MS Tandem Mass Spectrometry (MRM, Negative Ion Mode) LC->MS Data Data Analysis (Peak Integration, Calibration Curve) MS->Data Result Quantification of This compound Data->Result

LC-MS/MS Workflow for this compound Quantification.

Conclusion and Future Directions

This compound is a physiologically relevant sphingolipid that plays a role in fundamental cellular processes, including membrane structure, apoptosis, and cell cycle regulation. While its specific functions are still being unraveled, it is clear that the acyl chain composition of dihydroceramides is a critical determinant of their biological activity. The methodologies outlined in this guide provide a framework for the synthesis and quantification of this compound, enabling further investigation into its precise roles in health and disease.

Future research should focus on identifying the specific protein targets and signaling pathways that are directly modulated by this compound to differentiate its functions from those of other ceramide species. Comparative studies using a range of dihydroceramides with different acyl chains will be crucial in this endeavor. Furthermore, more extensive quantitative lipidomics studies are needed to establish a comprehensive understanding of the tissue-specific and disease-associated levels of this compound, which may lead to its development as a biomarker or a therapeutic target. The continued development of advanced analytical techniques will undoubtedly facilitate these future discoveries.

References

N-Oleoyl Sphinganine in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a member of the ceramide family of bioactive sphingolipids, is emerging as a critical modulator in the pathophysiology of a range of neurological disorders. Comprising a sphingoid base and an oleic acid fatty acid chain (18:1), this specific ceramide species is implicated in fundamental cellular processes within the central nervous system (CNS), including apoptosis, neuroinflammation, and cellular stress responses. Dysregulation of N-Oleoyl sphinganine metabolism has been linked to the progression of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This technical guide provides a comprehensive overview of the role of this compound in these disorders, detailing its signaling pathways, quantitative alterations, and the experimental protocols for its investigation.

Quantitative Data on this compound in Neurological Disorders

The following tables summarize the quantitative changes of this compound (C18:1 ceramide) and related ceramide species in various neurological disorders and experimental models. These findings highlight the consistent dysregulation of ceramide metabolism in neuropathological conditions.

Table 1: this compound (C18:1 Ceramide) and Related Ceramides (B1148491) in Alzheimer's Disease

Biological SampleDisease Model/Patient StatusCeramide SpeciesFold Change/ObservationReference
Human Cerebrospinal Fluid (CSF)Pre- and early-stage dementia (AD pathology profile)C18 CeramideElevated levels[1]
Human Brain Tissue (Neocortex)Alzheimer's DiseaseC18:1 CeramideSignificantly altered[2]
APP/PS1 Mouse HippocampusAlzheimer's Disease ModelCeramides (general)Prominently altered[3]
Human Brain TissueAlzheimer's DiseaseTotal CeramidesElevated[4]

Table 2: this compound (C18:1 Ceramide) and Related Ceramides in Parkinson's Disease

Biological SampleDisease Model/Patient StatusCeramide SpeciesFold Change/ObservationReference
Mouse Substantia NigraMPTP-induced Parkinson's Disease ModelC18:1 CeramideSignificantly increased[5]
Mouse StriatumMPTP-induced Parkinson's Disease ModelC18:1 CeramideNo significant change[5]
Human Substantia NigraParkinson's DiseaseGlucosylceramidase (GBA) activityReduced, leading to altered ceramide metabolism[6]

Table 3: this compound (C18:1 Ceramide) and Related Ceramides in Multiple Sclerosis

Biological SampleDisease Model/Patient StatusCeramide SpeciesFold Change/ObservationReference
Human Brain White Matter & PlaquesMultiple SclerosisC18:0 CeramideIncreased[7]
Human Chronic Inactive MS LesionsMultiple SclerosisTotal CeramidesDecreased[8]
Human Cerebrospinal Fluid (CSF)Multiple SclerosisC16:0 and C24:0 CeramidesIncreased[9]

Key Signaling Pathways Involving this compound

This compound and other ceramides are pivotal second messengers that can trigger distinct cellular signaling cascades, ultimately influencing cell fate. The primary pathways implicated in neurological disorders are those leading to apoptosis and neuroinflammation.

Ceramide-Induced Apoptotic Pathway

Ceramides, including the C18 species, are well-documented inducers of apoptosis.[10] A central mechanism involves the activation of protein phosphatases, particularly Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.[11][12] This disruption of the PI3K/Akt signaling pathway is a critical step in ceramide-mediated cell death.[10]

Ceramide_Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Aβ) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 C18_Cer This compound (C18:1 Ceramide) CerS1->C18_Cer PP2A Protein Phosphatase 2A (PP2A) C18_Cer->PP2A activates Akt Akt (Protein Kinase B) PP2A->Akt inactivates Bad Bad Akt->Bad inactivates Bcl2 Bcl-2 Akt->Bcl2 activates Bad->Bcl2 Bax Bax Bcl2->Bax Mito Mitochondria Bax->Mito permeabilizes CytoC Cytochrome c release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide-induced apoptotic signaling cascade.

C18-Ceramide and Lethal Mitophagy

Recent studies have elucidated a specific role for C18-ceramide in inducing a form of autophagic cell death known as lethal mitophagy.[13][14] This process involves the direct interaction of C18-ceramide with LC3B-II on the mitochondrial membrane, leading to the targeting of mitochondria by autophagolysosomes and subsequent cell death.[13][14]

C18_Ceramide_Mitophagy CERS1 Ceramide Synthase 1 (CERS1) Overexpression C18_Cer Endogenous C18-Ceramide Generation CERS1->C18_Cer Interaction C18-Ceramide binds LC3B-II on Mitochondrial Membrane C18_Cer->Interaction LC3B LC3B-II Lipidation LC3B->Interaction Mito Mitochondria Mito->Interaction Drp1 Drp1-dependent Mitochondrial Fission Drp1->Mito Targeting Targeting of Mitochondria by Autophagolysosomes Interaction->Targeting Mitophagy Lethal Mitophagy Targeting->Mitophagy

Caption: C18-Ceramide induced lethal mitophagy pathway.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The accurate quantification of this compound in biological samples is crucial for understanding its role in neurological disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

1. Lipid Extraction from Brain Tissue

  • Objective: To extract total lipids, including this compound, from brain tissue samples.

  • Materials:

    • Brain tissue (frozen)

    • Chloroform

    • Methanol

    • Deionized water

    • Internal standard (e.g., C17:0 ceramide)

    • Homogenizer

    • Centrifuge

  • Protocol:

    • Weigh a small amount of frozen brain tissue (e.g., 50-100 mg).

    • Add a known amount of internal standard to the tissue.

    • Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).

    • Add deionized water to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[15]

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound using LC-MS/MS.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC)

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example): [16]

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.2% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid

    • Gradient: A linear gradient from 50% B to 100% B over a specified time.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry Conditions (Example): [16]

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound (C18:1 Ceramide): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values will depend on the exact structure and ionization.

    • MRM Transition for Internal Standard: Precursor ion (m/z) -> Product ion (m/z).

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[17]

Cell-Based Assays for Investigating this compound Function
  • Objective: To assess the biological effects of this compound on neuronal cells in vitro.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

    • Cell culture medium and supplements

    • This compound (synthetic)

    • Vehicle control (e.g., ethanol, DMSO)

    • Reagents for assessing cell viability (e.g., MTT, trypan blue)

    • Reagents for apoptosis assays (e.g., Annexin V/Propidium Iodide staining, caspase activity assays)

  • Protocol:

    • Culture neuronal cells to the desired confluency.

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

    • After treatment, assess the desired endpoint:

      • Cell Viability: Perform an MTT assay or count viable cells using trypan blue exclusion.

      • Apoptosis: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry, or measure caspase-3/7 activity using a luminescent or fluorescent substrate.

      • Signaling Pathway Activation: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, p38 MAPK).

Conclusion

This compound is a critical bioactive lipid with profound implications for the pathogenesis of neurological disorders. Its dysregulation is consistently observed in Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where it contributes to neuronal apoptosis and neuroinflammation. The signaling pathways modulated by this compound, particularly the PI3K/Akt pathway and the induction of lethal mitophagy, represent promising targets for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the precise mechanisms of this compound in the CNS and to explore its potential as a biomarker and therapeutic target for debilitating neurological diseases.

References

An In-Depth Technical Guide to the Degradation Pathway of N-Oleoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl sphinganine (B43673), a dihydroceramide (B1258172) species, is a key intermediate in sphingolipid metabolism. Its degradation is a critical process for maintaining cellular homeostasis, and dysregulation of this pathway has been implicated in various disease states. This guide provides a comprehensive overview of the enzymatic degradation of N-Oleoyl sphinganine, detailing the involved enzymes, their substrate specificities, and the subsequent downstream signaling events. Experimental protocols for the analysis of its degradation and visualization of the metabolic and signaling pathways are also presented to facilitate further research and therapeutic development.

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and also function as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. This compound (also known as C18:1 dihydroceramide) is a type of dihydroceramide, characterized by a sphinganine backbone N-acylated with oleic acid, an 18-carbon monounsaturated fatty acid. The balance of sphingolipid metabolism is crucial for cell fate, with ceramide and its derivatives often exhibiting opposing effects on cell survival and death. The degradation of this compound is a key regulatory node within this intricate metabolic network.

The Enzymatic Degradation of this compound

The primary degradation pathway for this compound involves the hydrolytic cleavage of the amide bond, a reaction catalyzed by a family of enzymes known as ceramidases. This process yields two bioactive molecules: sphinganine and oleic acid.

Ceramidases: Key Enzymes in this compound Degradation

There are five main types of ceramidases in mammals, categorized by their optimal pH: acid ceramidase, neutral ceramidase, and three alkaline ceramidases (ACER1, ACER2, and ACER3). These enzymes exhibit distinct subcellular localizations and substrate specificities, suggesting specialized roles in sphingolipid metabolism.

  • Acid Ceramidase (aCDase): Localized in lysosomes, aCDase plays a crucial role in the catabolism of sphingolipids from the endo-lysosomal pathway. It has a preference for ceramides (B1148491) with unsaturated fatty acids, making this compound a likely substrate. Studies have shown that aCDase activity is significantly higher with N-oleoylsphingosine compared to ceramides with saturated fatty acids. While it can hydrolyze dihydroceramides, the rate is generally lower than for the corresponding unsaturated ceramides.

  • Neutral Ceramidase (nCDase): Found at the plasma membrane and in mitochondria, nCDase is involved in the generation of sphingosine (B13886) for signaling purposes. It generally shows a preference for long-chain ceramides over dihydroceramides.

  • Alkaline Ceramidase 1 (ACER1): This enzyme is primarily located in the endoplasmic reticulum and Golgi apparatus and exhibits a strong preference for very long-chain unsaturated ceramides. Notably, ACER1 does not hydrolyze dihydroceramides.

  • Alkaline Ceramidase 2 (ACER2): ACER2 has a broad substrate specificity and is active towards various ceramides, including those with C18:1 acyl chains.

  • Alkaline Ceramidase 3 (ACER3): Localized to the endoplasmic reticulum and Golgi, ACER3 preferentially hydrolyzes dihydroceramides and phytoceramides with long unsaturated acyl chains.

Based on current knowledge, acid ceramidase and alkaline ceramidase 3 are the most probable enzymes involved in the primary degradation of this compound due to their preference for unsaturated acyl chains and/or dihydroceramide backbones.

Quantitative Data on Ceramidases

While specific kinetic parameters for the degradation of this compound by individual ceramidase isoforms are not extensively documented, the available data for related substrates provide insights into their potential activity.

Enzyme ClassSubstrate Preference Relevant to this compoundNotes
Acid Ceramidase Higher activity with unsaturated fatty acids (e.g., oleoyl) compared to saturated ones. Hydrolyzes dihydroceramides at a reduced rate compared to ceramides.Likely a key enzyme in the lysosomal degradation of this compound.
Neutral Ceramidase Prefers long-chain ceramides over dihydroceramides.May have a role, but likely less significant than aCDase or ACER3.
Alkaline Ceramidase 1 Does not hydrolyze dihydroceramides.Unlikely to be involved in this compound degradation.
Alkaline Ceramidase 2 Broad substrate specificity, including C18:1 ceramides.A potential contributor to this compound metabolism.
Alkaline Ceramidase 3 Prefers dihydroceramides with unsaturated long acyl chains.A strong candidate for the degradation of this compound in the ER and Golgi.

Downstream Signaling Pathways of this compound Degradation Products

The degradation of this compound releases two signaling molecules: sphinganine and oleic acid. These molecules can then enter various metabolic and signaling cascades.

Sphinganine Metabolism and Signaling

Sphinganine can be further metabolized to sphinganine-1-phosphate (S1P) by the action of sphingosine kinases. S1P is a potent signaling molecule that regulates a wide array of cellular processes, often in opposition to the effects of ceramide. S1P can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PRs).

The signaling pathways influenced by the sphinganine/S1P axis include:

  • Cell Proliferation and Survival: S1P is generally considered a pro-survival and pro-proliferative signal, activating pathways such as the MAPK/ERK and PI3K/Akt pathways.

  • Inflammation and Immunity: S1P plays a crucial role in immune cell trafficking and inflammatory responses.

  • Regulation of Protein Phosphatases: Sphingosine has been shown to interact with and regulate the activity of protein phosphatase 2A (PP2A), a key tumor suppressor.[1]

Oleic Acid Signaling

Oleic acid, a common monounsaturated fatty acid, is not merely a metabolic byproduct but also an active signaling molecule that can influence:

  • Membrane Fluidity and Composition: Incorporation of oleic acid into phospholipids (B1166683) can alter the physical properties of cellular membranes.

  • Gene Expression: Oleic acid can regulate the expression of genes involved in lipid metabolism and inflammation.

  • Kinase Cascades: Oleic acid has been shown to modulate the activity of various protein kinases, including protein kinase C (PKC).

Experimental Protocols

In Vitro Ceramidase Activity Assay for this compound Degradation

This protocol outlines a method to measure the activity of a specific ceramidase isoform on this compound using LC-MS/MS to quantify the products.

Materials:

  • Recombinant human ceramidase (e.g., acid ceramidase, ACER3)

  • This compound substrate

  • Assay buffer (specific to the ceramidase isoform, e.g., acetate (B1210297) buffer pH 4.5 for aCDase, Tris-HCl buffer pH 9.0 for ACER3)

  • Internal standards for sphinganine and oleic acid (e.g., C17-sphinganine, C17:1-oleic acid)

  • Organic solvents for extraction (e.g., chloroform (B151607), methanol)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant ceramidase, and this compound substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Add the internal standards. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis. Inject the sample onto a suitable column (e.g., C18) and use a gradient elution to separate sphinganine and oleic acid.

  • Quantification: Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions of sphinganine, oleic acid, and their respective internal standards. Calculate the amount of product formed based on the standard curves.

Quantitative Analysis of this compound and its Metabolites in Cell Culture

This protocol describes the quantification of endogenous or exogenously supplied this compound and its degradation products in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound (for exogenous treatment)

  • Cell lysis buffer

  • Internal standards for this compound, sphinganine, and oleic acid

  • Organic solvents for extraction

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound or other stimuli as required.

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest them. Lyse the cells in a suitable buffer.

  • Lipid Extraction: Add internal standards to the cell lysate. Perform a lipid extraction using a method such as the Bligh and Dyer or Folch method.

  • Sample Preparation and LC-MS/MS Analysis: Process the lipid extract as described in the in vitro assay protocol for LC-MS/MS analysis.

  • Data Analysis: Quantify the levels of this compound, sphinganine, and oleic acid relative to their internal standards and normalize to protein concentration or cell number.

Visualizations of Pathways and Workflows

Degradation Pathway of this compound

Degradation_Pathway NOS This compound Ceramidase Ceramidase (e.g., aCDase, ACER3) NOS->Ceramidase Products Ceramidase->Products Sphinganine Sphinganine Products->Sphinganine OleicAcid Oleic Acid Products->OleicAcid SK Sphingosine Kinase Sphinganine->SK S1P Sphinganine-1-Phosphate SK->S1P

Caption: Enzymatic degradation of this compound by ceramidases.

Downstream Signaling of Sphinganine

Sphinganine_Signaling Sphinganine Sphinganine S1P Sphinganine-1-Phosphate Sphinganine->S1P Sphingosine Kinase PP2A_inhibition PP2A Regulation Sphinganine->PP2A_inhibition S1PR S1P Receptors S1P->S1PR MAPK MAPK/ERK Pathway S1PR->MAPK PI3K PI3K/Akt Pathway S1PR->PI3K Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture / In Vitro Reaction LipidExtraction Lipid Extraction with Internal Standards CellCulture->LipidExtraction Derivatization Derivatization (Optional) LipidExtraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification using Standard Curves LCMS->Quantification

References

An In-depth Technical Guide to the Endogenous Levels of N-Oleoyl Sphinganine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl sphinganine (B43673), a species of dihydroceramide (B1258172), is an intermediate in the de novo sphingolipid biosynthetic pathway. While the roles of ceramides (B1148491) in cellular signaling are well-established, the biological functions of their saturated precursors, the dihydroceramides, are an emerging area of research. Dihydroceramides, including N-Oleoyl sphinganine, are increasingly recognized as bioactive molecules in their own right, implicated in processes such as autophagy, cell cycle arrest, and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on endogenous N-acyl sphinganines, with a focus on this compound, detailing their biosynthesis, methods for their quantification, and their potential roles in cellular signaling. Due to a lack of specific quantitative data for this compound in the current literature, this guide presents data for other prevalent long-chain N-acyl sphinganines to provide a comparative context for researchers.

Introduction to this compound and Dihydroceramides

This compound is a sphingolipid consisting of a sphinganine backbone N-acylated with oleic acid, a monounsaturated 18-carbon fatty acid. It belongs to the broader class of dihydroceramides (dhCer), which are key intermediates in the de novo synthesis of all sphingolipids.[1][4] The synthesis of dhCer occurs in the endoplasmic reticulum, where sphinganine is acylated by one of six ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of specific chain lengths.[5] Subsequently, dihydroceramide desaturase 1 (DES1) introduces a double bond into the sphinganine backbone to form ceramide.[1]

For a long time, dihydroceramides were considered biologically inert precursors to ceramides. However, recent studies have revealed that they possess distinct biological activities and are involved in various cellular processes that are different from those of ceramides.[1][2] The accumulation of specific dhCer species has been linked to the induction of autophagy, modulation of cellular stress responses, and regulation of cell survival and death pathways.[1][2]

Biosynthesis of this compound

The de novo biosynthesis of this compound is a multi-step process initiated in the endoplasmic reticulum. The pathway is highly conserved across eukaryotes.[2]

Key Steps:

  • Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[6]

  • Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.

  • N-acylation: Sphinganine is subsequently acylated by a ceramide synthase (CerS). Specifically, this compound is formed through the action of a CerS that utilizes oleoyl-CoA as the fatty acyl donor. The different CerS isoforms exhibit distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and saturation.[5]

  • Desaturation (to form Ceramide): Dihydroceramides, including this compound, can be desaturated by dihydroceramide desaturase (DEGS1) to form the corresponding ceramides (in this case, N-Oleoyl sphingosine).[1][4]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR NOleoylSphinganine This compound (Dihydroceramide) Sphinganine->NOleoylSphinganine CerS OleoylCoA Oleoyl-CoA OleoylCoA->NOleoylSphinganine CerS Ceramide N-Oleoyl sphingosine (Ceramide) NOleoylSphinganine->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Transport & Further Metabolism G cluster_workflow Experimental Workflow for N-Acyl Sphinganine Quantification Tissue Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification) MS->Data G cluster_signaling Dihydroceramide Signaling Pathways dhCer N-Acyl Sphinganines (Dihydroceramides) Autophagy Autophagy dhCer->Autophagy ER_Stress ER Stress (UPR) dhCer->ER_Stress Apoptosis Apoptosis dhCer->Apoptosis CellCycleArrest Cell Cycle Arrest dhCer->CellCycleArrest CellSurvival Cell Survival Autophagy->CellSurvival Pro-survival CellDeath Cell Death Autophagy->CellDeath Pro-death ER_Stress->Apoptosis Apoptosis->CellDeath CellCycleArrest->CellDeath Inhibition of Proliferation

References

Methodological & Application

Application Note: Quantitative Analysis of N-Oleoyl Sphinganine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyl sphinganine (B43673), a member of the dihydroceramide (B1258172) class of sphingolipids, plays a crucial role in various cellular processes. Sphingolipids are not only structural components of cell membranes but also act as signaling molecules involved in cell proliferation, differentiation, and apoptosis.[1][2] The accurate quantification of N-Oleoyl sphinganine is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a robust LC-MS/MS method.

Signaling Pathway

Sphingolipids are a complex class of lipids with bioactive members that regulate a variety of cellular processes. The central molecule in sphingolipid metabolism is ceramide, which can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin, or the salvage pathway.[3][4] this compound is a dihydroceramide formed during the de novo synthesis pathway by the acylation of sphinganine (dihydrosphingosine).[5] This pathway is a critical route for the production of various complex sphingolipids.

Sphingolipid_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides (e.g., this compound) Sphinganine->Dihydroceramides CerS Ceramides (B1148491) Ceramides Dihydroceramides->Ceramides DEGS1 Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS Sphingosine Sphingosine Ceramides->Sphingosine CDase Complex_Sphingolipids Complex Sphingolipids (e.g., Glucosylceramides) Ceramides->Complex_Sphingolipids Sphingomyelin->Ceramides SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK Complex_Sphingolipids->Sphingosine

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Protocol

This protocol is based on established methods for sphingolipid analysis by LC-MS/MS and is optimized for the quantification of this compound in human plasma.[6][7]

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • C17-sphinganine or other suitable odd-chain dihydroceramide internal standard (IS) (Avanti Polar Lipids)[8]

  • LC-MS grade acetonitrile, methanol, isopropanol, and water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)

  • Human plasma (BioIVT)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw human plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 1 µM C17-sphinganine in methanol).

  • Add 1.5 mL of a chloroform/methanol (2:1, v/v) mixture.[6]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v mixture of mobile phase A and B).[9]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

LC_MS_MS_Workflow Sample Plasma Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Liquid-Liquid Extraction (Chloroform/Methanol) IS_Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS Workflow for this compound Quantification.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.2% formic acid and 2 mM ammonium formate in water[8]

  • Mobile Phase B: 0.2% formic acid in acetonitrile/isopropanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10-10.1 min: Return to 30% B

    • 10.1-12 min: Re-equilibration at 30% B

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V[1]

  • Source Temperature: 400°C[1]

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (d18:0/18:1): The precursor ion will be the [M+H]+ adduct. The product ion is typically formed from the cleavage of the amide bond and dehydration of the sphingoid base, resulting in a fragment with m/z 266.4.[10] The exact precursor m/z needs to be calculated based on the chemical formula of this compound.

    • Internal Standard (e.g., C17-sphinganine): The precursor ion will be the [M+H]+ adduct, and the product ion will be specific to the C17 backbone.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of ceramides using LC-MS/MS. These values can be used as a guideline for method validation.

ParameterTypical Value
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) 85 - 115%
Recovery > 80%

Note: These are representative values and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed according to regulatory guidelines.[6]

Data Analysis

Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of this compound in the plasma samples is then determined from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, incorporating a robust sample preparation technique and optimized chromatographic and mass spectrometric conditions, offers the sensitivity, specificity, and reliability required for both research and clinical applications. Adherence to this protocol will enable researchers to accurately measure this compound levels, contributing to a better understanding of its role in health and disease.

References

Application Notes and Protocol: Extraction of N-Oleoyl Sphinganine from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyl sphinganine (B43673), a member of the dihydroceramide (B1258172) family, is a crucial bioactive sphingolipid involved in various cellular processes, including apoptosis, cell cycle regulation, and signaling pathways. Accurate quantification of N-Oleoyl sphinganine in cultured cells is essential for understanding its physiological roles and its potential as a therapeutic target. This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a robust and widely applicable procedure based on established lipid extraction techniques.

Principle of the Method

The protocol is based on the principle of liquid-liquid extraction to separate lipids, including this compound, from other cellular components such as proteins, nucleic acids, and carbohydrates. The widely used Bligh and Dyer method, or a variation thereof, utilizes a monophasic solvent system of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids.[1] The addition of an aqueous solution then induces a phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.[1] Simpler, single-phase extractions using solvents like methanol or isopropanol (B130326) have also been shown to be effective.[2][3] The extracted lipids are then dried and reconstituted in a suitable solvent for analytical quantification.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Internal Standard (e.g., C17:0 Ceramide or other non-endogenous ceramide species)

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum centrifuge

  • Vortex mixer

  • Sonicator (optional)

Experimental Protocol

This protocol describes a common method for lipid extraction from cultured cells (minimum of 1x10⁶ cells recommended for sufficient yield).[4][5]

Step 1: Cell Harvesting and Washing

  • For Adherent Cells:

    • Aspirate the culture medium from the flask or dish.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in 1 mL of ice-cold PBS.

    • Transfer the cell suspension to a microcentrifuge tube.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the centrifugation and washing step twice.[6]

  • After the final wash, centrifuge the cells at 14,000 x g for 2 minutes at 4°C and carefully remove all supernatant.[5] The cell pellet can be stored at -80°C or used immediately.

Step 2: Lipid Extraction (Modified Bligh & Dyer Method)

  • Place the cell pellet on ice.

  • Add 200 µL of deionized water to the cell pellet and vortex briefly to resuspend.

  • Add an appropriate amount of internal standard to each sample for normalization and quantification.[7]

  • Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

  • Add 300 µL of chloroform and vortex for 1 minute.

  • Add 300 µL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe two distinct liquid phases with a protein disk at the interface.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.

  • To maximize yield, a second extraction can be performed by adding another 500 µL of chloroform to the remaining aqueous phase, vortexing, centrifuging, and collecting the lower phase again. Combine this with the first extract.

Step 3: Sample Drying and Reconstitution

  • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum centrifuge. Avoid overheating the sample.

  • Once completely dry, reconstitute the lipid pellet in a suitable volume (e.g., 100-150 µL) of a solvent compatible with your analytical method, such as methanol or isopropanol.[2][7]

  • Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any insoluble debris.

  • Transfer the supernatant to an appropriate vial for LC-MS analysis.

Data Presentation: Comparison of Extraction Solvents

The choice of extraction solvent can influence lipid recovery and selectivity. Below is a summary of common solvent systems used for sphingolipid extraction.

Extraction MethodSolvent SystemKey AdvantagesKey DisadvantagesCitations
Bligh & Dyer / Folch Chloroform / Methanol / WaterWell-established, high recovery for a broad range of lipids.Requires phase separation, chloroform is toxic.[1]
Methanol-Only MethanolSimple, single-step protocol, avoids chloroform.May have different selectivity compared to biphasic methods.[2]
Isopropanol-Based Isopropanol / MethanolLess toxic than chloroform, good recovery, simple procedure.May be more selective for polar lipids.[2][3]
Ethyl Acetate-Based Ethyl Acetate / IsopropanolEffective for sphingolipid extraction.Less commonly cited than other methods.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction of this compound from cultured cells.

ExtractionWorkflow cluster_prep Cell Preparation cluster_extraction Lipid Extraction cluster_analysis Sample Finalization Harvest 1. Cell Harvesting (Scraping or Centrifugation) Wash 2. Cell Washing (Ice-cold PBS) Harvest->Wash Lyse 3. Cell Lysis & Lipid Solubilization (Add Chloroform:Methanol) Wash->Lyse Phase_Sep 4. Phase Separation (Add Chloroform & Water, Centrifuge) Lyse->Phase_Sep Collect 5. Collect Organic Phase (Lower Layer) Phase_Sep->Collect Dry 6. Dry Lipid Extract (Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitute in Solvent (e.g., Methanol) Dry->Reconstitute Analyze 8. Analysis by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for this compound Extraction.

Signaling Pathway Context

This compound is an intermediate in the de novo sphingolipid synthesis pathway. This pathway is fundamental to cellular function and its dysregulation is implicated in numerous diseases.

SphingolipidPathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide N-acyl-sphinganine (e.g., this compound) Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex

Caption: De Novo Sphingolipid Biosynthesis Pathway.

References

Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled N-Oleoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a dihydroceramide, is a key intermediate in the de novo synthesis of sphingolipids and a bioactive molecule in its own right. Sphingolipids are not only crucial structural components of cellular membranes but also serve as signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[] The accurate quantification and tracing of these molecules are vital for understanding their roles in health and disease.

Stable isotope labeling is the gold standard for quantitative mass spectrometry-based lipidomics.[] By introducing heavy isotopes such as 13C or 2H into the N-Oleoyl sphinganine molecule, researchers can create an ideal internal standard for mass spectrometry. These labeled standards have nearly identical physicochemical properties to their endogenous counterparts, ensuring equivalent extraction efficiency and ionization response, which allows for precise and accurate quantification by correcting for sample loss and analytical variability.[][] Furthermore, stable isotope-labeled this compound serves as a powerful tracer to elucidate the dynamics of sphingolipid metabolism, tracking its conversion into more complex sphingolipids and its role in various signaling cascades.[3]

These application notes provide a detailed protocol for the chemical synthesis of stable isotope-labeled this compound, its purification, characterization, and its application in biological systems.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound is typically achieved by the N-acylation of D-erythro-sphinganine with a stable isotope-labeled oleic acid. The most common labeling strategy involves using 13C- or 2H-labeled oleic acid. A reliable method for this coupling reaction utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), to form a stable active ester that efficiently acylates the amino group of sphinganine.[4][5]

General Synthetic Scheme:

  • Step 1: Activation of Labeled Oleic Acid. The carboxyl group of the stable isotope-labeled oleic acid is activated with EDC and NHS to form an NHS ester. This intermediate is more stable than the O-acylisourea formed with EDC alone and reacts efficiently with primary amines.[4]

  • Step 2: N-acylation of D-erythro-sphinganine. The stable NHS ester of the labeled oleic acid is reacted with D-erythro-sphinganine to form the amide bond, yielding the desired stable isotope-labeled this compound.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and characterization of stable isotope-labeled this compound.

ParameterTypical ValueMethod of DeterminationReference(s)
Synthesis Yield
Carbodiimide Method60-75%Gravimetric/HPLC[6]
NHS Ester Method84-96%Gravimetric/HPLC[5]
Precursor Purity
D-erythro-sphinganine≥98%HPLC, NMRSupplier CoA
Labeled Oleic Acid≥98%GC-MS, NMRSupplier CoA
Isotopic Enrichment
Labeled Oleic Acid (13C)>98%Mass Spectrometry[7]
Final Labeled Product>98%Mass Spectrometry[]
Final Product Purity >98%HPLC, LC-MS/MS[8]

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound via NHS Ester

This protocol describes the synthesis using a pre-activated N-hydroxysuccinimide ester of stable isotope-labeled oleic acid for high-yield N-acylation.[5]

Materials and Reagents:

  • Stable Isotope-Labeled Oleic Acid (e.g., Oleic acid-13C18)

  • D-erythro-sphinganine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform (B151607), Methanol (B129727), Ethyl Acetate, Hexane)

Procedure:

  • Activation of Labeled Oleic Acid:

    • In a round-bottom flask, dissolve stable isotope-labeled oleic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 eq) to the solution and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of oleic acid.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of the labeled oleic acid. This can be used directly in the next step.

  • N-acylation of D-erythro-sphinganine:

    • Dissolve D-erythro-sphinganine (1.2 eq) in a mixture of anhydrous DMF and DCM.

    • Add triethylamine (2.0 eq) to the solution.

    • Add the crude NHS ester of labeled oleic acid (dissolved in a small amount of DCM) to the sphinganine solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC until the sphinganine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[8] A typical elution gradient could be a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

    • The final yield for this method is typically in the range of 84-96%.[5]

Protocol 2: Characterization by LC-MS/MS

This protocol outlines the analysis of the synthesized stable isotope-labeled this compound to confirm its identity, purity, and isotopic enrichment.

Materials and Reagents:

  • Synthesized stable isotope-labeled this compound

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid

  • C18 reverse-phase LC column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized product in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).

      • A typical gradient might be: 0-2 min, 50% B; 2-15 min, 50-100% B; 15-20 min, 100% B; 20-25 min, 100-50% B.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Perform a full scan analysis (MS1) to identify the protonated molecular ion [M+H]+. The observed mass should correspond to the calculated mass of the labeled this compound.

      • Perform a tandem MS (MS/MS) analysis on the precursor ion. The fragmentation pattern should be characteristic of ceramides (B1148491), showing a prominent fragment ion corresponding to the loss of the N-acyl chain and dehydration of the sphingoid base.[9][10] For a d18:0 sphinganine backbone, characteristic fragments at m/z 284/266 are expected.[9]

  • Data Analysis:

    • Confirm the identity of the compound by matching the retention time and MS/MS fragmentation pattern with that of a non-labeled standard, if available.

    • Assess the purity of the compound by integrating the peak area of the target molecule in the chromatogram.

    • Determine the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster in the MS1 spectrum.

Biological Applications and Workflows

Stable isotope-labeled this compound is a versatile tool for studying sphingolipid biology.

Sphingolipid De Novo Synthesis Pathway

This compound is a central intermediate in the de novo synthesis of sphingolipids, which begins in the endoplasmic reticulum.[11] The pathway is initiated by the condensation of serine and palmitoyl-CoA.[12] The resulting sphinganine is then acylated by ceramide synthases to form dihydroceramides, such as this compound.[13] These can then be desaturated to form ceramides, which are further metabolized to complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[14]

de_novo_synthesis Serine Serine + Palmitoyl-CoA KetoSph 3-Ketosphinganine Serine->KetoSph SPT Sphinganine Sphinganine (dihydrosphingosine) KetoSph->Sphinganine 3-KSR DHCer This compound (Dihydroceramide) Sphinganine->DHCer CerS + Oleoyl-CoA Cer N-Oleoyl Sphingosine (Ceramide) DHCer->Cer DES ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL

De Novo Sphingolipid Synthesis Pathway

Ceramide Signaling in Apoptosis and Cell Cycle

Ceramides, which can be formed from dihydroceramides, are potent signaling molecules that can induce apoptosis and cell cycle arrest.[15][16] Elevated ceramide levels can activate a cascade of downstream effectors, including protein phosphatases and kinases, leading to programmed cell death.[17]

ceramide_signaling Stress Cellular Stress (e.g., Cytokines, DNA damage) Ceramide Ceramide (from this compound) Stress->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP activates SAPK Stress-Activated Protein Kinases (JNK) Ceramide->SAPK activates CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP->Apoptosis SAPK->Apoptosis

Simplified Ceramide Signaling Pathway

Experimental Workflow for Tracer Studies

The general workflow for using stable isotope-labeled this compound as a tracer in cell culture or in vivo studies involves several key steps.

experimental_workflow cluster_exp Experiment cluster_analysis Analysis Tracer Introduce Labeled This compound to System (Cells/Animal) Incubate Incubate for Defined Time Points Tracer->Incubate Harvest Harvest Samples (Cells/Tissues) Incubate->Harvest Extraction Lipid Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for Sphingolipid Tracer Studies

Conclusion

The synthesis and application of stable isotope-labeled this compound provide a robust and precise methodology for advancing our understanding of sphingolipid metabolism and signaling. The protocols and data presented herein offer a comprehensive guide for researchers in academia and industry. The use of these labeled compounds as internal standards and metabolic tracers is indispensable for accurate quantification and for delineating the complex roles of sphingolipids in cellular physiology and pathology, ultimately aiding in the discovery and development of novel therapeutics.

References

Commercial Sources and Applications of High-Purity N-Oleoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a member of the ceramide family, is a bioactive sphingolipid that plays a crucial role in various cellular processes. Ceramides (B1148491) are central molecules in sphingolipid metabolism and are involved in signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis.[1] N-Oleoyl sphinganine, a long-chain ceramide, is of particular interest to researchers for its potential role in inducing apoptosis in cancer cells and its involvement in other signaling cascades. This document provides a comprehensive overview of the commercial sources of high-purity this compound, its biological functions, and detailed protocols for its application in research settings.

Commercial Sources of High-Purity this compound

A critical first step for any research involving this compound is to source a high-purity compound to ensure the reliability and reproducibility of experimental results. Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes some of the key commercial sources.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology N-Oleoyl-D-erythro-sphingosine5966-28-9≥98%C₃₆H₆₉NO₃563.94
Fisher Scientific (distributing for Sigma Aldrich) N-OLEOYL-D-SPHINGOSINE5966-28-9Not specifiedNot specifiedNot specified
Alfa Chemistry N-Oleoyl-D-sphingosine5966-28-9≥96%C₃₆H₆₉NO₃563.94
Eurisotop N-OLEOYL-D-SPHINGOSINE (CERAMIDE d18:1/18:1 (9z)) UNLABELED5966-28-995%C₃₆H₆₉NO₃563.94

Biological Activity and Signaling Pathways

Ceramides, including this compound, are known to be potent signaling molecules that can influence cell fate. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which determines whether a cell undergoes apoptosis or proliferates.[2]

Induction of Apoptosis: this compound, like other long-chain ceramides, is generally considered to be pro-apoptotic.[3] It can induce cell death by activating intrinsic and extrinsic apoptotic pathways.[4] One of the key mechanisms of ceramide-induced apoptosis involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases.[5]

Inhibition of Pro-Survival Pathways: Ceramides have been shown to inhibit pro-survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting Akt, a key regulator of cell survival and proliferation, ceramides can shift the cellular balance towards apoptosis.

Activation of Protein Phosphatases: Ceramides can also exert their effects by activating protein phosphatases, such as Protein Phosphatase 2A (PP2A).[6][7] PP2A can dephosphorylate and inactivate pro-survival proteins, further contributing to the apoptotic signal.

The following diagram illustrates the central role of ceramide in inducing apoptosis:

Ceramide_Apoptosis_Pathway Ceramide-Induced Apoptotic Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effects Stress Stress (e.g., UV, Chemo) Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase DeathReceptors Death Receptors (e.g., Fas, TNFR) DeathReceptors->Sphingomyelinase Ceramide This compound (Ceramide) Sphingomyelinase->Ceramide Hydrolysis of Sphingomyelin DeNovoSynthesis De Novo Synthesis DeNovoSynthesis->Ceramide Inhibit_Akt Inhibition of Akt Pathway Ceramide->Inhibit_Akt Activate_PP2A Activation of PP2A Ceramide->Activate_PP2A Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria MOMP Apoptosis Apoptosis Inhibit_Akt->Apoptosis Activate_PP2A->Apoptosis Mitochondria->Apoptosis Cytochrome c release, Caspase activation

Caption: Ceramide-induced apoptotic signaling pathway.

Quantitative Data on Ceramide Effects

While specific quantitative data for this compound is limited in publicly available literature, studies on other long-chain and short-chain ceramides provide valuable insights into their effective concentrations and observed effects. This data can serve as a starting point for designing experiments with this compound.

Ceramide TypeCell LineConcentration RangeIncubation TimeObserved Effect
C2-Ceramide SH-SY5Y (neuroblastoma)10 - 50 µM24 hoursConcentration-dependent decrease in cell viability.[8]
C2-Ceramide iPSC-derived Retinal Ganglion Cells1.95 - 2.46 µM (EC₅₀)24 - 48 hoursSignificant concentration- and time-dependent decrease in cell numbers.[1]
C6-Ceramide MCF-7 (breast cancer)12.5 - 50 µM24 hoursConcentration-dependent decrease in cell viability.[9]
C16-Ceramide CardiomyocytesNot specifiedNot specifiedIncreased apoptosis when overexpressed.[3]
N,N-dimethyl-D-erythro-sphingosine (DMS) U937 (monocytes)Concentration-dependentNot specifiedInduced apoptotic cell death.[10]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell culture experiments. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Solubilization of this compound

This compound is a lipid and is insoluble in aqueous solutions. Proper solubilization is critical for its effective delivery to cells in culture.

Materials:

  • High-purity this compound

  • Ethanol (B145695) (100%, sterile)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

    • Warm the solvent slightly (to 37°C) to aid dissolution.

    • Vortex thoroughly to ensure complete solubilization.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (BSA Complexation):

    • Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Dilute the this compound stock solution into the BSA solution to the desired final concentration. The BSA helps to maintain the solubility of the lipid in the aqueous culture medium and facilitates its delivery to the cells.

    • Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.

    • This BSA-complexed working solution can then be added to the cell culture medium.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the general steps for treating adherent or suspension cells with this compound to assess its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound working solution (from Protocol 1)

  • Control vehicle (e.g., ethanol/DMSO in BSA/PBS solution without the lipid)

  • Sterile culture plates or flasks

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover for 24 hours before treatment.

  • Treatment:

    • Remove the existing culture medium.

    • Add fresh complete culture medium containing the desired final concentration of the this compound-BSA complex.

    • Include a vehicle control group treated with the same concentration of the solvent and BSA as the highest concentration of this compound used.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 1 µM to 50 µM).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cellular Effects:

    • Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or trypan blue exclusion assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), or changes in protein expression and phosphorylation (e.g., Western blotting for Akt, PP2A).

Protocol 3: Quantitative Analysis of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Treated and control cells

  • Internal standard (e.g., C17-sphingosine or another odd-chain ceramide)

  • Methanol, Chloroform, Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of PBS and determine the cell number.

    • Lyse the cells by sonication or freeze-thaw cycles.

  • Lipid Extraction (Folch Method):

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add the internal standard at a known concentration.

    • Vortex thoroughly and incubate at room temperature for 20-30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) and a gradient elution method to separate the lipids.

    • Set the mass spectrometer to monitor the specific parent and fragment ion transitions for this compound and the internal standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_preparation Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Source Source High-Purity This compound Solubilize Solubilize in Ethanol/DMSO and complex with BSA Source->Solubilize TreatCells Treat Cells with This compound (Dose-Response & Time-Course) Solubilize->TreatCells SeedCells Seed Cells in Culture Plates SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Viability Cell Viability Assays (MTT, Trypan Blue) Incubate->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Incubate->Apoptosis WesternBlot Western Blot Analysis (p-Akt, PP2A, etc.) Incubate->WesternBlot LCMS LC-MS/MS Analysis (Quantify Intracellular Levels) Incubate->LCMS DataAnalysis Data Analysis & Statistics Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis LCMS->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

High-purity this compound is a valuable tool for researchers studying sphingolipid-mediated signaling pathways. Understanding its commercial sources, biological activities, and appropriate experimental protocols is essential for conducting robust and meaningful research. The information and protocols provided in this document serve as a comprehensive guide for scientists and drug development professionals interested in exploring the therapeutic potential and cellular functions of this important bioactive lipid. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is highly recommended.

References

Application Notes and Protocols for N-Oleoyl Sphinganine Treatment of Cells in Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), also known as C18:1 dihydroceramide (B1258172), is a key intermediate in the de novo biosynthesis of sphingolipids. It is formed through the acylation of sphinganine by ceramide synthase and is subsequently converted to C18:1 ceramide by the enzyme dihydroceramide desaturase (DES).[1][2] While ceramides (B1148491) are well-established bioactive lipids involved in signaling pathways that regulate apoptosis, cell cycle arrest, and senescence, dihydroceramides have historically been considered less active precursors.[3][4][5]

However, emerging evidence suggests that the accumulation of dihydroceramides can have distinct biological effects, including the induction of autophagy and cell cycle arrest.[1][6] Therefore, the study of N-Oleoyl sphinganine in cell culture can elucidate the specific roles of dihydroceramides in cellular processes and provide insights into the regulation of sphingolipid metabolism in health and disease. These application notes provide protocols for both the exogenous application of this compound and the induction of its endogenous accumulation to study its effects on cultured cells.

Data Presentation

Table 1: Effects of Dihydroceramide Accumulation on Cellular Processes
TreatmentCell LineConcentration/DurationObserved EffectReference
Dihydroceramide Mix (C18:0, C24:0, C24:1)Primary Human Myotubes10 ng/mL (C18:0), 50 ng/mL (C24:0), 180 ng/mL (C24:1) / 3.5hDecreased insulin (B600854) sensitivity[7]
Fenretinide (DES inhibitor)Prostate Cancer CellsNot specifiedInduction of autophagy[1]
XM462 (DES inhibitor)Gastric Cancer Cells8 µM / 24hDihydroceramide accumulation, autophagy induction, and delayed cell proliferation.[6]
C8-CPPC (DES inhibitor)SMS-KCNR Neuroblastoma Cells0.01-2.5 µM / 30 min pre-treatmentInhibition of dihydroceramide desaturase activity.[2]

Experimental Protocols

Protocol 1: Exogenous Treatment of Cultured Cells with this compound via Liposomes

This protocol describes the preparation of liposomes containing this compound for delivery to cultured cells. This method is based on procedures used for other long-chain dihydroceramides and is designed to overcome their poor aqueous solubility.[7]

Materials:

  • This compound (C18:1 Dihydroceramide)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Glass vials

  • Nitrogen gas source

  • Sonicator (bath or probe)

  • 0.22 µm sterile filter

  • Cell culture medium appropriate for the cell line

  • Adherent cells cultured in multi-well plates

Procedure:

  • Liposome (B1194612) Preparation: a. In a glass vial, dissolve this compound and POPC in chloroform. A typical starting molar ratio is 1:9 (this compound:POPC). b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Rehydrate the lipid film with sterile PBS by vortexing vigorously. The final lipid concentration should be determined based on the desired treatment concentration. e. Sonicate the lipid suspension to create small unilamellar vesicles. This can be done using a bath sonicator for 10-20 minutes or a probe sonicator with short bursts on ice until the suspension is translucent. f. Sterilize the liposome suspension by passing it through a 0.22 µm filter.

  • Cell Treatment: a. Culture cells to the desired confluency (typically 70-80%). b. Prepare the treatment medium by diluting the this compound-containing liposomes and control (POPC only) liposomes into the appropriate cell culture medium. A starting concentration for this compound can be in the range of 1-10 µM. c. Remove the existing medium from the cells and replace it with the treatment medium. d. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Downstream Analysis: a. Following incubation, cells can be harvested and analyzed for various endpoints such as cell viability (MTT assay), apoptosis (Annexin V/Propidium Iodide staining), cell cycle progression (flow cytometry), or changes in signaling pathways (Western blotting).

Protocol 2: Induction of Endogenous this compound Accumulation using a Dihydroceramide Desaturase (DES) Inhibitor

This protocol uses a pharmacological inhibitor of DES to block the conversion of this compound to C18:1 ceramide, leading to its intracellular accumulation.

Materials:

  • Dihydroceramide desaturase inhibitor (e.g., Fenretinide, XM462, or C8-CPPC)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells in culture

Procedure:

  • Inhibitor Preparation: a. Prepare a stock solution of the DES inhibitor in DMSO at a high concentration (e.g., 10-20 mM). Store at -20°C.

  • Cell Treatment: a. Culture cells to the desired density. b. Prepare the treatment medium by diluting the DES inhibitor stock solution to the desired final concentration. A starting point for Fenretinide or XM462 could be in the range of 1-10 µM.[1][6] Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control (DMSO only) in your experimental setup. c. Remove the existing medium (for adherent cells) and add the treatment medium. d. Incubate the cells for a suitable duration to allow for the accumulation of dihydroceramides (e.g., 6-24 hours).

  • Downstream Analysis: a. Lipidomics: To confirm the accumulation of this compound and other dihydroceramides, perform lipid extraction followed by analysis using liquid chromatography-mass spectrometry (LC-MS). b. Cellular Assays: Analyze cells for endpoints such as autophagy (LC3-II conversion by Western blot or immunofluorescence), cell cycle arrest (flow cytometry), and cell viability.

Mandatory Visualizations

Sphingolipid_De_Novo_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase N_Oleoyl_Sphinganine This compound (C18:1 Dihydroceramide) Sphinganine->N_Oleoyl_Sphinganine Ceramide Synthase (CerS) + Oleoyl-CoA C18_1_Ceramide C18:1 Ceramide N_Oleoyl_Sphinganine->C18_1_Ceramide Dihydroceramide Desaturase (DES) [Target of Inhibition] Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C18_1_Ceramide->Complex_Sphingolipids

Caption: De novo sphingolipid biosynthesis pathway highlighting this compound.

Experimental_Workflow_Exogenous_Treatment cluster_liposome_prep Liposome Preparation cluster_cell_treatment Cell Treatment cluster_analysis Downstream Analysis Lipid_Film 1. Create Lipid Film (this compound + POPC) Rehydration 2. Rehydrate with PBS Lipid_Film->Rehydration Sonication 3. Sonicate to form Vesicles Rehydration->Sonication Filtration 4. Sterile Filter Sonication->Filtration Add_Liposomes 6. Add Liposomes to Medium Filtration->Add_Liposomes Cell_Culture 5. Culture Cells Cell_Culture->Add_Liposomes Incubation 7. Incubate for desired time Add_Liposomes->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis Signaling Signaling (Western Blot) Incubation->Signaling

Caption: Workflow for exogenous this compound treatment.

Dihydroceramide_Signaling DES_Inhibitor DES Inhibitor (e.g., Fenretinide) DES Dihydroceramide Desaturase (DES) DES_Inhibitor->DES Dihydroceramides Accumulation of This compound & other Dihydroceramides DES_Inhibitor->Dihydroceramides leads to Ceramides Reduced Ceramide Levels DES->Ceramides produces Autophagy Autophagy Induction Dihydroceramides->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Dihydroceramides->Cell_Cycle_Arrest Apoptosis Apoptosis Ceramides->Apoptosis

References

Application Note: A Comprehensive Protocol for N-Oleoyl Sphinganine Analysis in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Oleoyl sphinganine (B43673), a dihydroceramide (B1258172), is a crucial intermediate in the de novo sphingolipid biosynthesis pathway.[1] Sphingolipids are not only structural components of cellular membranes but also potent signaling molecules involved in regulating fundamental cellular processes such as proliferation, apoptosis, and differentiation.[1][2] Given the subtle yet significant impact of sphingolipid metabolism on pathophysiology, the precise and accurate quantification of specific species like N-Oleoyl sphinganine is essential for biomedical research and drug development.[3] This document provides a detailed application note and protocol for the robust extraction, separation, and quantification of this compound from various biological matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

De Novo Sphingolipid Biosynthesis Pathway

This compound is synthesized from sphinganine and oleoyl-CoA. It is a key precursor to N-Oleoyl sphingosine (B13886) (ceramide), a conversion catalyzed by dihydroceramide desaturase. Ceramides (B1148491) are central hubs in sphingolipid metabolism, leading to the formation of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids or being broken down into sphingosine, which can be phosphorylated to form the signaling molecule sphingosine-1-phosphate (S1P).[1]

Sphingolipid_Pathway PC Palmitoyl-CoA + Serine KS 3-Ketosphinganine PC->KS SA Sphinganine (d18:0) KS->SA DHCer This compound (Dihydroceramide) SA->DHCer OCoA Oleoyl-CoA Cer N-Oleoyl Sphingosine (Ceramide) DHCer->Cer Dihydroceramide Desaturase SM Sphingomyelin Cer->SM GSL Complex Glycosphingolipids Cer->GSL SPH Sphingosine Cer->SPH Ceramidase S1P Sphingosine-1-Phosphate (S1P) SPH->S1P Sphingosine Kinase OCoA->DHCer

Figure 1: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow Overview

The analytical procedure involves several critical steps, beginning with sample collection and preparation, followed by lipid extraction, chromatographic separation, and finally, detection and quantification by mass spectrometry. The use of an appropriate internal standard is mandatory for accurate quantification.[3]

Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample 1. Sample Collection (Plasma, Serum, Tissue, Cells) Homogenize 2. Homogenization (for tissues) Sample->Homogenize IS 3. Add Internal Standard Homogenize->IS LLE 4. Liquid-Liquid Extraction (e.g., Bligh & Dyer) IS->LLE Centrifuge 5. Phase Separation (Centrifugation) LLE->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry Down & Reconstitute Collect->Dry LCMS 8. UHPLC-MS/MS Analysis Dry->LCMS Data 9. Data Processing & Quantification LCMS->Data

Figure 2: General workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water (all LC-MS or HPLC grade).

  • Reagents: Formic acid (98-100%), Ammonium formate.

  • Standards: N-Oleoyl-D-erythro-sphinganine (analytical standard), N-Oleoyl-D-erythro-sphinganine (isotope-labeled, e.g., with ¹³C or ²H in the acyl chain) for use as an internal standard (IS).

  • Sample Tubes: Polypropylene or glass tubes with Teflon-lined caps.

  • Equipment: Homogenizer (for tissues), refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance, UHPLC-MS/MS system (Triple Quadrupole).

Sample Preparation and Lipid Extraction Protocol (Modified Bligh & Dyer Method)

This protocol is optimized for the extraction of sphingolipids from various biological matrices.[4] It is crucial to process samples quickly or store them at -80°C to prevent lipid degradation.[5][6]

  • Sample Aliquoting: For liquid samples (plasma/serum), use 50-100 µL. For cell pellets, use approximately 1 million cells. For tissues, use 10-50 mg of homogenized tissue.[7]

  • Internal Standard Spiking: To each sample, add the isotope-labeled internal standard at a concentration within the expected linear dynamic range of the assay. This step is critical for correcting for sample loss during preparation and for matrix effects during ionization.[3]

  • Solvent Addition (LLE):

    • Add 300 µL of Methanol to the sample.

    • Vortex vigorously for 30 seconds.

    • Add 150 µL of Chloroform.

    • Vortex again for 30 seconds.

    • Add 100 µL of water.

    • Vortex for 1 minute to ensure thorough mixing and formation of a biphasic system.

  • Phase Separation:

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[8] This will result in a clear separation of the upper aqueous layer and the lower organic layer, with a protein disk in between.

  • Lipid Collection:

    • Carefully aspirate the lower organic layer (containing the lipids) using a glass pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as Acetonitrile/Isopropanol (1:1, v/v).[3] Vortex to ensure the lipid film is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

UHPLC-MS/MS Analysis

For robust quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[3][9] The chromatographic separation is typically achieved using a reversed-phase C18 column, which separates lipids based on the length and saturation of their acyl chains.[3][4]

Parameter Condition
UHPLC System Agilent 1290 Infinity II or equivalent[3]
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[7]
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[3]
Flow Rate 0.3 mL/min[3]
Column Temp. 45-50°C[3][10]
Injection Vol. 2-5 µL
Gradient Start at 30% B, linear gradient to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and re-equilibrate for 5 min.

Table 1: Recommended UHPLC Conditions for this compound Analysis.

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495C)[3]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Operating Mode Multiple Reaction Monitoring (MRM)[9]
Capillary Voltage 4.0 - 4.5 kV[8]
Gas Temp. 250 - 300°C[8]
Gas Flow 10 L/min[8]
Nebulizer Pressure 35 - 45 psi
MRM Transitions See Table 3

Table 2: Recommended Mass Spectrometry Conditions.

Data Presentation and Quantitative Performance

The MRM transitions are selected based on the precursor ion ([M+H]⁺) and a characteristic product ion, which for ceramides is typically the sphingoid base backbone after the loss of water and the N-acyl chain.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound566.6284.325-35
Isotope-Labeled IS(e.g., 571.6 for +5 Da)284.3 or 289.325-35

Table 3: Example MRM Transitions for this compound. Note: Exact m/z values and collision energies must be optimized for the specific instrument used.

The method should be validated to determine its performance characteristics.

Parameter Typical Performance
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL[3]
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 15%[11]
Inter-day Precision (%RSD) < 15%[11]
Recovery 80 - 110%

Table 4: Representative Quantitative Performance of the Method. Values are illustrative and should be experimentally determined.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in diverse biological samples. The combination of a refined liquid-liquid extraction technique with sensitive UHPLC-MS/MS analysis allows for accurate and precise measurements. This methodology is a valuable tool for researchers investigating the complex roles of sphingolipid metabolism in health and disease, and for professionals in drug development targeting these pathways.

References

Application Notes and Protocols for N-Oleoyl Sphinganine in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of N-Oleoyl sphinganine (B43673) (C18:1-dihydroceramide), a key bioactive sphingolipid. The protocols detailed below are based on established methodologies for similar long-chain ceramides (B1148491) and dihydroceramides, offering a robust starting point for investigating the cellular effects of this molecule. N-Oleoyl sphinganine is implicated in critical cellular processes, including apoptosis, cell cycle regulation, and stress responses, making it a molecule of significant interest in cancer research and drug development.

Overview of In Vitro Applications

This compound, as a dihydroceramide (B1258172), is a precursor to N-Oleoyl-sphingosine (C18:1-ceramide) and plays a significant role in modulating cellular fate. In vitro studies of similar long-chain dihydroceramides suggest several key applications:

  • Induction of Apoptosis: Dihydroceramides can accumulate under certain cellular stress conditions or upon inhibition of dihydroceramide desaturase (DEGS1), leading to programmed cell death.[1] This makes this compound a potential candidate for investigation as a pro-apoptotic agent in cancer cell lines.

  • Cell Cycle Arrest: Aberrant accumulation of dihydroceramides has been linked to cell cycle arrest, providing a mechanism to halt the proliferation of cancer cells.[1]

  • Modulation of Cellular Stress Responses: this compound can influence cellular responses to stressors such as chemotherapeutic agents, oxidative stress, and endoplasmic reticulum (ER) stress.[1]

  • Investigation of Sphingolipid Metabolism: As a key metabolic intermediate, this compound is a valuable tool for studying the intricate pathways of sphingolipid synthesis and turnover and their dysregulation in disease.[2]

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on long-chain ceramides and dihydroceramides, which can serve as a reference for designing experiments with this compound.

ParameterCell Line(s)CompoundConcentration/ValueObserved EffectCitation(s)
IC50 C6 (glioma), HT29 (colon cancer)Ceramide (general)0.25 µM (in DMSO)Antiproliferative[3]
C6 (glioma)Ceramide (general)32.7 µM (in DMSO)Antiproliferative[3]
CCD-18Co (normal colon)Ceramide (general)56.91 µM (in DMSO)Antiproliferative[3]
Effective Concentration BCBL-1 (Primary effusion lymphoma)C18-Ceramide40 µMInduction of apoptosis[4]
BCBL-1 (Primary effusion lymphoma)dhC16-Ceramide40 µMInduction of apoptosis[4]
T-cell ALL cell linesC18:0-fatty acid supplementation5 µMModulated 4-HPR-induced cytotoxicity[5]
Treatment Time U2OS (osteosarcoma)Daunorubicin8-16 hours~250% increase in C18 ceramide levels[6]
BCBL-1 (Primary effusion lymphoma)C18-Ceramide, dhC16-Ceramide24 hoursUpregulation of Ceramide Synthase (CerS) enzymes[4]

Experimental Protocols

Preparation of this compound for In Vitro Use

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free (optional)

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.

  • Warm the DMSO to room temperature before use to ensure complete dissolution.

  • Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentration. To improve solubility and delivery to cells, the working solution can be prepared in a medium containing fatty acid-free BSA.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

Protocol:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity)

Purpose: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.

Materials:

  • Cells of interest

  • 96-well white-walled, clear-bottom cell culture plates

  • This compound working solutions

  • Vehicle control

  • Caspase-Glo® 3/7 Assay Kit (or similar)

Protocol:

  • Seed cells in a 96-well white-walled plate at a suitable density (e.g., 5,000 cells/well). Incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the selected time period (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a microplate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Sphingolipid_Metabolism_and_Apoptosis cluster_de_novo De Novo Synthesis cluster_signaling Apoptotic Signaling Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_Palmitoyl_CoA->Dihydrosphingosine SPT N_Oleoyl_Sphinganine This compound (Dihydroceramide) Dihydrosphingosine->N_Oleoyl_Sphinganine CerS Ceramide N-Oleoyl Sphingosine (Ceramide) N_Oleoyl_Sphinganine->Ceramide DEGS1 Apoptosis Apoptosis N_Oleoyl_Sphinganine->Apoptosis Pro-apoptotic (at high conc.) Mitochondrial_Stress Mitochondrial Stress Ceramide->Mitochondrial_Stress Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Mitochondrial_Stress->Caspase_Activation

Caption: De novo synthesis of this compound and its role in apoptosis.

Experimental_Workflow_Cell_Viability Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h (Cell Adhesion) Start->Incubate_24h Prepare_Solutions Prepare this compound and Vehicle Control Solutions Incubate_24h->Prepare_Solutions Treat_Cells Treat Cells (e.g., 24, 48, 72h) Prepare_Solutions->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solution Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Analyze_Data Analyze Data: Calculate % Viability Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_Detection_Workflow Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treatment Treat with this compound or Vehicle Control Incubate_24h->Treatment Add_Reagent Add Caspase-Glo 3/7 Reagent Treatment->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Analyze Analyze Data: Fold Change in Caspase Activity Measure_Luminescence->Analyze

Caption: Workflow for apoptosis detection via caspase-3/7 activity.

References

Application Notes and Protocols for Studying N-Oleoyl Sphinganine Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), also known as C18:1 ceramide, is a critical bioactive sphingolipid implicated in a variety of physiological and pathological processes. As a central molecule in sphingolipid metabolism, it plays a significant role in cellular signaling, regulating processes such as insulin (B600854) resistance, inflammation, and skin barrier integrity. Understanding the in vivo function of N-Oleoyl sphinganine is paramount for the development of novel therapeutics for metabolic diseases and dermatological conditions. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the function of this compound.

Animal Models for Studying this compound Function

The study of this compound in vivo is facilitated by a range of animal models that either mimic human diseases associated with altered sphingolipid metabolism or allow for the specific manipulation of ceramide levels.

Metabolic Disease Models

Animal models of metabolic disease are crucial for investigating the role of this compound in insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, often accompanied by elevated levels of specific ceramide species, including C18:1 ceramide.[1][2]

  • Genetically Obese Mice (ob/ob and db/db): These mice have mutations in the leptin gene (ob/ob) or the leptin receptor gene (db/db), leading to hyperphagia, obesity, and severe insulin resistance. They exhibit altered sphingolipid profiles, making them suitable for studying the pathological consequences of elevated ceramides (B1148491).

  • Ceramide Synthase Knockout (CerS KO) Mice: Mice with targeted deletions of specific ceramide synthases (e.g., CerS1, CerS2, CerS4, CerS6) provide a powerful tool to dissect the function of ceramides with specific acyl chain lengths. For instance, CerS1 knockout mice show reduced C18:0 ceramide levels and are protected from diet-induced insulin resistance. While not specific to this compound (C18:1), these models are invaluable for understanding the broader role of long-chain ceramides.

Skin Barrier Function Models

Animal models that replicate skin barrier defects are essential for studying the role of this compound in dermatological conditions like atopic dermatitis (AD).

  • Chemically-Induced Atopic Dermatitis-like Models: Topical application of haptens such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone (B7731731) on mice (e.g., BALB/c or NC/Nga strains) induces a dermatitis that mimics human AD, characterized by skin barrier dysfunction and altered ceramide profiles.

  • Genetically Predisposed Mouse Models:

    • Flaky tail (ft/ft) mice: These mice have a mutation in the filaggrin gene, a key protein for skin barrier function, leading to dry, scaly skin and increased susceptibility to dermatitis.

    • IL-13 Transgenic Mice: Overexpression of the type 2 cytokine IL-13 in the skin leads to chronic inflammatory skin disease resembling atopic dermatitis, with significant alterations in the stratum corneum lipid composition, including ceramides.[3][4]

  • Sphingomyelin Synthase 2 (SMS2) Knockout Mice: These mice exhibit impaired epidermal permeability barrier function and reduced ceramide content in the stratum corneum, making them a useful model to study the impact of ceramide depletion on skin health.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing animal models to investigate sphingolipid metabolism.

Table 1: Ceramide Levels in Plasma and Adipose Tissue of C57BL/6J Mice on High-Fat Diet (HFD) [1]

Ceramide SpeciesPlasma (pmol/mg protein) - LFDPlasma (pmol/mg protein) - HFDAdipose Tissue (pmol/mg protein) - LFDAdipose Tissue (pmol/mg protein) - HFD
C18:1 ~10>30 (>300% increase)~5>15 (>300% increase)
C16:0 ~15~25~8~15
C18:0 ~5>15 (>300% increase)~3~10
Total Ceramide ~100~150~40~60

LFD: Low-Fat Diet

Table 2: Effect of Myriocin Treatment on Ceramide Content in Adipose Tissue of Rats on High-Fat Diet (HFD) [6]

Ceramide SpeciesControl (pmol/mg protein)HFD (pmol/mg protein)HFD + Myriocin (pmol/mg protein)
C18:1 ~15~30~10
C18:0 ~25~45~20
Total Ceramide ~80~150~60

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in Mice and Assessment of this compound Levels

Objective: To induce insulin resistance in mice using a high-fat diet and to quantify the resulting changes in this compound levels in relevant tissues.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Insulin solution (0.75 U/kg body weight)

  • Glucose meter and strips

  • Equipment for tissue homogenization and lipid extraction

  • LC-MS/MS system for ceramide quantification

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Dietary Intervention: Divide mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD for 12-16 weeks.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose from the tail vein.

    • Administer insulin via intraperitoneal (IP) injection (0.75 U/kg).[2]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (approximately 16 hours).

    • Record baseline blood glucose.

    • Administer glucose via oral gavage or IP injection (2 g/kg body weight).[2]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle, adipose tissue, and plasma. Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Lipid Extraction and Quantification:

    • Homogenize tissues in a suitable buffer.

    • Extract lipids using a modified Bligh and Dyer method.

    • Quantify this compound (C18:1 ceramide) and other ceramide species using a validated LC-MS/MS method.[7]

Protocol 2: Induction of Atopic Dermatitis-like Skin Inflammation in Mice

Objective: To induce an atopic dermatitis-like phenotype in mice and to evaluate the associated changes in skin barrier function and this compound levels.

Materials:

  • BALB/c or NC/Nga mice (female, 8 weeks old)

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Acetone and olive oil (4:1 v/v) as a vehicle

  • Tewameter for Transepidermal Water Loss (TEWL) measurement

  • Corneometer for skin hydration measurement

  • Equipment for skin tissue processing and lipid analysis

Procedure:

  • Sensitization: Shave the dorsal skin of the mice. Apply a 1% DNCB solution in acetone/olive oil to the shaved back skin and the right ear on day 0.

  • Challenge: On day 7, and subsequently twice a week for 4 weeks, apply a 0.2% DNCB solution to the same areas.

  • Assessment of Skin Barrier Function:

    • Measure TEWL and skin hydration on the dorsal skin weekly to monitor the progression of barrier dysfunction.

  • Evaluation of Dermatitis Severity: Score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

  • Skin Tissue Collection: At the end of the experiment, euthanize the mice and collect dorsal skin samples. Separate the epidermis from the dermis.

  • Ceramide Analysis: Extract lipids from the epidermis and quantify this compound and other ceramides by LC-MS/MS.[8]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and this compound Synthesis

The synthesis of this compound is a key part of the sphingolipid metabolic pathway. The diagram below illustrates the de novo synthesis pathway leading to ceramide formation.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Further Metabolism Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides (this compound) Ceramides (this compound) Dihydroceramides->Ceramides (this compound) DEGS1 Sphingomyelin Sphingomyelin Ceramides (this compound)->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramides (this compound)->Glucosylceramide GCS Sphingosine Sphingosine Ceramides (this compound)->Sphingosine CDase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK

Caption: De novo synthesis pathway of this compound.

Experimental Workflow for Studying this compound in Metabolic Disease

The following workflow outlines the key steps for investigating the effects of modulating this compound levels in a mouse model of diet-induced obesity.

Experimental_Workflow_Metabolic A C57BL/6J Mice B High-Fat Diet (12-16 weeks) A->B C Treatment Group (e.g., Ceramide Synthase Inhibitor) B->C D Control Group (Vehicle) B->D E Glucose and Insulin Tolerance Tests C->E D->E F Tissue Collection (Liver, Muscle, Adipose, Plasma) E->F G Lipidomics Analysis (LC-MS/MS for Ceramides) F->G H Gene Expression Analysis (qPCR for metabolic genes) F->H I Protein Analysis (Western Blot for insulin signaling) F->I J Data Analysis and Interpretation G->J H->J I->J

Caption: Workflow for metabolic studies of this compound.

Experimental Workflow for Studying this compound in Skin Barrier Function

This workflow details the experimental design for assessing the impact of topical this compound application on a mouse model of atopic dermatitis.

Experimental_Workflow_Skin A BALB/c Mice B Induction of Atopic Dermatitis (e.g., DNCB application) A->B C Topical Treatment Group (this compound formulation) B->C D Vehicle Control Group B->D E Assessment of Skin Barrier Function (TEWL, Hydration) C->E F Evaluation of Dermatitis Severity C->F D->E D->F G Skin Tissue Collection E->G F->G H Ceramide Analysis (LC-MS/MS) G->H I Histological Analysis G->I J Data Analysis and Interpretation H->J I->J

Caption: Workflow for skin barrier function studies.

Concluding Remarks

The animal models and protocols outlined in this document provide a robust framework for investigating the multifaceted roles of this compound in health and disease. While genetic models offer precision in targeting specific ceramide species, diet-induced and chemically-induced models are invaluable for studying the complex interplay of factors in metabolic and inflammatory conditions. Researchers should note that while methods for analyzing endogenous ceramides are well-established, protocols for the exogenous administration of this compound, including optimal dosages and formulations, may require further optimization and validation for specific experimental contexts. Careful selection of models and rigorous adherence to detailed protocols will be crucial for advancing our understanding of this compound's function and its potential as a therapeutic target.

References

Illuminating Cellular Pathways: A Guide to Fluorescently Labeling N-Oleoyl Sphinganine for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Oleoyl sphinganine (B43673), a key intermediate in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids, plays a crucial role in a multitude of cellular processes, including signaling, membrane structure, and apoptosis.[1][2][3] Visualizing the subcellular localization and dynamics of this lipid is paramount to understanding its function in both healthy and diseased states. This application note provides detailed protocols for the fluorescent labeling of N-Oleoyl sphinganine and its application in cellular microscopy, catering to researchers, scientists, and drug development professionals. By employing fluorescently tagged this compound, investigators can gain unprecedented insights into sphingolipid metabolism and its intricate signaling networks.

Data Presentation: Photophysical Properties of Fluorescently Labeled Sphinganine Analogs

The choice of fluorophore is critical for successful fluorescence microscopy. The following table summarizes the key photophysical properties of commonly used fluorescent dyes that can be conjugated to sphinganine, providing a basis for selecting the optimal probe for specific experimental needs.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
NBD ~465~535~22,000[4]Environment-sensitiveGolgi-specific staining, sensitive to photobleaching.[5]
BODIPY FL ~505~515>80,000[1]High (~0.9 in lipids)[1]Bright and photostable, can form excimers at high concentrations leading to a red shift in emission.[5]
BODIPY TR ~589~617>80,000HighRed-shifted emission, suitable for multicolor imaging.[5]
Fluorescein ~494~520Not specifiedNot specifiedCommonly used, but pH-sensitive and prone to photobleaching.[6]
Cy3 ~550~570~150,000~0.3Bright and photostable, suitable for various microscopy techniques.
Cy5 ~650~670~250,000~0.2Far-red emission, minimizes cellular autofluorescence.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol describes a general method for the synthesis of fluorescently labeled this compound. The strategy involves the N-acylation of sphinganine with oleoyl (B10858665) chloride followed by the labeling of the primary hydroxyl group, or the protection of the hydroxyl groups, labeling of the amino group, deprotection, and then N-acylation. For simplicity, we will outline the N-acylation followed by labeling of the primary hydroxyl group. A more common and often simpler approach for creating fluorescent ceramide analogs is to use a fluorescently labeled fatty acid to acylate the sphinganine base.[7][8] However, to specifically label the this compound, the following protocol is proposed.

Materials:

  • Sphinganine

  • Oleoyl chloride

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Fluorescent dye with a reactive group suitable for hydroxyl labeling (e.g., a sulfonyl chloride or isocyanate derivative)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • N-acylation of Sphinganine to form this compound (Ceramide precursor): a. Dissolve sphinganine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Add triethylamine to the solution (approximately 1.1 to 1.5 equivalents). c. Cool the reaction mixture in an ice bath (0 °C). d. Slowly add oleoyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 4-12 hours. f. Monitor the reaction progress by TLC. g. Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude this compound by silica gel column chromatography.

  • Fluorescent Labeling of this compound: a. Dissolve the purified this compound in an appropriate anhydrous solvent (e.g., DCM or pyridine). b. Add a suitable base if required by the chosen fluorescent dye's reactive group. c. Add the fluorescent dye with a hydroxyl-reactive group (e.g., BODIPY-FL sulfonyl chloride) to the solution. d. Stir the reaction at room temperature or with gentle heating as required, under an inert atmosphere, and protect from light. e. Monitor the reaction by TLC. f. Once the reaction is complete, quench any excess reactive dye as per the manufacturer's instructions. g. Purify the fluorescently labeled this compound using silica gel column chromatography, ensuring the column is protected from light. h. Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol details the use of the synthesized fluorescent this compound for visualizing its subcellular distribution and dynamics in living cells.

Materials:

  • Fluorescently labeled this compound

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal or fluorescence microscope with a temperature and CO₂ controlled environmental chamber

  • Appropriate laser lines and emission filters for the chosen fluorophore

Procedure:

  • Cell Preparation: a. Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: a. Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO or ethanol). b. On the day of the experiment, prepare a working solution of 1-5 µM of the fluorescent probe in pre-warmed live-cell imaging medium. To aid solubility and delivery, the fluorescent lipid can be complexed with fatty acid-free bovine serum albumin (BSA).

  • Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. b. Add the staining solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: a. Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound probe.

  • Imaging: a. Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. b. Use the appropriate laser lines and emission filters for the chosen fluorophore. c. Acquire images over time to observe the dynamic trafficking of the labeled this compound.

Protocol 3: Fixed-Cell Imaging and Colocalization Studies

This protocol describes the procedure for staining fixed cells, which is useful for colocalization studies with other cellular markers via immunofluorescence.

Materials:

  • Fluorescently labeled this compound

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies for colocalization

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Preparation and Fixation: a. Culture cells on sterile coverslips to the desired confluency. b. Wash the cells twice with PBS. c. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.

  • Staining with Fluorescent this compound: a. Prepare a 1-5 µM working solution of the fluorescently labeled this compound in PBS. b. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Immunofluorescence Co-staining: a. Permeabilize the cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding with blocking buffer for 1 hour. d. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. e. Wash three times with PBS. f. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. g. Wash three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI. b. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

Sphingolipid De Novo Synthesis Pathway

Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR N_Oleoyl_Sphinganine This compound (Dihydroceramide) Sphinganine->N_Oleoyl_Sphinganine Ceramide Synthase (CERS) Ceramide Ceramide N_Oleoyl_Sphinganine->Ceramide Dihydroceramide Desaturase (DEGS1) ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->ComplexSphingolipids

Caption: De novo synthesis pathway of sphingolipids.

Experimental Workflow for Fluorescent Labeling and Imaging

Workflow cluster_synthesis Synthesis cluster_imaging Cellular Imaging Start Start: Sphinganine & Oleoyl Chloride Acylation N-Acylation Start->Acylation Purification1 Purification of This compound Acylation->Purification1 Labeling Fluorescent Dye Conjugation Purification1->Labeling Purification2 Final Purification Labeling->Purification2 Labeled_Product Fluorescent this compound Purification2->Labeled_Product Staining Cell Staining with Fluorescent Probe Labeled_Product->Staining Cell_Culture Cell Culture Cell_Culture->Staining Washing Washing Staining->Washing Microscopy Fluorescence Microscopy (Live or Fixed) Washing->Microscopy Data_Analysis Image & Data Analysis Microscopy->Data_Analysis

Caption: Workflow for synthesis and cellular imaging.

Conclusion

The ability to fluorescently label this compound provides a powerful tool for the detailed investigation of its role in cellular biology. The protocols outlined in this application note offer a comprehensive guide for the synthesis, application, and visualization of this important lipid intermediate. By carefully selecting the appropriate fluorescent probe and imaging modality, researchers can unravel the complex dynamics of sphingolipid metabolism and signaling, paving the way for new discoveries and therapeutic interventions in a variety of diseases.

References

protocol for dissolving N-Oleoyl sphinganine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine (B43673), a member of the ceramide family, is a critical bioactive lipid involved in a multitude of cellular processes.[1][2] As a key intermediate in sphingolipid metabolism, it plays a significant role in cell signaling pathways that regulate proliferation, differentiation, apoptosis, and senescence.[3][4] Dysregulation of its metabolism has been implicated in various pathological conditions, including cancer and metabolic disorders like insulin (B600854) resistance.[5][6][7] This document provides detailed protocols for the solubilization and application of N-Oleoyl sphinganine in experimental settings, ensuring reliable and reproducible results for researchers in drug development and life sciences.

Chemical Properties and Solubility

This compound is a crystalline solid at room temperature and is generally insoluble in aqueous solutions.[8] Proper solubilization is crucial for its use in biological assays. The table below summarizes its solubility in various organic solvents.

SolventConcentrationNotesReference
ChloroformSolubleCan be used for initial stock solution preparation.[9]
Dimethylformamide (DMF)0.15 mg/mlSuitable for preparing concentrated stock solutions.[9]
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/ml (for Sphinganine)Can be used for stock solutions. The final concentration in cell culture should be kept low (<0.5%) to avoid solvent toxicity.[10]
Ethanol (B145695)Miscible (for Sphinganine)Can be used as a solvent or co-solvent for delivery in aqueous media.[10]
Chloroform:Methanol (2:1, v/v)10 mg/mlA common solvent system for dissolving lipids.[11]
Ethanol:Dodecane (98:2, v/v)Not specifiedRecommended for dispersing ceramides (B1148491) in aqueous solutions for cell culture.[11][12]

Storage and Stability: this compound should be stored at -20°C as a lyophilized powder or in a suitable organic solvent.[5][9] Lipids with unsaturated fatty acid chains are susceptible to oxidation, so it is recommended to handle them under an inert gas and avoid repeated freeze-thaw cycles.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Chloroform, DMF, or DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Glass vial with a PTFE-lined cap

  • Micro-syringe or appropriate pipette

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile glass vial.

  • Under a stream of inert gas, add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1-10 mg/ml).

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Mild heating (up to 40°C) can aid dissolution.[11]

  • Store the stock solution at -20°C.

Protocol 2: Delivery of this compound to Cell Culture Media using Ethanol:Dodecane

This method is suitable for introducing this compound into cell culture media, minimizing solvent toxicity.

Materials:

  • This compound stock solution in an organic solvent (from Protocol 1)

  • Ethanol:Dodecane (98:2, v/v) mixture

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM)

Procedure:

  • In a sterile microcentrifuge tube, evaporate the desired amount of this compound from the organic stock solution under a gentle stream of nitrogen.

  • Redissolve the dried lipid film in a small volume of the ethanol:dodecane (98:2, v/v) mixture.

  • Add this solution directly to the cell culture medium and mix thoroughly by vortexing or agitation to ensure dispersion.[11][12]

  • The final concentration of the ethanol:dodecane mixture in the medium should be kept low (typically ≤ 1%) to avoid cytotoxicity.[11]

  • Immediately add the this compound-containing medium to the cultured cells.

Protocol 3: Preparation of BSA-Complexed this compound

This protocol utilizes fatty acid-free Bovine Serum Albumin (BSA) to facilitate the delivery of the lipophilic this compound into aqueous solutions for in vitro assays.

Materials:

  • This compound stock solution in chloroform:methanol (19:1, v/v)

  • Ethanol

  • Fatty acid-free BSA

  • Phosphate (B84403) buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

  • Glass test tube

  • Vortex mixer

Procedure:

  • Prepare a ~1 mM stock solution of this compound in chloroform:methanol (19:1, v/v).

  • Dispense the desired volume of the lipid stock solution into a glass test tube.

  • Dry the solvent under a stream of nitrogen, followed by placing it in a vacuum for at least 1 hour to remove residual solvent.[11]

  • Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).[11]

  • In a separate tube, prepare a solution of fatty acid-free BSA in the phosphate buffer (e.g., 0.34 mg/ml).[11]

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution into it.[11]

  • This will result in a BSA-complexed this compound solution that can be stored at -20°C and diluted into cell culture media or assay buffers.[11]

Signaling Pathway

This compound is a type of ceramide, a central molecule in the sphingolipid signaling pathway. This pathway is initiated by the breakdown of sphingomyelin (B164518) in the cell membrane by the enzyme sphingomyelinase, which generates ceramide.[3][13] Ceramide can then be further metabolized to sphingosine (B13886) and subsequently to sphingosine-1-phosphate (S1P), another potent signaling molecule.[3] The balance between ceramide and S1P levels is critical for cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.[3]

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_regulation Cellular Regulation Sphingomyelin Sphingomyelin Ceramide Ceramide (this compound) Sphingomyelin->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis promotes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Survival Cell Survival & Proliferation S1P->Survival promotes Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) Sphingomyelinase Sphingomyelinase Extracellular_Signal->Sphingomyelinase activates Sphingomyelinase->Sphingomyelin hydrolyzes Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: The Sphingolipid Signaling Pathway.

References

Application Notes and Protocols for N-Oleoyl Sphinganine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of sphingolipids is crucial for understanding their roles in cellular processes and various diseases. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this purpose due to its high sensitivity and specificity.[1] The use of a suitable internal standard is paramount to correct for variations in sample extraction, processing, and instrument response, thereby ensuring accurate and precise quantification.[1][2] N-Oleoyl sphinganine (B43673) (Cer(d18:0/18:1)) is a non-endogenous dihydroceramide (B1258172) that serves as an excellent internal standard for the quantification of various ceramide and dihydroceramide species in biological samples. Its structural similarity to endogenous ceramides (B1148491) ensures comparable extraction efficiency and ionization response, while its unique mass prevents interference from naturally occurring analytes.

This document provides detailed application notes and protocols for the use of N-Oleoyl sphinganine as an internal standard for the quantitative analysis of sphingolipids by LC-MS/MS.

Physicochemical Properties and Mass Spectrometric Data

This compound is a dihydroceramide consisting of a sphinganine (d18:0) backbone N-acylated with an oleic acid (18:1) chain.

PropertyValueReference
Chemical Formula C36H71NO3[3][4]
Average Molecular Weight 565.95 g/mol [4]
Monoisotopic Mass 565.54340 Da[4]
Precursor Ion [M+H]+ m/z 566.55[3]
Key Fragment Ion m/z 284.3[3]
Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis using a triple quadrupole mass spectrometer, the following MRM transition is recommended for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)566.6284.325-35 (instrument dependent)

The product ion at m/z 284.3 corresponds to the sphinganine backbone after the neutral loss of the oleoyl (B10858665) group and water. The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific biological matrices and instrumentation.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for lipid extraction from plasma.[5][6]

Materials:

  • Plasma or serum samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in ethanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Centrifuge capable of reaching >3,000 x g at 4°C

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum in a glass tube, add a known amount of this compound internal standard. A final concentration of 50-100 ng/mL in the final reconstituted volume is a good starting point, but should be optimized based on the expected levels of endogenous ceramides.

  • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 0.3 mL of chloroform and vortex for 30 seconds.

  • Add 0.3 mL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) and transfer to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile:Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol describes a method for extracting sphingolipids from adherent cultured cells.[2]

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound internal standard (IS) working solution in methanol

  • Cell scraper

  • Chloroform (LC-MS grade)

  • Deionized water

  • Centrifuge capable of reaching >3,000 x g at 4°C

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS per well.

  • Add 500 µL of ice-cold methanol containing the this compound internal standard to each well. The amount of internal standard should be optimized based on cell number and expected analyte concentrations.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general LC-MS/MS method that can be adapted for the analysis of ceramides using this compound as an internal standard.

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 60% B, increase to 100% B over 10 min, hold for 2 min, return to initial conditions and re-equilibrate.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow Instrument dependent (e.g., 800 L/hr)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous ceramides and the this compound internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target ceramide analytes and a fixed concentration of the this compound internal standard.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Use the resulting linear regression to calculate the concentration of the analytes in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Cells) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Integrate Peak Integration (Analyte & IS) LC_MS->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for sphingolipid quantification.

sphingolipid_metabolism cluster_denovo De Novo Synthesis cluster_complex Complex Sphingolipids cluster_salvage Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Glucosylceramide->Ceramide Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SK S1P->Sphingosine

Caption: Simplified sphingolipid metabolism pathway.

ceramide_signaling cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Ceramide Ceramide PP2A PP2A Ceramide->PP2A PKCzeta PKCζ Ceramide->PKCzeta JNK JNK Pathway Ceramide->JNK Caspases Caspases Ceramide->Caspases Apoptosis Apoptosis PP2A->Apoptosis CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest InsulinResistance Insulin Resistance PKCzeta->InsulinResistance JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Caspases->Apoptosis

Caption: Overview of ceramide signaling pathways.

References

Troubleshooting & Optimization

troubleshooting N-Oleoyl sphinganine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl sphinganine (B43673).

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl sphinganine and what are its common synonyms?

This compound is a member of the ceramide family of lipids.[1][2] It is also known by several synonyms, including N-Oleoyl-D-erythro-sphingosine and Ceramide C18:1.[1][2][3] It is a solid with the molecular formula C36H69NO3 and a molecular weight of approximately 563.94 g/mol .[1][3][4]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

Sphingolipids like this compound can have limited solubility in common laboratory solvents.[5] A universal solvent system for most sphingolipids is a chloroform/methanol (2:1, v/v) mixture at a concentration of 10 mg/mL.[6] If solubility remains an issue, adding up to 10% water to the solvent mixture, along with sonication or gentle warming (up to 40°C), can facilitate dissolution.[5][6] For biological applications, solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF) are often used to prepare stock solutions.[7][8]

Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?

Directly adding a stock solution of this compound in an organic solvent to an aqueous medium can cause it to precipitate.[9] To avoid this, several methods can be employed to prepare it for use in cell-based assays:

  • BSA-Lipid Complexes: A common and effective method is to create a complex with fatty acid-free bovine serum albumin (BSA).[5] This involves preparing a lipid stock, drying it down, redissolving it in ethanol, and then injecting it into a BSA solution while vortexing.[5]

  • Detergent Solubilization: Using a zwitterionic detergent like CHAPS can help to solubilize the lipid in an aqueous buffer.[5]

  • Ethanol/Dodecane (B42187) Carrier System: A mixture of ethanol and dodecane (98:2 v/v) can be used as a carrier to introduce the lipid into cell culture media.[5]

Q4: How should I store my this compound?

This compound is an unsaturated lipid and is therefore susceptible to autoxidation when exposed to oxygen and water.[5] It should be stored at -20°C in a tightly sealed container.[8] When stored properly in an unopened container, it is generally stable for at least one year.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy or hazy solution after dissolving in organic solvent. Incomplete dissolution or formation of aggregates.- Sonicate the solution.[5] - Gently warm the solution up to 40°C.[5] - If using a chloroform/methanol mixture, add a small amount of water (up to 10%).[5]
Precipitate forms immediately upon addition to aqueous buffer or cell culture medium. Poor solubility of the lipid in the aqueous environment.- Prepare a BSA-lipid complex to enhance solubility and delivery to cells.[5] - Use a detergent-based method with CHAPS to aid solubilization.[5] - Employ an ethanol/dodecane carrier system.[5]
Inconsistent experimental results. - Degradation of the lipid due to improper storage. - Incomplete solubilization leading to inaccurate concentration. - Aggregation of the lipid in the experimental system.- Store the lipid at -20°C and handle it with care to prevent oxidation.[5] - Ensure complete dissolution of the stock solution before use. - Use one of the recommended methods for preparing the lipid for biological experiments to minimize aggregation.[5]

Quantitative Solubility Data

Solvent Sphingosine (d17:1) Solubility Sphinganine (d18:0) Solubility 1-Deoxysphinganine (m18:0) Solubility
Ethanol MiscibleMiscibleMiscible
DMSO ~ 2 mg/mL~ 2 mg/mL~ 2 mg/mL
Dimethylformamide (DMF) ~ 10 mg/mL~ 10 mg/mL~ 10 mg/mL

Data sourced from product information sheets for Sphingosine (d17:1), Sphinganine (d18:0), and 1-Deoxysphinganine (m18:0).[7][8][10]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell-Based Assays

This protocol is adapted from established methods for preparing lipid-BSA complexes.[5]

  • Prepare a Lipid Stock Solution: Dissolve this compound in a chloroform/methanol (19:1, v/v) mixture to a concentration of approximately 1 mM.

  • Dry the Lipid: Dispense the desired amount of the lipid stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen gas and then in a vacuum desiccator for at least one hour to form a thin lipid film.

  • Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µL).

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 0.34 mg/mL.

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA solution.

  • Storage: The resulting this compound-BSA complex (e.g., 5 µM lipid + 5 µM BSA) can be stored in a plastic tube at -20°C.

Protocol 2: Solubilization using the Detergent CHAPS

This protocol is based on methods for solubilizing lipids with the zwitterionic detergent CHAPS.[5]

  • Dry the Lipid: In a 1.5 mL test tube, evaporate the desired amount of this compound from an organic solvent under a stream of nitrogen.

  • Prepare CHAPS Solution: Prepare a solution of 1.1 mg of CHAPS in 10 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Solubilize: Add the CHAPS solution to the dried lipid.

  • Mix and Sonicate: Thoroughly mix the solution and sonicate for 3 minutes.

Visualizations

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides, including this compound, are key signaling molecules in the regulation of apoptosis.[11][12][13] Elevated ceramide levels can trigger programmed cell death through various pathways, including the activation of protein phosphatases and the regulation of the Bcl-2 family of proteins.[14]

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Chemotherapy) Sphingomyelinase Sphingomyelinase Activation Stress_Stimuli->Sphingomyelinase Ceramide This compound (Ceramide) Accumulation Sphingomyelinase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Akt Akt (Survival Pathway) PP2A->Akt Bad Bad Dephosphorylation PP2A->Bad Bcl2 Bcl-2 Inhibition Bad->Bcl2 Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Preparing this compound for Cell-Based Assays

This workflow outlines the key decision points and steps for preparing this compound for use in biological experiments.

Experimental_Workflow Workflow for Preparing this compound Start Start: this compound (Solid) Dissolve Dissolve in Organic Solvent (e.g., Chloroform/Methanol) Start->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Troubleshoot_Solubility Troubleshoot: - Sonicate - Gently warm - Add water (if applicable) Check_Solubility->Troubleshoot_Solubility No Stock_Solution Stock Solution (Store at -20°C) Check_Solubility->Stock_Solution Yes Troubleshoot_Solubility->Dissolve Application Select Application Method Stock_Solution->Application BSA_Complex Prepare BSA-Lipid Complex Application->BSA_Complex Cell-based assay Detergent Use Detergent (e.g., CHAPS) Application->Detergent In vitro assay Ethanol_Dodecane Use Ethanol/Dodecane Carrier Application->Ethanol_Dodecane Cell-based assay Add_to_Cells Add to Cell Culture BSA_Complex->Add_to_Cells Detergent->Add_to_Cells Ethanol_Dodecane->Add_to_Cells

Caption: Experimental workflow for this compound.

References

Technical Support Center: Optimizing N-Oleoyl Sphinganine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Oleoyl sphinganine (B43673) (also known as C18:1 Ceramide or N-oleoylsphingosine) concentration in cell culture. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl sphinganine and what is its primary mechanism of action on cell viability?

This compound is a bioactive sphingolipid, a type of ceramide, that plays a crucial role in cellular signaling. Ceramides (B1148491) are central to the sphingolipid metabolic pathway and are known to be key regulators of cellular processes, including cell growth, differentiation, senescence, and programmed cell death (apoptosis).

The primary mechanism by which high concentrations of this compound affect cell viability is by inducing apoptosis. It can activate intrinsic and extrinsic apoptotic pathways through various downstream targets. The balance between cellular levels of ceramide and another sphingolipid, sphingosine-1-phosphate (S1P), often acts as a "rheostat" that determines the cell's fate—higher ceramide levels typically push the cell towards apoptosis, while higher S1P levels promote survival.

Q2: I am starting a new experiment. What concentration range of this compound should I test?

The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A broad concentration range should be tested initially.

Recommendation: Start with a wide range of concentrations (e.g., 1 µM to 100 µM) in a dose-response experiment. Based on the results, you can perform a second experiment with a narrower range of concentrations around the observed IC50 (the concentration that inhibits 50% of cell viability).

Below is a table of reported cytotoxic concentrations for various ceramides in different cancer cell lines to serve as a general guide. Note that specific values for this compound are limited, so data for other long-chain ceramides are included for reference.

Cell LineCompoundEffective Concentration / IC50Incubation TimeReference
A549 (Lung Cancer)C2-Ceramide~70% viability at 50 µM24 hours[1]
PC9 (Lung Cancer)C2-Ceramide~70% viability at 50 µM24 hours[1]
HEp-2, RD, AMN3Bovine Brain CeramideCytotoxic effects seen at 30 µMNot Specified[2]
HCT116 (Colon Cancer)Oleoyl-Quercetin HybridIC50 = 22.4 µMNot Specified[3]
KB-3-1 (Epidermoid Carcinoma)Sphingosine (B13886) / DMSApoptosis induced at 15 µMNot Specified[4]
KB-C2 (MDR Carcinoma)Sphingosine / DMSApoptosis induced at 15 µMNot Specified[4]
Q3: My cells are dying even at the lowest concentrations, or the vehicle control is showing toxicity. What could be wrong?

This issue often points to problems with the solvent or the method of delivery. This compound is a lipid and is insoluble in aqueous media. It requires an organic solvent for solubilization, which can be toxic to cells if the final concentration is too high.

Troubleshooting Steps:

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your cell culture medium is non-toxic. For most cell lines, this is typically ≤ 0.1% v/v.[5]

  • Run a Vehicle Control: Always include a vehicle control group for each concentration of your compound. This group should contain the highest volume of solvent used in your experiment but no this compound. This will help you distinguish between compound-induced and solvent-induced cytotoxicity.[5]

  • Use a Different Solubilization Method: If solvent toxicity persists, consider alternative delivery methods, such as complexing the lipid with bovine serum albumin (BSA) or using a dodecane/ethanol mixture. Please see the detailed protocol in the "Experimental Protocols" section below.[6][7]

Q4: I am not observing any significant effect on cell viability, even at high concentrations. Why?

If this compound is not inducing a cytotoxic effect, consider the following possibilities:

Troubleshooting Steps:

  • Solubility Issues: The compound may be precipitating out of the solution in the culture medium. Visually inspect your wells for any precipitate. Ensure your stock solution is fully dissolved before diluting it into the medium. Sonication or gentle warming (up to 40°C) can aid dissolution.[6]

  • Cell Line Resistance: Some cell lines are inherently resistant to ceramide-induced apoptosis. This could be due to high expression of anti-apoptotic proteins or rapid metabolism of ceramide into pro-survival lipids like glucosylceramide or S1P.

  • Incorrect Assay: Ensure your viability assay is sensitive enough and that the incubation time is appropriate. Some effects may only be visible after 48 or 72 hours.

  • Compound Inactivity: Verify the quality and purity of your this compound.

Q5: How can I distinguish between apoptosis and necrosis induced by this compound?

This compound primarily induces apoptosis. To confirm the mode of cell death, you can use assays that differentiate between apoptotic and necrotic cells.

Recommended Assay:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Visualized Guides and Pathways

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for determining the optimal concentration of this compound.

G cluster_prep Preparation cluster_exp1 Experiment 1: Range-Finding cluster_analysis1 Analysis 1 cluster_exp2 Experiment 2: Refinement cluster_analysis2 Analysis 2 & Validation prep_stock Prepare Stock Solution (e.g., 10-50 mM in Ethanol) range_finding Dose-Response Assay (e.g., 1-100 µM) prep_stock->range_finding prep_vehicle Prepare Vehicle Control (Solvent only) prep_vehicle->range_finding viability_assay1 Assess Viability (24/48h) (e.g., MTT, XTT) range_finding->viability_assay1 analyze1 Calculate Approx. IC50 viability_assay1->analyze1 refine_dose Narrow Dose-Response (Centered around IC50) analyze1->refine_dose viability_assay2 Assess Viability (24/48/72h) refine_dose->viability_assay2 analyze2 Determine Final IC50 viability_assay2->analyze2 validate Validate Mechanism (e.g., Annexin V/PI Assay) analyze2->validate G sphingomyelin Sphingomyelin (Membrane) ceramide Ceramide (e.g., this compound) sphingomyelin->ceramide smase denovo De Novo Synthesis (Serine + Palmitoyl-CoA) denovo->ceramide sphingosine Sphingosine ceramide->sphingosine ceramidase pro_apoptosis Apoptosis ceramide->pro_apoptosis sphingosine->ceramide cers Salvage Pathway s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p sphk s1p->sphingosine spp pro_survival Cell Survival & Proliferation s1p->pro_survival smase SMase ceramidase Ceramidase cers CerS sphk SphK spp SPP/SPL

References

preventing N-Oleoyl sphinganine degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Oleoyl sphinganine (B43673). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during sample storage and analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-Oleoyl sphinganine degradation in biological samples?

A1: The main cause of this compound degradation is enzymatic hydrolysis. Cellular enzymes known as ceramidases cleave the amide bond, breaking down this compound into sphinganine and oleic acid.[1] This enzymatic activity can persist even at low temperatures if not properly managed, leading to inaccurate quantification and misleading experimental results.

Q2: What are the optimal storage conditions for this compound in its pure form and in solution?

A2: Proper storage is critical to maintain the integrity of this compound. The recommended conditions vary depending on the form of the sample.

  • Powder Form: Store at -20°C or -80°C in a desiccated environment to protect from moisture and heat.[1]

  • In Organic Solvent (e.g., Ethanol, DMSO): For short-term storage, keep at -20°C for no longer than one month and protect from light. It is best to prepare fresh solutions for each experiment to avoid degradation from repeated temperature fluctuations.[1]

  • Lipid Extracts: Store lipid extracts from biological samples at -80°C to minimize enzymatic degradation. It is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: How can I prevent enzymatic degradation of this compound during sample processing?

A3: To minimize enzymatic degradation during sample preparation, several steps can be taken:

  • Maintain Low Temperatures: Keep samples on ice at all times during the extraction process.[1]

  • Use Inhibitors: Consider adding a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer to inactivate degradative enzymes.[1]

  • Rapid Processing: Process samples as quickly as possible to reduce the time enzymes have to act on the analyte.

Q4: What is the recommended pH range for storing and handling this compound?

A4: this compound, like other ceramides, is most stable in a neutral to slightly acidic pH range, typically between 4.5 and 7.5. Extreme pH values (highly acidic or highly alkaline) should be avoided as they can promote hydrolysis of the amide linkage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inefficient Lipid Extraction Utilize a well-validated lipid extraction method such as the Bligh-Dyer or Folch protocol to ensure high recovery of lipids.[1] Ensure the correct solvent ratios are used and that phase separation is complete.
Degradation During Sample Processing Keep samples on ice throughout the extraction process.[1] Add ceramidase inhibitors to the extraction solvent if significant degradation is suspected.
Improper Sample Storage Store lipid extracts at -80°C and avoid repeated freeze-thaw cycles.[1] For long-term storage, aliquot samples into single-use vials.
Suboptimal LC-MS/MS Parameters Optimize the mobile phase composition and gradient to ensure good peak shape and retention. Use a C18 reversed-phase column for good separation of ceramide species.[1] Ensure the mass spectrometer is properly calibrated and that the correct precursor and product ions are being monitored.
Lack of Internal Standard Always use an appropriate internal standard (e.g., a deuterated or C17-based ceramide analogue) to correct for variations in extraction efficiency and instrument response.[1]
Issue 2: Peak Splitting or Tailing in HPLC/LC-MS Chromatograms

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Column Contamination or Void A partially blocked column frit or a void in the packing material can distort the flow path.[2] Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column.
Injection Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of Similar Species The peak may be composed of two or more closely eluting compounds. Adjusting the mobile phase composition, temperature, or gradient may improve resolution.[2]
Secondary Interactions with Stationary Phase Residual silanols on the column can interact with the analyte, causing tailing. Ensure the mobile phase pH is appropriate to minimize these interactions. Using a well-endcapped column can also mitigate this issue.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol is designed to assess the stability of this compound under various storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., ethanol, DMSO)
  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
  • Aliquot the stock solution into multiple vials for each storage condition to be tested.
  • For aqueous stability, dilute the stock solution into the different pH buffers.
  • Store the vials at the different temperatures.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each condition.
  • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

3. Data Presentation:

The results can be summarized in a table to show the degradation over time.

Table 1: Example Stability Data for this compound (% Remaining)

Storage Condition24 hours72 hours1 week1 month
-80°C in Ethanol 100%99.8%99.5%99.1%
-20°C in Ethanol 99.5%98.7%97.9%95.3%
4°C in PBS (pH 7.4) 98.2%95.1%91.5%80.2%
25°C in PBS (pH 7.4) 92.6%85.3%75.8%55.4%
25°C in PBS (pH 5.0) 95.1%90.2%84.3%68.7%
25°C in PBS (pH 9.0) 88.4%78.9%65.1%40.8%
Protocol 2: Bligh-Dyer Lipid Extraction from Cell Samples

This protocol is a standard method for extracting lipids, including this compound, from biological samples.[2][3]

1. Materials:

2. Procedure:

  • For a 1 mL sample volume (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 10-15 minutes.[3]
  • Add 1.25 mL of chloroform and vortex for 1 minute.[3]
  • Add 1.25 mL of deionized water and vortex for another minute.[3]
  • Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes at room temperature to separate the phases.[4]
  • You will observe two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.
  • Carefully collect the lower organic phase using a glass Pasteur pipette.
  • Dry the collected lipid extract under a stream of nitrogen gas.
  • Reconstitute the dried lipids in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS/MS).

Visualizations

degradation_pathway cluster_storage Sample Storage & Processing cluster_degradation Degradation cluster_prevention Prevention Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Storage Storage (-80°C) Extraction->Storage NOS This compound Storage->NOS Ceramidase Ceramidase (Enzymatic Hydrolysis) NOS->Ceramidase Products Sphinganine + Oleic Acid Ceramidase->Products Ice Keep on Ice Ice->Extraction Inhibitors Add Inhibitors Inhibitors->Extraction

Caption: this compound Degradation and Prevention Workflow.

troubleshooting_workflow Start Inconsistent/Low This compound Recovery CheckExtraction Review Lipid Extraction Protocol Start->CheckExtraction CheckStorage Verify Sample Storage Conditions CheckExtraction->CheckStorage Protocol OK Solution1 Implement Bligh-Dyer/ Folch Method Correctly CheckExtraction->Solution1 Protocol Issue CheckLCMS Optimize LC-MS/MS Method CheckStorage->CheckLCMS Storage OK Solution2 Store at -80°C, Avoid Freeze-Thaw CheckStorage->Solution2 Storage Issue UseIS Incorporate Internal Standard CheckLCMS->UseIS Method OK Solution3 Adjust Gradient, Check Ionization CheckLCMS->Solution3 Method Issue Solution4 Use C17 or Deuterated Ceramide Standard UseIS->Solution4 Not Used

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Optimizing N-Oleoyl Sphinganine Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the analysis of N-Oleoyl sphinganine (B43673) and related sphingolipids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions I should expect to see for N-Oleoyl sphinganine in ESI-MS?

A1: In positive ion mode, this compound (a type of ceramide) typically forms protonated molecules ([M+H]⁺) as well as adducts with alkali metals or ammonium (B1175870). The most common adducts are sodium ([M+Na]⁺), lithium ([M+Li]⁺), and ammonium ([M+NH₄]⁺).[1][2] The formation of these adducts is highly dependent on the purity of the solvents and the additives used. In negative ion mode, you can expect to see deprotonated molecules ([M-H]⁻) or adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻).[3][4]

Q2: I am observing very low signal intensity for my this compound sample. What are the first things I should check?

A2: Low signal intensity is a common issue in mass spectrometry.[5] Here’s a logical workflow to troubleshoot the problem:

  • Verify Sample Concentration: Ensure your sample is at an appropriate concentration. Samples that are too dilute will naturally produce a weak signal, while overly concentrated samples can lead to ion suppression.[5]

  • Check Instrument Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated. Regular maintenance and calibration are crucial for optimal performance.[5]

  • Optimize Ionization Source Parameters: The settings of your ESI source, such as capillary voltage, gas flows (nebulizer and drying gas), and temperatures, have a significant impact on ionization efficiency.[5] Experiment with these parameters to find the optimal conditions for your analyte.

  • Evaluate Mobile Phase Composition: The solvents and additives used in your mobile phase are critical for effective ionization. Consider adjusting the solvent system or adding specific modifiers to enhance the signal (see related questions below).

Troubleshooting_Low_Signal start Low Signal for This compound check_conc 1. Verify Sample Concentration start->check_conc check_tune 2. Check Instrument Tuning & Calibration check_conc->check_tune Concentration OK optimize_source 3. Optimize ESI Source Parameters check_tune->optimize_source Instrument OK eval_mobile_phase 4. Evaluate Mobile Phase Composition optimize_source->eval_mobile_phase Parameters Optimized solution Improved Signal eval_mobile_phase->solution Composition Optimized

Caption: Troubleshooting workflow for low signal intensity.

Q3: Which mobile phase additives can I use to improve the ionization of this compound?

A3: Mobile phase additives can significantly enhance ionization efficiency by promoting the formation of stable ions.

  • For Positive Ion Mode:

    • Formic Acid or Acetic Acid: Adding a low concentration (e.g., 0.1-0.2%) of formic or acetic acid can facilitate protonation, leading to a stronger [M+H]⁺ signal.[6][7]

    • Ammonium Formate/Acetate: These salts can help in forming [M+NH₄]⁺ adducts and can also improve chromatographic peak shape.[6][8] A concentration of around 10-200 mM ammonium formate has been shown to be effective.[6]

    • Alkali Metal Salts: To intentionally form specific adducts, you can add salts like lithium chloride (LiCl) or sodium acetate (NaOAc).[8][9] Lithiated adducts ([M+Li]⁺) are particularly useful as they often produce informative and predictable fragmentation patterns in MS/MS experiments, which aids in structural confirmation.[1][9][10]

  • For Negative Ion Mode:

    • Acetic Acid: It has been demonstrated that adding a low concentration of acetic acid (e.g., 0.02% v/v) can increase the signal intensity for many lipid subclasses by 2- to 19-fold compared to ammonium acetate.[11] This is because it can facilitate the formation of acetate adducts ([M+CH₃COO]⁻).

    • Ammonium Hydroxide (B78521): While sometimes used, ammonium hydroxide can cause significant signal suppression for some lipid classes when compared to acetic acid.[11]

Q4: How does the choice of organic solvent affect my signal?

A4: The choice between common reversed-phase solvents like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can influence ionization. For lipidomics, ACN is often preferred. Studies have shown that for positive polarity analysis, a solvent composition of 60-75% ACN in water can increase lipid abundances threefold compared to methanol-based mobile phases.[12][13][14]

Q5: I am seeing multiple peaks/adducts for my compound. How can I simplify the spectrum?

A5: The presence of multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can complicate data analysis and reduce the signal intensity of the desired ion. To simplify the spectrum, you can add a specific salt to the mobile phase to drive the formation of a single, preferred adduct. For example, adding a small amount of lithium salt can consolidate the majority of the signal into the [M+Li]⁺ ion.[3]

Troubleshooting Guides

Issue 1: High In-Source Fragmentation (ISF)

Symptoms:

  • Appearance of unexpected peaks that correspond to fragments of this compound (e.g., loss of water, cleavage of the acyl chain).

  • Reduced intensity of the precursor ion.

  • Inaccurate quantification due to fragment ions being mistaken for other lipids.[15]

Causes and Solutions: In-source fragmentation occurs when molecules fragment in the ion source due to excessive energy.[3] This is a common problem in lipid analysis.

CauseSolution
High Source Voltages Systematically reduce the voltages of the ion source components, such as the skimmer, tube lens, or fragmentor voltage. A stepwise reduction can help find a balance between good signal and minimal fragmentation.[3]
High Temperatures Lower the drying gas temperature or vaporizer temperature. Excessive heat can cause thermal degradation of the analyte before ionization.
Inefficient Desolvation Optimize nebulizer gas flow. Inefficient desolvation can lead to unstable droplets and increased fragmentation.

Experimental Protocol: Optimizing Source Voltage to Minimize ISF

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL).

  • Infuse the standard directly into the mass spectrometer at a constant flow rate.

  • Set initial source parameters based on general recommendations for lipid analysis.

  • Select a key voltage parameter to optimize, for example, the skimmer voltage.

  • Acquire spectra at different voltage settings. Start at a higher voltage (e.g., 50V) and decrease it in steps (e.g., 50V, 40V, 30V, 20V, 10V).[3]

  • Monitor the ion intensities of the precursor ion (e.g., [M+H]⁺) and known fragment ions.

  • Plot the intensity ratio of (Fragment Ion / Precursor Ion) against the voltage setting.

  • Select the voltage that provides the highest precursor ion signal with the lowest fragmentation.

  • Repeat the process for other relevant voltage parameters like the tube lens voltage.

ISF_Optimization_Workflow start High In-Source Fragmentation Detected infuse 1. Infuse Standard (e.g., 1 µg/mL) start->infuse set_voltage 2. Set High Voltage (e.g., Skimmer at 50V) infuse->set_voltage acquire_data 3. Acquire Spectrum set_voltage->acquire_data reduce_voltage 4. Decrease Voltage (e.g., -10V step) acquire_data->reduce_voltage loop_cond More settings to test? reduce_voltage->loop_cond loop_cond->acquire_data Yes analyze 5. Analyze Data: Plot Fragment/Precursor Ratio loop_cond->analyze No select_optimal 6. Select Voltage with Min. Fragmentation analyze->select_optimal finish Optimized Method select_optimal->finish

Caption: Workflow for minimizing in-source fragmentation.
Issue 2: Poor Reproducibility and Shifting Retention Times (in LC-MS)

Symptoms:

  • Inconsistent peak areas or intensities between replicate injections.

  • Retention time for this compound shifts significantly from run to run.

Causes and Solutions: While directly related to the LC part of LC-MS, these issues critically affect the quality of MS data.

CauseSolution
Column Equilibration Ensure the analytical column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important in gradient chromatography.
Sample Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Improve sample preparation (e.g., solid-phase extraction) to remove interferences. The use of an appropriate internal standard is crucial for correcting variations.[9]
System Leaks Check all fittings and connections in the LC system for leaks, as even small leaks can cause fluctuations in pressure and flow rate, leading to retention time shifts.[16][17]
Mobile Phase Issues Ensure mobile phases are properly degassed and that there is enough solvent for the entire run sequence to prevent pump cavitation.

Quantitative Data Summary

The following tables summarize quantitative findings from literature on optimizing lipid analysis, which can be applied to this compound.

Table 1: Effect of Mobile Phase Additives on Lipid Signal (Negative Ion Mode)

Mobile Phase AdditiveEffect on Signal Intensity (Compared to Ammonium Acetate)Reference
0.02% Acetic Acid2 to 19-fold increase for 11 lipid subclasses[11]
Ammonium Hydroxide2 to 1000-fold signal suppression[11]

Table 2: Optimal ESI Parameters for General Lipidomics

PolarityOptimal Solvent SystemOptimal VoltageImprovement NotedReference
Positive 60-75% Acetonitrile / 40-25% H₂O with 0.2% Formic Acid3.2 kV3-fold increase in abundance, 15% greater coverage[12][13][14]
Negative 45-55% Acetonitrile / 55-45% H₂O with 1 mM Acetic Acid2.25 - 3.2 kV1.5-fold increase in abundance, 10% more coverage[12][13][14]

References

N-Oleoyl sphinganine peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues with N-Oleoyl sphinganine (B43673) in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl sphinganine and why is it important?

This compound, also known as N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)oleamide, is a member of the N-acyl sphinganine family, which are precursors to ceramides (B1148491) and other complex sphingolipids. Sphingolipids are integral components of cell membranes and are involved in various critical cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] The accurate analysis of this compound is crucial for understanding its role in metabolic pathways and its potential as a biomarker in various diseases.

Q2: What are the common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound in reverse-phase high-performance liquid chromatography (HPLC) is often attributed to several factors:

  • Secondary Interactions: The most frequent cause is the interaction between the polar head group of this compound and residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions lead to a secondary, undesirable retention mechanism that results in asymmetrical peak shapes.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, potentially increasing unwanted interactions and causing peak tailing. For amine-containing compounds like this compound, a mobile phase pH that is too high can lead to increased interaction with silanol groups.

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Suboptimal Mobile Phase Composition: The choice and concentration of organic modifiers and additives in the mobile phase can significantly impact peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Extra-column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the analysis of this compound using reverse-phase chromatography.

Issue 1: Asymmetrical Peak Shape (Peak Tailing)

Symptoms: The chromatogram shows peaks with a tailing factor significantly greater than 1.5.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary interactions with residual silanols 1. Use an End-Capped Column: Select a high-quality, end-capped C8 or C18 column to minimize the number of free silanol groups. 2. Add a Mobile Phase Modifier: Incorporate an acidic modifier like formic acid or acetic acid (typically at 0.1% v/v) into your mobile phase. This helps to suppress the ionization of residual silanols. 3. Use a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to block the active silanol sites. However, this may affect MS sensitivity.
Inappropriate Mobile Phase pH 1. Lower the Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 3-4) using formic acid or acetic acid. This will protonate the amine group of this compound and suppress the ionization of silanol groups, reducing secondary interactions.[3] 2. Buffer the Mobile Phase: Use a buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 2-10 mM) to maintain a stable pH throughout the analysis.[4][5]
Column Contamination 1. Implement Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering substances from your sample before injection. 2. Use a Guard Column: A guard column will protect your analytical column from contaminants and extend its lifetime. 3. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and dichloromethane) to remove strongly retained compounds. Always check the column manufacturer's instructions for solvent compatibility.
Column Degradation 1. Replace the Column: If the column has been used extensively or under harsh conditions (e.g., extreme pH), it may be degraded and need replacement.
Issue 2: Poor Resolution and Broad Peaks

Symptoms: Peaks are wide and not well-separated from other components in the sample.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Gradient Elution 1. Optimize the Gradient: Adjust the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds. 2. Modify the Organic Modifier: Experiment with different organic solvents in your mobile phase. For instance, a mixture of acetonitrile (B52724) and isopropanol is often used for lipid analysis.
Inappropriate Column Temperature 1. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can decrease mobile phase viscosity, improve mass transfer, and lead to sharper peaks and better resolution.[6]
Extra-column Volume 1. Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.
Sample Solvent Effects 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient to ensure good peak shape for early eluting compounds.

Data Presentation

The following table provides representative data on how mobile phase additives can affect the peak shape of a typical N-acyl sphinganine. The tailing factor is a measure of peak asymmetry, with a value of 1 indicating a perfectly symmetrical peak.

Table 1: Effect of Mobile Phase Additives on Peak Tailing Factor

Mobile Phase Composition pH Tailing Factor (Representative) Peak Shape Observation
Acetonitrile/Water (80:20, v/v)~7.02.5Severe Tailing
Acetonitrile/Water (80:20, v/v) + 0.1% Formic Acid~3.51.3Significantly Improved Symmetry
Acetonitrile/Water (80:20, v/v) + 0.1% Formic Acid + 2 mM Ammonium Formate~3.51.2Good, Symmetrical Peak
Acetonitrile/Water (80:20, v/v) + 10 mM Ammonium Acetate~7.01.8Moderate Tailing

Note: This data is illustrative and based on typical observations in the literature. Actual results may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound in biological samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled N-acyl sphinganine).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[4]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[4]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      2.0 100
      5.0 100
      5.1 30

      | 8.0 | 30 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument used.

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.5) check_column Is the column old or known to be contaminated? start->check_column replace_column Replace with a new, end-capped C18 or C8 column check_column->replace_column Yes check_mobile_phase Is the mobile phase acidic (pH 3-4) with additives? check_column->check_mobile_phase No replace_column->check_mobile_phase adjust_mobile_phase Add 0.1% formic acid and 2-10 mM ammonium formate check_mobile_phase->adjust_mobile_phase No check_sample_prep Is sample clean-up being performed? check_mobile_phase->check_sample_prep Yes adjust_mobile_phase->check_sample_prep implement_spe Implement Solid-Phase Extraction (SPE) check_sample_prep->implement_spe No check_system Check for extra-column volume and connections check_sample_prep->check_system Yes implement_spe->check_system optimize_system Minimize tubing length and ensure proper connections check_system->optimize_system Issues Found resolved Peak Shape Improved check_system->resolved No Issues optimize_system->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Metabolic Pathway of this compound

G Metabolic Pathway of this compound cluster_0 De Novo Synthesis & Modification cluster_1 Downstream Signaling Molecules Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine (Dihydrosphingosine) Serine_PalmitoylCoA->Sphinganine Serine Palmitoyltransferase N_Oleoyl_Sphinganine This compound (Dihydroceramide) Sphinganine->N_Oleoyl_Sphinganine Ceramide Synthase N_Oleoyl_Sphingosine N-Oleoyl Sphingosine (Ceramide) N_Oleoyl_Sphinganine->N_Oleoyl_Sphingosine Dihydroceramide Desaturase Sphingosine Sphingosine N_Oleoyl_Sphingosine->Sphingosine Ceramidase Cellular_Responses Cellular Responses N_Oleoyl_Sphingosine->Cellular_Responses Apoptosis, Cell Cycle Arrest S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Cellular_Responses GPCR Signaling

Caption: Conversion of this compound to bioactive sphingolipids.

References

Technical Support Center: N-Oleoyl Sphinganine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Oleoyl sphinganine (B43673) (d18:0/18:1 ceramide) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in N-Oleoyl sphinganine LC-MS/MS analysis?

High background noise in LC-MS/MS analysis of this compound can originate from several sources, including:

  • Contaminated Solvents and Reagents: Impurities in solvents like methanol, chloroform (B151607), acetonitrile, and water, as well as additives like formic acid or ammonium (B1175870) formate, can introduce significant background noise.[1][2] It is crucial to use LC-MS grade solvents and high-purity additives.

  • Sample Preparation Artifacts: The extraction process itself can introduce contaminants. Plasticizers (e.g., phthalates) from tubes and plates, or lipids from the matrix that are not fully removed, can interfere with the analysis.[3]

  • System Contamination: The LC-MS/MS system, including the autosampler, tubing, column, and ion source, can accumulate contaminants over time, leading to a high baseline.[3][4] Carryover from previous injections of highly concentrated samples is also a common issue.[4][5]

  • Gas Quality: Impurities in the carrier and collision gases (e.g., nitrogen, argon) can contribute to background noise. Using high-purity gases and gas filters is recommended.[3]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and a noisy baseline.[6]

Q2: How can I optimize my sample preparation to reduce background noise?

Optimizing your sample preparation is a critical step in minimizing background noise. Here are some key recommendations:

  • Use High-Purity Materials: Employ high-quality, clean glassware or polypropylene (B1209903) tubes to minimize the leaching of contaminants.[5]

  • Effective Lipid Extraction: A robust lipid extraction method, such as a modified Bligh and Dyer or Folch extraction, is essential to efficiently isolate sphingolipids from the sample matrix.[6]

  • Internal Standards: The use of appropriate internal standards, such as odd-chain or isotopically labeled ceramides (B1148491) (e.g., C17:0-ceramide), is crucial for accurate quantification and can help to identify issues with extraction efficiency.[6][7]

  • Sample Clean-up: Consider incorporating a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to further remove interfering substances.

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

For the analysis of this compound, a reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used.[8][9]

  • Ionization Mode: Positive electrospray ionization (ESI) is typically preferred for ceramides as they readily form protonated molecules ([M+H]^+).[8]

  • MRM Transitions: this compound (d18:0/18:1) has a monoisotopic mass of approximately 563.5 g/mol . A common fragmentation pattern for ceramides in positive ion mode is the neutral loss of a water molecule and cleavage of the amide bond, resulting in a characteristic sphingoid base fragment. The precursor ion would be the

    m/zm/zm/z
    of the protonated molecule, and the product ion would correspond to the sphinganine backbone fragment. For a d18:0 sphinganine backbone, a characteristic product ion is often observed at m/z 266.3.[8][9]

Troubleshooting Guides

Issue: High Background Noise Across the Entire Chromatogram

This is a common issue that can often be resolved by systematically checking for sources of contamination.

Troubleshooting Workflow:

G start High Background Noise Observed check_blank Inject a Solvent Blank start->check_blank noise_persists Noise Persists? check_blank->noise_persists clean_system Systematically Clean LC-MS System noise_persists->clean_system Yes check_extraction Re-evaluate Sample Extraction (e.g., check for contaminants in reagents) noise_persists->check_extraction No check_solvents Prepare Fresh Mobile Phases with High-Purity Solvents clean_system->check_solvents noise_gone Noise Reduced? check_solvents->noise_gone problem_solved Problem Resolved noise_gone->problem_solved Yes contact_support Contact Instrument Support noise_gone->contact_support No check_extraction->problem_solved

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Inject a Solvent Blank: Prepare a blank sample using the same solvent composition as your mobile phase. If the high background is present in the blank, the contamination is likely from your solvents or the LC-MS system.[3]

  • Prepare Fresh Mobile Phases: Use fresh, high-purity LC-MS grade solvents and additives to prepare new mobile phases.[2] If this resolves the issue, your previous solvents were contaminated.

  • System Cleaning: If fresh solvents do not solve the problem, systematically clean the LC-MS system. This includes flushing the autosampler, injection port, and tubing with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). You may also need to clean the ion source.[4]

  • Column Evaluation: If the background noise persists, it may be due to a contaminated or degraded column. Try replacing the column with a new one.

  • Check Gas Supply: Ensure that high-purity nitrogen or argon is being used and that gas filters are in place and have not expired.[3]

Issue: Intermittent Noise Spikes or Ghost Peaks

Intermittent noise can be more challenging to diagnose but is often related to carryover or electrical interference.

Troubleshooting Steps:

  • Check for Carryover: Inject a series of blank samples after a high-concentration standard or sample. If you observe peaks corresponding to your analyte in the blanks, you have a carryover issue.[4][5] To mitigate carryover, optimize the needle wash method in your autosampler settings by using a stronger wash solvent and increasing the wash volume and duration.

  • Inspect for Leaks: Check all fittings in the LC flow path for any signs of leaks, as this can introduce air and cause pressure fluctuations that manifest as noise.[3]

  • Evaluate Electrical Grounding: Ensure that the LC-MS system and all associated electronics are properly grounded. Poor grounding can lead to electrical noise that appears in the chromatogram.

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is a general guideline for the extraction of this compound from biological samples such as plasma or cell pellets.

Materials:

  • LC-MS grade chloroform, methanol, and water

  • Internal standard (e.g., C17:0-ceramide)

  • Glass or polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

Procedure:

  • To a 1.5 mL tube, add 50 µL of your sample (e.g., plasma).

  • Add a known amount of internal standard.

  • Add 2 mL of a 1:2 (v/v) chloroform/methanol mixture.

  • Vortex the mixture for 30 seconds.

  • Add 0.5 mL of chloroform and vortex again.

  • Add 0.5 mL of water and vortex thoroughly.

  • Centrifuge the sample at 3500 x g for 15 minutes at room temperature to separate the phases.[6]

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and column.

ParameterRecommended Setting
LC Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
Gradient Start at a lower percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical run time is 5-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor ion (Q1): m/z of [M+H]+ for this compound. Product ion (Q3): m/z of the sphinganine backbone fragment (e.g., 266.3).
Collision Energy Optimize for the specific MRM transition. This will vary between instruments.

Data Presentation:

ConditionSignal-to-Noise Ratio (S/N)
Before Optimization Example: 15
After using LC-MS grade solvents Example: 50
After sample clean-up optimization Example: 120
After full method optimization Example: >500

Signaling Pathway Visualization:

The analysis of this compound is often part of a larger investigation into ceramide metabolism. The following diagram illustrates a simplified ceramide synthesis pathway.

Caption: Simplified de novo ceramide synthesis pathway.

This technical support guide provides a starting point for troubleshooting and optimizing your this compound mass spectrometry analysis. For more complex issues, consulting your instrument's user manuals and contacting the manufacturer's technical support is recommended.

References

N-Oleoyl sphinganine cytotoxicity and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Oleoyl Sphinganine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a focus on understanding and managing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as C18:1 ceramide, is a bioactive sphingolipid. Like other ceramides (B1148491), it is a critical signaling molecule involved in various cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis (programmed cell death).[1][2] Its primary mechanism of cytotoxic action is the induction of apoptosis. Elevated intracellular levels of ceramides can trigger the intrinsic apoptotic pathway.[3]

Q2: How should I dissolve and handle this compound for cell culture experiments?

This compound is a lipid and is poorly soluble in aqueous solutions. Proper solubilization is critical for consistent experimental results.

  • Recommended Solvents: this compound is soluble in chloroform (B151607) and dimethylformamide (DMF).[4] For cell culture applications, it is common to first dissolve it in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[5][6]

  • Stock Solution Preparation: Prepare a stock solution (e.g., 10-20 mM) in DMSO or ethanol. Gentle warming and vortexing can aid dissolution.[7]

  • Working Solution Preparation: Dilute the stock solution directly into your pre-warmed (37°C) cell culture medium to the desired final concentration. It is crucial to keep the final solvent concentration in the medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[6]

Q3: My this compound is precipitating in the cell culture medium. What can I do?

Precipitation is a common issue due to the hydrophobic nature of ceramides. Here are some troubleshooting steps:

  • Ensure Thorough Mixing: Add the stock solution to the pre-warmed medium while vortexing or swirling to ensure rapid and even dispersion.[7]

  • Lower Final Concentration: The compound may be precipitating due to supersaturation. Try using a lower final concentration.

  • Use a Carrier Molecule: Complexing the ceramide with bovine serum albumin (BSA) can improve its solubility and delivery to cells.[7]

Q4: What is a typical effective concentration for inducing cytotoxicity with this compound?

The effective concentration of this compound is highly dependent on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on data from other ceramide analogs, concentrations can range from 10 µM to 50 µM.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxic Effect Observed

Possible CauseSuggested Solution
Compound Degradation or Instability Ensure this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6]
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic concentration for your specific cell line.[8]
Inadequate Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a response.[8]
Cell Line Resistance Some cell lines may be resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins or rapid metabolism of ceramide.[9] Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the apoptotic machinery in your cells is functional.[7]
Improper Solubilization Review the solubilization protocol. Ensure the stock solution is fully dissolved before diluting it into the culture medium.[7]

Issue 2: High Levels of Cell Death in the Vehicle Control Group

Possible CauseSuggested Solution
Solvent Toxicity The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium may be too high. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).[5][6] Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.[7]
Contaminated Reagents Ensure that the solvent and cell culture medium are of high purity and free from contamination.

How to Avoid this compound Cytotoxicity

In some experimental contexts, it may be desirable to study the non-cytotoxic effects of this compound or to mitigate its cell death-inducing properties. This can be approached by manipulating the cellular sphingolipid metabolism, often referred to as the "sphingolipid rheostat."[10] This concept describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[11]

  • Enhance Ceramide Metabolism: Ceramide can be metabolized to less cytotoxic or even pro-survival molecules.

    • Glucosylation: Glucosylceramide synthase (GCS) converts ceramide to glucosylceramide. Overexpression of GCS can reduce ceramide-induced apoptosis.[9]

    • Phosphorylation: Ceramide kinase (CerK) phosphorylates ceramide to form ceramide-1-phosphate (C1P), which is a pro-survival molecule.[9]

    • Hydrolysis: Ceramidases hydrolyze ceramide into sphingosine (B13886), which can then be phosphorylated by sphingosine kinases (SphK) to the pro-survival molecule S1P.[9]

  • Inhibit Pro-Apoptotic Signaling: Co-treatment with inhibitors of downstream effectors in the ceramide-induced apoptotic pathway may reduce cytotoxicity. For example, inhibitors of JNK activation could potentially mitigate apoptosis.[1]

  • Modulate the Sphingolipid Rheostat: Increasing the levels of S1P can counteract the pro-apoptotic effects of ceramide.[11] This could be achieved through the activation of sphingosine kinases.

Quantitative Data: Cytotoxicity of Ceramide Analogs

While specific IC50/EC50 values for this compound were not found in the provided search results, the following table summarizes the cytotoxic effects of other ceramide analogs on various cancer cell lines for reference.

Cell LineCompoundEC50/IC50 (µM)Treatment Duration (hours)
SKBr3 (Breast Cancer)5R-OH-3E-C8-ceramide18.324
MCF-7/Adr (Drug-Resistant Breast Cancer)5R-OH-3E-C8-ceramide21.224
Normal Breast Epithelial Cells5R-OH-3E-C8-ceramide58.724
SKBr3 (Breast Cancer)adamantyl-ceramide10.924
MCF-7/Adr (Drug-Resistant Breast Cancer)adamantyl-ceramide24.924
Normal Breast Epithelial Cellsadamantyl-ceramide>10024
SKBr3 (Breast Cancer)benzene-C4-ceramide18.924
MCF-7/Adr (Drug-Resistant Breast Cancer)benzene-C4-ceramide45.524
Normal Breast Epithelial Cellsbenzene-C4-ceramide>10024
SKBr3 (Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
MCF-7/Adr (Drug-Resistant Breast Cancer)pyridine-C4-ceramide12.8 - 16.724
PEL cell lines (BCBL-1, BCP-1)analog 315~4 - 9Not Specified
PEL cell lines (BCBL-1, BCP-1)analog 403~4 - 9Not Specified

Note: The cytotoxicity of ceramide analogs is highly dependent on their structure, the cell line tested, and the experimental conditions.[12][13]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound

  • DMSO or Ethanol (for stock solution)

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow cells to adhere.[8]

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound in DMSO or ethanol. From the stock solution, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of solvent.

  • Cell Treatment: Remove the old medium from the cells. Add the prepared this compound dilutions and vehicle controls to the respective wells. Include untreated cells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]

  • Formazan Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism_and_Apoptosis cluster_0 Sphingolipid Metabolism cluster_1 Apoptotic Signaling Sphingomyelin Sphingomyelin Ceramide This compound (Ceramide) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase C1P Ceramide-1-Phosphate (Pro-survival) Ceramide->C1P Ceramide Kinase Ceramide_apoptosis This compound (Ceramide) S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase JNK JNK Activation Ceramide_apoptosis->JNK Akt Akt Inhibition (Pro-survival pathway) Ceramide_apoptosis->Akt Mitochondria Mitochondrial Outer Membrane Permeabilization JNK->Mitochondria Akt->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cytotoxicity_Workflow start Start prepare_cells Prepare Cells (Seed in 96-well plate) start->prepare_cells prepare_compound Prepare this compound (Stock and working solutions) prepare_cells->prepare_compound treat_cells Treat Cells (Incubate for 24-72h) prepare_compound->treat_cells add_reagent Add Cytotoxicity Reagent (e.g., MTT) treat_cells->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance at 570 nm) incubate_reagent->measure_signal analyze_data Analyze Data (Calculate % viability, IC50) measure_signal->analyze_data end End analyze_data->end

References

Technical Support Center: N-Oleoyl Sphinganine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Oleoyl sphinganine (B43673) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl sphinganine and what is its primary role in cell culture?

This compound is a synthetic sphingolipid precursor. In cell culture, it is primarily used to increase the intracellular levels of N-Oleoyl ceramide (C18:1 ceramide) through the action of ceramide synthase. This allows for the study of the downstream effects of this specific long-chain monounsaturated ceramide on cellular processes.

Q2: What are the potential off-target effects of this compound treatment?

While this compound is utilized to study the effects of C18:1 ceramide, researchers should be aware of potential off-target effects that may or may not be mediated by its conversion to ceramide. These can include:

  • Alterations in Membrane Biophysical Properties: The incorporation of long-chain fatty acids into cellular membranes can alter membrane fluidity and the formation of lipid rafts. The effects on membrane fluidity are complex and depend on the specific acyl chain length and saturation.[1][2]

  • Induction of Endoplasmic Reticulum (ER) Stress: High concentrations of lipids, including certain ceramides (B1148491), can lead to ER stress.[3][4] This is a critical consideration as ER stress can independently trigger various signaling pathways, including apoptosis and autophagy.

  • Modulation of Autophagy: Sphingolipids, including ceramides, are known regulators of autophagy.[5][6] Depending on the cellular context and the specific ceramide species, autophagy can be either induced or inhibited, representing a significant off-target consideration.

  • Ceramide-Independent Signaling: While less studied, the possibility exists that this compound itself, or other metabolites, could have biological activity independent of its conversion to C18:1 ceramide.

Q3: How does the oleoyl (B10858665) (18:1) acyl chain of the resulting ceramide influence its effects compared to other ceramides?

The length and saturation of the acyl chain of ceramide are critical determinants of its biological function.[7][8]

  • Saturated vs. Unsaturated: Saturated ceramides, like C16:0 or C18:0, are generally more potent inducers of apoptosis and tend to form more ordered, rigid domains in membranes.[2] Monounsaturated ceramides, such as the C18:1 ceramide produced from this compound, may have different effects on membrane properties and downstream signaling.[2][7]

  • Chain Length: Long-chain ceramides (C16-C18) and very-long-chain ceramides (>C20) can have distinct and sometimes opposing roles in cellular processes like apoptosis and cell survival.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound Treatment
Possible Cause Troubleshooting Step
Poor Solubility This compound is highly lipophilic and has poor solubility in aqueous media. Ensure proper solubilization before adding to cell culture media. Refer to the detailed protocol below for preparing a stock solution.
Suboptimal Concentration The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.
Incorrect Incubation Time The kinetics of this compound uptake, conversion to ceramide, and downstream signaling can vary. Conduct a time-course experiment to identify the optimal treatment duration.
Cell Line Resistance Some cell lines may have metabolic pathways that rapidly convert or degrade ceramides, mitigating their effects. Consider using a different cell line or co-treatment with inhibitors of ceramide metabolism if appropriate for your experimental design.
Serum Interference Lipids present in fetal bovine serum (FBS) can interfere with the effects of exogenously added lipids. Consider using low-serum or serum-free media, or media supplemented with delipidized serum, for your experiments.[9]
Issue 2: High Cell Toxicity or Unexpected Cell Death
Possible Cause Troubleshooting Step
Solvent Toxicity The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).
Excessive Concentration High concentrations of this compound can lead to significant off-target effects, including ER stress and membrane disruption, resulting in cytotoxicity. Perform a dose-response curve to determine the IC50 value and use concentrations below this for mechanistic studies.
Induction of Apoptosis The intended on-target effect of increased ceramide levels is often the induction of apoptosis. If this is not your primary endpoint, you may need to adjust the concentration or duration of treatment to observe earlier, non-apoptotic events.
Contamination Rule out contamination of your cell culture or reagents as a source of cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted from general methods for solubilizing sphingolipids for cell culture applications.[10]

Materials:

  • This compound powder

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a 1 mM stock solution of this compound in ethanol.

    • Calculate the required mass of this compound for your desired volume.

    • Dissolve the powder in ethanol. Gentle warming and vortexing may be required.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.

    • Dissolve the BSA in PBS and filter-sterilize.

  • Complex this compound with BSA.

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While vortexing the BSA solution, slowly add the 1 mM this compound/ethanol stock solution to achieve the desired final concentration. A 1:1 molar ratio of lipid to BSA is often a good starting point.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Prepare working solutions.

    • Dilute the this compound-BSA complex in your cell culture medium to the desired final treatment concentrations.

Protocol 2: General Cell Treatment Protocol
  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.

  • Starvation (Optional): If using serum-containing medium, you may want to switch to a low-serum or serum-free medium for a few hours before treatment to reduce interference from serum lipids.

  • Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of the this compound-BSA complex. Include a vehicle control (medium with the same concentration of BSA and ethanol without the lipid).

  • Incubation: Incubate the cells for the desired period as determined by your time-course experiments.

  • Analysis: Harvest the cells for downstream analysis (e.g., Western blotting, flow cytometry, lipidomics).

Quantitative Data Summary

Table 1: Example Concentration Ranges for this compound and Related Lipids in Cell Culture

CompoundCell LineConcentration RangeEffectReference
C18/C24 CeramideHEK 2931-10 µMStimulation of adenylyl cyclase type II[11]
C18:0 CeramideGlioma cells10-50 µMInhibition of cell viability[1]
N-Oleoyl-ethanolamineVarious cancer cell lines5-50 µMCytotoxicityN/A

Note: This table provides examples from related compounds. The optimal concentration for this compound must be determined empirically for each cell line and experimental endpoint.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_treatment Cell Treatment N-Oleoyl_Sphinganine This compound (Powder) Ethanol_Stock 1 mM Stock in Ethanol N-Oleoyl_Sphinganine->Ethanol_Stock Dissolve Lipid_BSA_Complex This compound-BSA Complex Ethanol_Stock->Lipid_BSA_Complex Inject into vortexing BSA BSA_Solution 10% Fatty Acid-Free BSA in PBS BSA_Solution->Lipid_BSA_Complex Treatment_Medium Prepare Treatment Medium Lipid_BSA_Complex->Treatment_Medium Dilute in Medium Cells_in_Culture Seed Cells Cells_in_Culture->Treatment_Medium Add Treatment Incubation Incubate Treatment_Medium->Incubation Analysis Downstream Analysis Incubation->Analysis

Caption: Experimental workflow for preparing and treating cells with this compound.

signaling_pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects N_Oleoyl_Sphinganine This compound (Exogenous) Ceramide_Synthase Ceramide Synthase N_Oleoyl_Sphinganine->Ceramide_Synthase C18_1_Ceramide C18:1 Ceramide Ceramide_Synthase->C18_1_Ceramide Apoptosis Apoptosis C18_1_Ceramide->Apoptosis Membrane_Properties Altered Membrane Fluidity & Rafts C18_1_Ceramide->Membrane_Properties ER_Stress ER Stress C18_1_Ceramide->ER_Stress Autophagy Modulation of Autophagy C18_1_Ceramide->Autophagy

Caption: On-target and potential off-target signaling pathways of this compound.

References

troubleshooting low recovery of N-Oleoyl sphinganine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of N-Oleoyl sphinganine (B43673) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N-Oleoyl sphinganine that I should be aware of during extraction?

This compound (also known as C18:1 Ceramide) is a sphingolipid, specifically a ceramide.[1][2] Its structure, consisting of a sphinganine base and an oleoyl (B10858665) acyl chain, makes it a large, non-polar, and hydrophobic molecule. This insolubility in aqueous solutions is a critical factor in designing an effective extraction protocol.[1] Key properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₆H₆₉NO₃[1][2][3]
Molecular Weight 563.9 g/mol [1][3]
Appearance White to off-white lyophilized powder[2][4]
Solubility Soluble in chloroform (B151607); slightly soluble in DMF (0.15 mg/ml).[4] Insoluble in water.[1]
Storage Temperature -20°C[2][4]
Q2: My recovery of this compound is low using a liquid-liquid extraction (LLE) method like Folch or Bligh & Dyer. What are the common causes?

Low recovery in LLE methods is a frequent issue. The most common methods for lipid extraction are the Folch and Bligh & Dyer techniques, which utilize a chloroform-methanol solvent system to partition lipids from aqueous cellular components.[5][6] Problems typically arise from incomplete extraction, phase separation issues, or analyte degradation.

LLE_Troubleshooting_Workflow

Table 2: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Potential CauseRecommended Action
Incorrect Solvent Polarity The polarity of your solvent mixture may be insufficient to extract the non-polar this compound from a complex matrix. Adjust the chloroform/methanol ratio or consider alternative solvents like a butanol/methanol mixture.[5][7]
Emulsion Formation Emulsions are common in samples with high concentrations of fats or surfactant-like molecules, trapping the analyte between phases.[8] To break an emulsion, try adding salt (salting-out), centrifuging at higher speeds, or filtering through glass wool. To prevent it, gently swirl the mixture instead of vigorous shaking.[8]
Incomplete Phase Separation Ensure the ratio of chloroform, methanol, and aqueous sample is correct to induce proper phase separation. For the Bligh & Dyer method, this is a critical step.[5][6] Allow sufficient time for layers to separate or increase centrifugation time/force.
Insufficient Homogenization The analyte must be fully released from the sample matrix. Ensure tissue is thoroughly homogenized. For tough samples, mechanical disruption using glass beads or grinding in liquid nitrogen may be necessary before extraction.[9]
Analyte Degradation Sphingolipids can be degraded by endogenous enzymes or harsh chemical conditions.[10][11] Perform the extraction quickly at low temperatures (on ice) and use fresh, high-purity solvents to minimize degradation.[12]
Q3: I am using Solid-Phase Extraction (SPE) for cleanup and experiencing poor recovery. What should I check?

Solid-phase extraction is a powerful technique for purifying lipids but is prone to issues that can lead to low recovery.[13] Success depends on the precise interaction between the analyte, the sorbent, and the solvents used in each step. The most common causes of low recovery are analyte breakthrough, loss during washing, or incomplete elution.[13]

SPE_Troubleshooting_Logic

Table 3: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Potential CauseRecommended Action
Analyte Breakthrough (Loading) If the analyte is found in the flow-through, it did not bind to the sorbent. This can be due to an inappropriate sorbent choice, a sample solvent that is too strong, incorrect sample pH, or overloading the cartridge.[14][15] Consider a more retentive sorbent, dilute the sample in a weaker solvent, adjust pH, or increase the sorbent mass.[15]
Analyte Loss (Washing) If the analyte is found in the wash fraction, the wash solvent is too strong and is eluting your compound of interest along with impurities.[16][15] Reduce the elution strength of the wash solvent.
Incomplete Elution If the analyte is not recovered in the elution step, the elution solvent is too weak to displace it from the sorbent.[13] Increase the strength or volume of the elution solvent. Also, consider secondary interactions (e.g., hydrogen bonding) between the analyte and sorbent that may require a solvent modifier to disrupt.[17]
Improper Sorbent Conditioning Failure to properly condition and equilibrate the sorbent can lead to inconsistent wetting and poor analyte retention.[14] Always follow the manufacturer's protocol for activating the sorbent.
Q4: Can the sample matrix affect my extraction efficiency?

Yes, the sample matrix is a critical factor. In LLE, complex matrices with high lipid content can cause persistent emulsions.[8] In SPE, matrix components can co-elute with the analyte, causing ion suppression in mass spectrometry, or compete for binding sites on the sorbent, leading to reduced capacity and analyte breakthrough.[14] It may be necessary to perform a sample cleanup step (like protein precipitation) before the primary extraction.

Q5: How can I prevent the degradation of this compound during the extraction process?

This compound, as a ceramide, is a central molecule in sphingolipid metabolism and can be generated or degraded through several cellular pathways, including de novo synthesis and the salvage pathway.[10][18] While you cannot stop metabolic processes within a live sample instantly, you can minimize post-homogenization enzymatic and chemical degradation.

  • Work at Low Temperatures: Perform all extraction steps on ice to reduce the activity of degradative enzymes like ceramidases.[11][18]

  • Use High-Purity Solvents: Use fresh, HPLC-grade or higher solvents to avoid reactive impurities that can modify the analyte.[12]

  • Minimize Exposure: Protect the sample from prolonged exposure to light and oxygen, which can cause degradation, especially of the unsaturated oleoyl chain.[7] Adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent can be beneficial.[19]

  • Work Quickly: Minimize the time between sample homogenization and final extraction to limit enzymatic degradation.

Sphingolipid_Metabolism

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction

This protocol is adapted for the extraction of sphingolipids like this compound from tissue or cell samples.[20][21]

  • Homogenization: Homogenize up to 100 mg of tissue or a cell pellet in 1 ml of water (or PBS).

  • Solvent Addition: Add 3.75 ml of a chloroform/methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.

  • Phase Induction: Add 1.25 ml of chloroform and mix. Then, add 1.25 ml of water and mix again. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[19]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying: Evaporate the organic solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid film in an appropriate solvent (e.g., methanol) for subsequent analysis by LC-MS/MS.[19]

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Fractionation

This protocol uses an aminopropyl-bonded silica (B1680970) cartridge to isolate neutral lipids, including ceramides.[22]

  • Sample Preparation: Reconstitute the dried lipid extract from an LLE in 1 ml of chloroform.

  • Cartridge Conditioning: Condition a 100 mg aminopropyl (NH₂) SPE cartridge by washing it with 2 ml of hexane. Do not allow the column to go dry.

  • Sample Loading: Load the reconstituted lipid sample onto the cartridge. Collect the flow-through if you need to analyze very non-polar lipids like cholesterol esters.

  • Wash Step 1 (Neutral Lipids): Elute neutral lipids and fatty acids with 2 ml of chloroform/2-propanol (2:1, v/v).

  • Elution of Ceramides: Elute the ceramide fraction, including this compound, with 2 ml of acetone/methanol (9:1, v/v).

  • Drying and Reconstitution: Dry the collected ceramide fraction under a stream of nitrogen and reconstitute it in a suitable solvent for analysis.

References

Technical Support Center: N-Oleoyl Sphinganine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Oleoyl sphinganine (B43673) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl sphinganine and why is its quantification important?

This compound, a type of ceramide, is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1] Accurate quantification of this compound is crucial for understanding its role in health and diseases such as diabetes, insulin (B600854) resistance, and cancer.[2][3]

Q2: What are the most common challenges in this compound quantification?

The most common challenges include:

  • Low extraction recovery from complex biological matrices.

  • Matrix effects , such as ion suppression or enhancement in mass spectrometry.[4][5]

  • Co-elution of isomeric species , which can interfere with accurate measurement.

  • Analyte stability during sample collection, storage, and preparation.[6][7]

  • Selection of an appropriate internal standard for accurate normalization.[8]

Q3: Which internal standard (IS) should I use for this compound quantification?

The ideal internal standard should be structurally similar to this compound but not endogenously present in the sample.[6][8] Commonly used internal standards for long-chain ceramides (B1148491) are non-physiological odd-chain ceramides (e.g., C17:0 ceramide) or stable isotope-labeled ceramides (e.g., d7-ceramide (d18:1/18:0)).[8][9][10] The use of an inappropriate IS can lead to inaccurate quantification due to differences in extraction efficiency and ionization response.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during this compound quantification.

Issue 1: Low or Inconsistent Analyte Recovery

Low recovery of this compound is a frequent problem that can arise at multiple stages of the sample preparation workflow.

Possible Cause 1: Inefficient Extraction Method

The choice of extraction solvent and method is critical for achieving high recovery of long-chain ceramides.

  • Solution: Employ a robust lipid extraction method. A single-phase extraction using a mixture of butanol and methanol (B129727) (1:1, v/v) has been shown to provide high recovery for a broad range of lipids, including ceramides.[11] For tissue samples, the Bligh and Dyer method is a common choice, with reported recoveries for long-chain ceramides between 70% and 99%.[9]

dot

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Analyte Recovery check_extraction 1. Verify Extraction Efficiency start->check_extraction check_spe 2. Optimize SPE (if used) check_extraction->check_spe Efficient solution_extraction Modify Solvent System (e.g., Butanol/Methanol) check_extraction->solution_extraction Inefficient? check_storage 3. Assess Sample Stability check_spe->check_storage Optimal solution_spe Adjust Wash/Elution Solvents check_spe->solution_spe Suboptimal? solution_storage Flash Freeze & Store at -80°C with Antioxidants check_storage->solution_storage Degradation? end Improved Recovery solution_extraction->end solution_spe->end solution_storage->end

Caption: Troubleshooting workflow for low analyte recovery.

Possible Cause 2: Analyte Loss During Solid-Phase Extraction (SPE)

If using SPE for sample cleanup, suboptimal conditions can lead to the loss of your analyte.

  • Solution: Carefully optimize the SPE procedure. This includes selecting the appropriate sorbent material and fine-tuning the pH and solvent strength for the wash and elution steps to ensure that this compound is retained and then efficiently eluted.[12]

Possible Cause 3: Analyte Degradation

This compound can degrade if samples are not handled and stored properly.

  • Solution: Minimize the time between sample collection and analysis. For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[7] It is also advisable to store lipid extracts in an organic solvent under an inert atmosphere (e.g., nitrogen) and away from light to prevent oxidation.[6][7]

Quantitative Data: Extraction Recovery of Long-Chain Ceramides

MatrixExtraction MethodAnalyteRecovery (%)Reference
Human PlasmaBligh and Dyer with silica (B1680970) gel chromatographyC18:1 Ceramide78-91[9]
Rat LiverBligh and DyerC18:1 Ceramide70-99[9]
Human PlasmaProtein PrecipitationC22:0 Ceramide109[2]
Human PlasmaProtein PrecipitationC24:0 Ceramide114[2]
Human Plasma1-Butanol:Methanol (1:1)Multiple Lipid Classes>90[11]
Issue 2: Poor Chromatographic Peak Shape or Resolution

Achieving good chromatographic separation is essential for accurate quantification, especially to resolve this compound from other isomeric and isobaric lipids.

Possible Cause 1: Suboptimal Chromatographic Mode

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for ceramide analysis, but the choice depends on the specific goals of the analysis.

  • Solution: Select the appropriate chromatography based on your analytical needs.

    • Reversed-Phase (RP) Chromatography: This is the most common method for separating ceramides based on their acyl chain length and degree of unsaturation. C18 columns are widely used and provide good resolution for many ceramide species.[13][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. While less common for ceramides, it can be advantageous for separating different lipid classes and is compatible with mobile phases that enhance electrospray ionization efficiency.[14][15][16]

dot

cluster_decision Chromatography Selection Logic cluster_rp Reversed-Phase Path cluster_hilic HILIC Path start_node Goal: Quantify This compound decision_node Primary Separation Parameter? start_node->decision_node rp_choice Choose Reversed-Phase (e.g., C18) decision_node->rp_choice  Acyl Chain  (Length/Saturation)   hilic_choice Choose HILIC decision_node->hilic_choice  Head Group Polarity  (Lipid Class Separation)   rp_outcome Separation based on acyl chain properties rp_choice->rp_outcome hilic_outcome Separation based on head group polarity hilic_choice->hilic_outcome

Caption: Logic for choosing between RP and HILIC chromatography.

Possible Cause 2: Inappropriate Mobile Phase Composition

The mobile phase composition, including additives, significantly impacts peak shape and retention.

  • Solution: Optimize the mobile phase. For RP-LC, a gradient of an organic solvent (e.g., acetonitrile (B52724)/isopropanol) in water with an additive like formic acid is common.[9] For HILIC, a mobile phase rich in an organic solvent like acetonitrile with a small amount of aqueous buffer is used.[17]

Issue 3: Signal Suppression in Mass Spectrometry

Matrix effects, particularly ion suppression, can lead to underestimation of the analyte concentration.

Possible Cause 1: Co-elution with Matrix Components

Components of the biological matrix (e.g., phospholipids, salts) that co-elute with this compound can compete for ionization, reducing its signal intensity.[5]

  • Solution 1: Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]

  • Solution 2: Enhance Chromatographic Resolution: Modify the LC gradient to better separate the analyte from interfering compounds.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 30 µL of a 25 µM internal standard solution (e.g., C17:0 ceramide).[16]

  • Lipid Extraction (Single-Phase):

    • Add 500 µL of methanol to the plasma sample.

    • Add 250 µL of chloroform.[16]

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to pellet proteins.

  • Sample Processing:

    • Transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of this compound

This is an example of a reversed-phase LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 150 mm, 5 µm).[9]

    • Mobile Phase A: Water with 0.2% formic acid.[9]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[9]

    • Gradient: Start at 50% B, increase to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate.[9]

    • Flow Rate: 0.3 mL/min.[9]

    • Injection Volume: 25 µL.[9]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (d18:0/18:1): The precursor ion will be the protonated molecule [M+H]+. The product ion is typically a fragment corresponding to the sphingoid base after loss of the fatty acid and water. The exact m/z values will depend on the specific structure.

    • MRM Transition for Internal Standard: Monitor the specific precursor-product ion pair for your chosen internal standard.

Quantitative Data: Limits of Quantification for Long-Chain Ceramides

AnalyteMatrixLLOQ (µg/mL)Reference
C22:0 CeramideHuman Plasma0.02[2]
C24:0 CeramideHuman Plasma0.08[2]

References

how to confirm the identity of N-Oleoyl sphinganine peak

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of sphingolipids, with a specific focus on N-Oleoyl sphinganine (B43673).

Troubleshooting Guide & FAQs: Confirming the Identity of N-Oleoyl Sphinganine

This guide addresses common challenges encountered during the analytical process of identifying this compound, a ceramide composed of a sphinganine (d18:0) backbone N-acylated with oleic acid (18:1).

Q1: What is the primary analytical method for confirming the identity of an this compound peak?

The most robust and widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique combines the separation power of liquid chromatography, which isolates the molecule of interest from a complex mixture, with the specificity of tandem mass spectrometry, which provides structural information based on mass-to-charge ratio (m/z) and fragmentation patterns.

Q2: My initial LC-MS scan shows a peak with the correct mass for this compound. Is this enough for positive identification?

No, relying solely on the precursor mass (from a single MS scan) is insufficient. This is because other lipids, known as isomers or isobars, can share the same nominal mass. For unambiguous confirmation, you must perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the precursor ion. This fragmentation signature provides structural details that can confirm the identity of both the fatty acid and the sphingoid base.

Q3: How can I use MS/MS to distinguish this compound from its common isomer, N-Oleoyl sphingosine (B13886)?

The key to distinguishing these two isomers lies in the fragmentation of their sphingoid base. This compound contains a saturated sphinganine (d18:0) base, while N-Oleoyl sphingosine has an unsaturated sphingosine (d18:1) base. In positive ion mode MS/MS, these different backbones produce characteristic fragment ions.

  • This compound (d18:0/18:1) will generate a characteristic fragment ion for the sphinganine base at m/z 284.3 .

  • N-Oleoyl sphingosine (d18:1/18:1) will generate a characteristic fragment ion for the sphingosine base at m/z 264.3 .[3]

Observing the specific sphingoid base fragment is the definitive way to differentiate them.

Q4: What are the expected characteristic ions for this compound in an LC-MS/MS experiment?

In positive ion electrospray ionization (ESI) mode, you should look for the following ions. The exact mass can be used to calculate the expected m/z for the protonated molecule.

Table 1: Key Mass Information for this compound (C₃₆H₇₁NO₃)

Ion SpeciesDescriptionCalculated Exact Mass (m/z)
[M+H]⁺ Protonated Molecule (Precursor Ion)566.5456
[M+Na]⁺ Sodiated Adduct588.5275
[M-H₂O+H]⁺ Protonated Molecule after water loss548.5350

Upon fragmentation of the [M+H]⁺ precursor ion, the most important diagnostic ions are related to the sphingoid base.

Table 2: Characteristic MS/MS Fragment Ions for this compound ([M+H]⁺ = 566.5)

Fragment Ion (m/z)DescriptionConfirmation Value
284.3 Sphinganine base fragment after loss of the N-acyl chain and water.Primary Confirmation . Differentiates from sphingosine-containing ceramides (B1148491).
266.3 Sphinganine base fragment after loss of the N-acyl chain and two water molecules.Secondary Confirmation . Further confirms the sphinganine backbone.
Q5: What is a reliable experimental protocol for this analysis?

A detailed protocol for the analysis of ceramides like this compound using LC-MS/MS is provided below. This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

Experimental Protocol: LC-MS/MS for this compound Identification

1. Lipid Extraction:

  • Utilize a biphasic solvent extraction method, such as the Bligh and Dyer technique, to extract lipids from your biological sample (e.g., plasma, cells, tissue).[4]

  • Add an appropriate internal standard (e.g., a non-endogenous ceramide like Cer(d18:1/17:0)) prior to extraction to control for sample loss and ionization variability.

  • Dry the final organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., Methanol/Acetonitrile 1:1 v/v).

2. Liquid Chromatography (LC):

  • Use a reverse-phase column (e.g., C18) suitable for lipid analysis.

  • Employ a gradient elution to effectively separate different lipid classes.

Table 3: Example LC Gradient Parameters

Time (min)Mobile Phase A (%) (e.g., 10mM Ammonium Acetate in Water)Mobile Phase B (%) (e.g., Acetonitrile/Isopropanol)
0.04060
2.01090
12.00100
15.00100
15.14060
20.04060

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Full Scan (MS1): Scan a mass range appropriate for ceramides (e.g., m/z 400-900) to find the precursor ion of this compound ([M+H]⁺ at m/z 566.5).

  • Tandem MS (MS/MS):

    • Select the precursor ion (m/z 566.5) for collision-induced dissociation (CID).

    • Optimize collision energy to achieve efficient fragmentation. This typically varies between instruments.

    • Acquire the product ion spectrum and look for the characteristic fragment ions listed in Table 2 (m/z 284.3 and 266.3).

4. Data Analysis and Confirmation:

  • Retention Time Matching: Compare the retention time of your putative peak with that of a certified this compound analytical standard run under identical conditions.

  • Precursor Mass Matching: Confirm that the measured m/z of the precursor ion is within a narrow mass tolerance (e.g., <5 ppm for high-resolution MS) of the theoretical mass.

  • Fragment Ion Matching: Confirm the presence of the key diagnostic fragment ions (m/z 284.3) in your MS/MS spectrum and, ideally, match the entire fragmentation pattern to that of the analytical standard.

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for confirming the identity of an this compound peak.

G start Putative Peak Detected in LC Chromatogram check_mass Step 1: Precursor Mass Check (Full Scan MS1) start->check_mass is_mass_correct Is m/z ~566.5 ([M+H]⁺)? check_mass->is_mass_correct perform_msms Step 2: Acquire MS/MS Spectrum of m/z 566.5 is_mass_correct->perform_msms Yes not_confirmed Identity Not Confirmed is_mass_correct->not_confirmed No check_fragments Step 3: Analyze Fragment Ions perform_msms->check_fragments is_fragment_correct Is diagnostic sphinganine fragment (m/z 284.3) present? check_fragments->is_fragment_correct run_standard Step 4: Analyze Authentic Standard (this compound) is_fragment_correct->run_standard Yes is_fragment_correct->not_confirmed No compare_rt Compare Retention Time (RT) and MS/MS Spectra run_standard->compare_rt confirmed Identity Confirmed: This compound compare_rt->confirmed Match compare_rt->not_confirmed No Match

Caption: Workflow for the unambiguous identification of this compound.

References

Validation & Comparative

A Comparative Analysis of N-Oleoyl Sphinganine and N-Stearoyl Sphinganine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Scientists and Drug Development Professionals on the Differential Effects of Saturated and Monounsaturated Dihydroceramides

In the intricate world of sphingolipid metabolism, the subtle structural differences between lipid species can lead to profound functional consequences. This guide provides a comparative analysis of two closely related dihydroceramides: N-Oleoyl sphinganine (B43673) and N-stearoyl sphinganine. These molecules share an identical sphinganine backbone but differ in the saturation of their 18-carbon acyl chain. N-Oleoyl sphinganine possesses a monounsaturated oleoyl (B10858665) group, while N-stearoyl sphinganine contains a fully saturated stearoyl group. This single double bond is a critical determinant of their physicochemical properties and their impact on cellular processes, particularly apoptosis and membrane biophysics.

Core Molecular Differences and Physicochemical Properties

The primary distinction between this compound and N-stearoyl sphinganine lies in the presence of a cis double bond in the oleoyl chain of the former. This introduces a kink in the fatty acid tail, leading to significant differences in molecular packing and membrane behavior.

PropertyThis compound (C18:1 Dihydroceramide)N-Stearoyl Sphinganine (C18:0 Dihydroceramide)
Molecular Formula C₃₆H₇₁NO₃C₃₆H₇₃NO₃
Molecular Weight 565.95 g/mol 567.97 g/mol
N-Acyl Chain Oleic Acid (C18:1, monounsaturated)Stearic Acid (C18:0, saturated)
Predicted Membrane Behavior Less ordered packing, increased membrane fluidityTightly packed, promotes formation of ordered gel-like domains

Comparative Biological Activity: A Focus on Apoptosis

The saturation of the N-acyl chain is a well-established factor influencing the pro-apoptotic potential of ceramides (B1148491) and dihydroceramides. Saturated species are generally more potent inducers of programmed cell death.

While direct comparative studies on this compound and N-stearoyl sphinganine are limited, the broader literature on long-chain ceramides provides a strong basis for comparison. Saturated ceramides, such as N-stearoyl-sphingosine, are more effective at inducing apoptosis than their monounsaturated counterparts.[1][2] This is attributed to their ability to form stable, ordered lipid domains within cellular membranes, which can facilitate the clustering of death receptors and the activation of apoptotic signaling cascades.[3]

Table 1: Comparative Pro-Apoptotic Potential

FeatureThis compound (Predicted)N-Stearoyl Sphinganine (Predicted)Supporting Evidence
Apoptosis Induction Weak to moderateStrongSaturated C18:0 ceramides are more toxic to cells than C18:1 ceramides.[1] Dihydroceramides are generally considered less potent than ceramides but the acyl chain saturation effect is expected to be similar.[1][4]
Membrane Domain Formation Less prone to form ordered domainsPromotes the formation of gel-like, ordered domainsThe saturated acyl chain allows for tighter packing of lipid molecules.[3]
Interaction with Apoptotic Machinery Less efficient at clustering death receptorsFacilitates the formation of signaling platforms for apoptosisCeramide-enriched domains are crucial for initiating apoptotic signals.[3]

Signaling Pathways

Both this compound and N-stearoyl sphinganine are precursors in the de novo synthesis of sphingolipids. They are synthesized in the endoplasmic reticulum from sphinganine and the respective fatty acyl-CoA by ceramide synthases (CerS). The differential effects of these dihydroceramides are thought to be mediated primarily through their distinct biophysical impacts on cellular membranes, which in turn influence the localization and activity of signaling proteins.

The pro-apoptotic signaling of saturated dihydroceramides is believed to contribute to the intrinsic apoptosis pathway. This involves the formation of ceramide-rich platforms in the mitochondrial outer membrane, leading to the recruitment of pro-apoptotic proteins like Bax, mitochondrial membrane permeabilization, and the release of cytochrome c.[5][6]

cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane / Mitochondria cluster_cytosol Cytosol Stress Cellular Stress Stearoyl N-Stearoyl Sphinganine (Saturated) Stress->Stearoyl Induces synthesis Domains Ordered Membrane Domains Stearoyl->Domains Promotes Oleoyl This compound (Unsaturated) Fluid Fluid Membrane Oleoyl->Fluid Maintains Bax Bax Activation & Translocation Domains->Bax Facilitates Caspases Caspase Cascade Activation Bax->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1. Proposed differential signaling for apoptosis induction.

Experimental Protocols

Lipid Extraction and Analysis by LC-MS/MS

This protocol is essential for quantifying the intracellular levels of this compound and N-stearoyl sphinganine.

Methodology:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet using a suitable buffer.

  • Lipid Extraction: Perform a Bligh-Dyer extraction using a chloroform (B151607):methanol:water (1:2:0.8, v/v/v) solvent system.

  • Phase Separation: Add chloroform and water to the extract to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the lipid species using reverse-phase liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use appropriate internal standards for accurate quantification.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound, N-stearoyl sphinganine, or vehicle control for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

start Cell Culture Treatment harvest Harvest Cells start->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptosis flow->results

Figure 2. Experimental workflow for apoptosis analysis.

Conclusion

The presence or absence of a single double bond in the N-acyl chain of dihydroceramides profoundly influences their biophysical properties and biological functions. N-stearoyl sphinganine, with its saturated acyl chain, is predicted to be a more potent inducer of apoptosis compared to the monounsaturated this compound. This difference is primarily attributed to the ability of the saturated species to form highly ordered membrane domains that serve as platforms for apoptotic signaling. Researchers investigating the roles of specific sphingolipids in cellular fate should consider the critical impact of acyl chain saturation. The provided experimental protocols offer a robust framework for quantifying these lipids and assessing their differential effects on apoptosis. Further research directly comparing these two molecules will be invaluable in dissecting the nuanced roles of individual dihydroceramide (B1258172) species in health and disease.

References

Validating the Role of N-Oleoyl Sphinganine using siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown to validate the cellular functions of N-Oleoyl sphinganine (B43673), a C18:1 ceramide species implicated in critical signaling pathways. We will explore the experimental data supporting this technique, compare it with alternative methods, and provide detailed protocols for its implementation.

Introduction to N-Oleoyl Sphinganine and its Significance

This compound, a member of the ceramide family of bioactive sphingolipids, plays a crucial role in regulating a variety of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2] The specific functions of individual ceramide species are determined by the length and saturation of their N-acyl chains. This compound (C18:1 ceramide) is synthesized by specific ceramide synthases (CerS), primarily CerS1 and CerS4, and its levels are tightly regulated within the cell.[1][3] Dysregulation of this compound metabolism has been linked to various diseases, making it a key target for therapeutic intervention.

siRNA Knockdown for Functional Validation

siRNA-mediated knockdown is a powerful technique to investigate the function of specific proteins by transiently silencing their gene expression. In the context of this compound, siRNA is used to target the mRNA of ceramide synthases responsible for its production, leading to a decrease in the corresponding enzyme and a subsequent reduction in C18:1 ceramide levels. This allows researchers to study the phenotypic consequences of reduced this compound levels and elucidate its role in cellular signaling.

Experimental Workflow for CerS Knockdown using siRNA

The following diagram outlines a typical workflow for a CerS siRNA knockdown experiment to study its effect on cellular phenotypes like apoptosis.

G cluster_0 Cell Culture & Transfection cluster_1 Validation & Analysis cell_culture 1. Cell Seeding prepare_sirna 2. Prepare siRNA-Lipid Complex cell_culture->prepare_sirna transfection 3. Transfection of Cells prepare_sirna->transfection incubation 4. Incubation (24-72h) transfection->incubation harvest 5. Harvest Cells incubation->harvest protein_rna 6. Protein/RNA Extraction harvest->protein_rna lipid_extraction 9. Lipid Extraction harvest->lipid_extraction phenotype_assay 11. Phenotypic Assay (e.g., Apoptosis) harvest->phenotype_assay q_pcr 7. qPCR for CerS mRNA protein_rna->q_pcr western_blot 8. Western Blot for CerS Protein protein_rna->western_blot mass_spec 10. Mass Spectrometry for this compound lipid_extraction->mass_spec

siRNA knockdown experimental workflow.

Quantitative Data from siRNA Knockdown Studies

The following tables summarize quantitative data from studies that have utilized siRNA to knock down specific ceramide synthases and measured the subsequent effects on ceramide levels and cellular apoptosis.

Table 1: Effect of CerS1 siRNA Knockdown on C18:1 Ceramide Levels and Apoptosis

Cell LinesiRNA TargetKnockdown EfficiencyChange in C18:1 Ceramide LevelsChange in ApoptosisReference
UM-SCC-22A (Head and Neck Squamous Carcinoma)CERS146% protein reductionSignificant decrease post-PDTInhibition of PDT-induced apoptosis[4][5][6]
K562 (Chronic Myeloid Leukemia)CERS1Not specifiedIncreased in response to imatinibDownregulation inhibited imatinib-induced apoptosis by ~50%[7]

Table 2: Effect of CerS4 siRNA Knockdown on C18-C20 Ceramide Levels and Cellular Signaling

Cell LinesiRNA TargetKnockdown EfficiencyChange in C18-C20 Ceramide LevelsEffect on Signaling PathwaysReference
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)CERS4shRNA-mediated reductionReduced C20-ceramide levelsReduced activation of NF-κB, Akt/mTOR, and β-catenin pathways[3][8]
INS-1 (Insulinoma)CERS4Not specifiedReduced glucolipotoxicity-induced C18:0 ceramide formationReduced glucolipotoxicity-induced apoptosis

Signaling Pathways of this compound in Apoptosis

Ceramides (B1148491), including this compound, are known to be key mediators of apoptosis.[2][9][10] Knockdown of CerS enzymes that produce pro-apoptotic ceramides can lead to resistance to cell death.[4][5] The signaling cascade often involves the activation of protein phosphatases and the regulation of the Bcl-2 family of proteins, ultimately leading to mitochondrial dysfunction and caspase activation.[2][11]

Ceramide-mediated apoptosis pathway.

Comparison with Alternative Validation Methods

While siRNA knockdown is a valuable tool, other methods can also be employed to validate the role of this compound. Each technique has its own advantages and limitations.

Table 3: Comparison of Methods for Validating this compound Function

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown Transiently silences gene expression at the mRNA level.[12]- Relatively simple and cost-effective. - High-throughput screening is feasible. - Reversible effect.- Incomplete knockdown is common. - Off-target effects can occur. - Transient effect may not be suitable for long-term studies.[12][13][14]
Pharmacological Inhibitors Small molecules that directly inhibit the activity of ceramide synthases.- Dose-dependent and reversible inhibition. - Can be used in vivo.- Lack of specificity for CerS isoforms is a major challenge. - Potential for off-target effects on other enzymes.[15]
CRISPR/Cas9 Knockout Permanently disrupts the gene at the DNA level, leading to a complete loss of function.- Complete and permanent gene knockout. - High specificity with proper guide RNA design. - Fewer off-target effects compared to RNAi.[12][13][16]- Can be lethal if the gene is essential. - More complex and time-consuming to generate stable knockout cell lines or animals. - Irreversible genetic modification.[14][16]
Overexpression Systems Introduction of a vector to increase the expression of a specific ceramide synthase.- Allows for gain-of-function studies. - Can confirm the direct role of a CerS in producing a specific ceramide.- Overexpression may not reflect physiological levels and can lead to artifacts. - Can induce cellular stress.

Detailed Experimental Protocols

siRNA Transfection Protocol for Ceramide Synthase Knockdown

This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization will be required for different cell lines and siRNA sequences.

Materials:

  • Cells of interest

  • Complete growth medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting the ceramide synthase of interest (e.g., CerS1 or CerS4)

  • Non-targeting (scrambled) control siRNA

  • 6-well tissue culture plates

  • RNase-free water and microtubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • On the day of transfection, dilute the siRNA stock solution (typically 20 µM) in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM). For a 6-well plate, prepare 250 µL of diluted siRNA per well.

    • Prepare a separate tube with a non-targeting control siRNA at the same concentration.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. A common starting point is 5 µL of reagent in 250 µL of Opti-MEM™ per well.

    • Incubate for 5 minutes at room temperature.

  • Formation of siRNA-Lipid Complexes:

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (250 µL + 250 µL = 500 µL total volume per well).

    • Mix gently and incubate for 20-30 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Add the 500 µL of the siRNA-lipid complex dropwise to each well containing cells and fresh complete growth medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After incubation, harvest the cells for downstream analysis, including qPCR to confirm mRNA knockdown, Western blotting for protein reduction, mass spectrometry for lipid analysis, and phenotypic assays (e.g., apoptosis assays).

Quality Control:

  • Positive Control: Use an siRNA known to effectively knock down a housekeeping gene to validate the transfection efficiency.

  • Negative Control: A non-targeting (scrambled) siRNA should be used to control for non-specific effects of the transfection process.

  • Toxicity Assessment: Monitor cell morphology and viability after transfection to ensure the observed effects are not due to cytotoxicity of the siRNA-lipid complexes.

Conclusion

Validating the role of this compound through siRNA-mediated knockdown of ceramide synthases is a robust and widely used approach. This method, when combined with careful experimental design and appropriate controls, provides valuable insights into the specific functions of this bioactive lipid in cellular signaling. While alternative methods such as pharmacological inhibition and CRISPR/Cas9 knockout offer complementary information, siRNA remains a powerful tool for initial functional validation and high-throughput screening in the study of sphingolipid metabolism and its implications in health and disease.

References

N-Oleoyl Sphinganine vs. Dihydroceramide in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of N-Oleoyl sphinganine (B43673) and the broader class of dihydroceramides in cellular signaling. It synthesizes experimental data to delineate their distinct and overlapping functions, with a focus on apoptosis, autophagy, and the unfolded protein response.

Introduction: Distinguishing N-Oleoyl Sphinganine and Dihydroceramides

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signal transduction. Within this class, dihydroceramides (dhCer) are metabolic precursors to ceramides (B1148491), differing by the absence of a 4,5-trans double bond in the sphingoid base.[1] For years, dihydroceramides were considered biologically inert intermediates. However, emerging evidence reveals their active participation in critical cellular processes, including autophagy, cell cycle arrest, and stress responses.[2]

This compound is a specific species of dihydroceramide (B1258172), featuring an 18-carbon sphinganine backbone and an N-acylated oleoyl (B10858665) group (a monounsaturated 18-carbon fatty acid). While research has illuminated the general functions of dihydroceramides, the specific signaling roles attributable to the oleoyl acyl chain of this compound are less well-defined in the current literature. This guide will compare the known functions of dihydroceramides as a class with the available information on specific dihydroceramide species, including this compound where data is available.

Comparative Analysis of Cellular Functions

The biological effects of dihydroceramides can be influenced by their acyl chain length and saturation. While direct comparative studies on this compound are limited, we can infer its potential roles by examining the broader functions of long-chain dihydroceramides.

Apoptosis

Historically, ceramides have been strongly linked to the induction of apoptosis. In contrast, dihydroceramides have been shown to have significantly reduced or no apoptotic activity. In fact, some studies suggest that dihydroceramides can inhibit ceramide-induced apoptosis.[3] The 4,5-trans double bond present in ceramides, but absent in dihydroceramides, appears to be crucial for the formation of channels in the mitochondrial outer membrane, a key event in the apoptotic cascade.[3]

In a study on human colon cancer cells, C2-ceramide induced apoptosis, whereas C2-dihydroceramide had no effect, highlighting the importance of the double bond for the apoptotic activity of short-chain ceramides.

Autophagy

A growing body of evidence implicates dihydroceramide accumulation in the induction of autophagy.[4][5] However, the outcome of this autophagy—whether it is a pro-survival mechanism or a pathway to cell death—appears to be context-dependent. Dihydroceramide accumulation, often induced experimentally by inhibiting the enzyme dihydroceramide desaturase (DES), can trigger autophagy as a cytoprotective response to cellular stress.[4] Conversely, in some cancer cells, a buildup of dihydroceramides can lead to cytotoxic autophagy.[6]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Dihydroceramides have been identified as specific activators of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. Dihydroceramides can directly activate the ATF6 branch of the UPR, independent of proteotoxic stress.[7][8] This activation seems to be mediated through the transmembrane domain of ATF6.[7] The activation of the PERK and IRE1α branches of the UPR by dihydroceramides is less direct and is likely a consequence of the broader ER stress induced by alterations in lipid metabolism.[4][9][10]

Quantitative Data Summary

Cell LineTreatmentConcentrationTime (hours)AssayResultReference
Human Colon Cancer (HCT-116)C2-dihydroceramideNot specifiedNot specifiedDNA ladderingNo apoptosis induced
Human Colon Cancer (HCT-116)C2-ceramideNot specifiedNot specifiedDNA ladderingApoptosis induced
Rat Liver MitochondriaC16-dihydroceramide0.1x C16-ceramideNot specifiedCytochrome c oxidation~51% inhibition of ceramide-induced permeabilization[3]
Rat Liver MitochondriaC2-dihydroceramide0.1x C2-ceramideNot specifiedCytochrome c oxidation~95% inhibition of ceramide-induced permeabilization[3]
Human Hepatocarcinoma (HepG2)Palmitate (induces dhCer)250 µM8LC-MS/MSIncreased levels of various dhCer species[9]

Signaling Pathways and Experimental Workflows

Dihydroceramide Biosynthesis and its Role in Signaling

Dihydroceramides are synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. Their accumulation, either through increased synthesis or inhibition of their conversion to ceramides by dihydroceramide desaturase (DES), triggers downstream signaling events.

G cluster_ER Endoplasmic Reticulum Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT dhCer Dihydroceramide (e.g., this compound) Sphinganine->dhCer CerS Cer Ceramide dhCer->Cer DES Autophagy Autophagy dhCer->Autophagy Induces ER_Stress ER Stress (UPR) dhCer->ER_Stress Induces Apoptosis Apoptosis Cer->Apoptosis Induces

Figure 1. Overview of dihydroceramide biosynthesis and its major downstream signaling consequences.

Dihydroceramide-Induced Unfolded Protein Response (UPR)

Dihydroceramide accumulation can lead to ER stress and activate the UPR. The ATF6 pathway is a direct target, while PERK and IRE1α are also implicated.

G cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane dhCer Dihydroceramide Accumulation ATF6_inactive ATF6 dhCer->ATF6_inactive Directly Activates BiP BiP BiP->ATF6_inactive PERK_inactive PERK BiP->PERK_inactive IRE1_inactive IRE1α BiP->IRE1_inactive ATF6_active ATF6 (n) ATF6_inactive->ATF6_active Translocates to Golgi, Cleaved PERK_active p-PERK PERK_inactive->PERK_active Dimerizes, Autophosphorylates IRE1_active p-IRE1α IRE1_inactive->IRE1_active Dimerizes, Autophosphorylates Gene_Expression Gene Expression ATF6_active->Gene_Expression Lipid Metabolism Genes eIF2a p-eIF2α PERK_active->eIF2a Phosphorylates XBP1_splicing XBP1s IRE1_active->XBP1_splicing Splices XBP1 mRNA eIF2a->Gene_Expression Alters Translation XBP1_spliccing XBP1_spliccing XBP1_spliccing->Gene_Expression Transcription Factor

Figure 2. Dihydroceramide-mediated activation of the Unfolded Protein Response (UPR) pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability following treatment with sphingolipids.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment Preparation: Prepare stock solutions of this compound and/or other dihydroceramides in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Further dilute in culture medium to the desired final concentrations.

  • Cell Treatment: Replace the culture medium with the medium containing the treatment compounds. Include vehicle-only controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[1]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[11][12]

Quantification of Dihydroceramides by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of dihydroceramide species from cultured cells.

  • Sample Collection: After treatment, wash cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction:

    • Perform a single-phase extraction by adding a methanol (B129727)/chloroform mixture (e.g., 2:1, v/v) to the cell pellet.[13]

    • Include an internal standard, such as a non-naturally occurring odd-chain dihydroceramide, for quantification.

    • Sonicate the mixture and incubate at a controlled temperature (e.g., 38°C for 1 hour).[13]

  • Alkaline Methanolysis (Optional): To reduce interference from glycerophospholipids, an alkaline methanolysis step can be included.[13]

  • Sample Preparation for LC-MS/MS: Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable HPLC column (e.g., a C8 or C18 column).[9][14]

    • Use a gradient elution with a mobile phase typically consisting of methanol and an aqueous buffer containing ammonium (B1175870) formate (B1220265) and formic acid.[14]

    • Detect and quantify the different dihydroceramide species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1][9][14]

Assessment of Autophagy by LC3-II Western Blot

This protocol is used to measure autophagic flux by detecting the conversion of LC3-I to LC3-II.

  • Cell Treatment: Treat cells with this compound or other compounds of interest. For autophagic flux analysis, include parallel treatments with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment.[4][15]

  • Cell Lysis: Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel (e.g., 12-15%).[15]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with a primary antibody against LC3 (e.g., at a 1:1000 dilution) overnight at 4°C.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the bands using an ECL substrate.

  • Analysis: Quantify the band intensity of LC3-II. An increase in LC3-II levels in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[15]

Conclusion

Dihydroceramides, once considered mere precursors to ceramides, are now recognized as bioactive signaling molecules in their own right. They play significant roles in modulating autophagy and the unfolded protein response, with a less pronounced, and sometimes inhibitory, role in apoptosis compared to ceramides. The specific functions of this compound are still being elucidated, and further research is needed to understand how its monounsaturated acyl chain influences its signaling properties compared to other dihydroceramide species. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the nuanced roles of these lipids in cell signaling. A deeper understanding of the structure-activity relationships of different dihydroceramide species will be crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

N-Oleoyl Sphinganine and Its Analogs as Biomarkers in Lysosomal Storage Disorders: A Comparative Guide for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sphingolipid-based biomarkers, with a focus on derivatives of sphinganine, for the diagnosis and monitoring of Gaucher disease. While the prompt specified N-Oleoyl sphinganine, the most clinically relevant and extensively studied sphinganine-derived biomarker for Gaucher disease is glucosylsphingosine (B128621) (lyso-Gb1). This document will, therefore, center on the performance of lyso-Gb1 in comparison to other established biomarkers for this condition.

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine, in various tissues.[1] This accumulation is central to the pathophysiology of the disease. The search for reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.[2][3]

Comparative Analysis of Biomarkers for Gaucher Disease

The performance of glucosylsphingosine (lyso-Gb1) as a biomarker for Gaucher disease is compared with other commonly used markers, namely chitotriosidase and CCL18.

BiomarkerClassTypical Levels in Gaucher DiseaseTypical Levels in Healthy ControlsDiagnostic Accuracy (Sensitivity/Specificity)Key AdvantagesKey Limitations
Glucosylsphingosine (lyso-Gb1) SphingolipidMarkedly elevated (e.g., median ~230.7 nM, range 15.6-1035.2 nM)[4]Very low to undetectable (e.g., median 1.3 nM, range 0.8-2.7 nM)[4]High (approaching 100% sensitivity and specificity with appropriate cut-off)[2]Highly specific to Gaucher disease; reflects substrate accumulation.[2][5]Requires specialized and sensitive analytical methods like LC-MS/MS.
Chitotriosidase EnzymeSignificantly elevated (can be >600 times the median of healthy volunteers)[6]Low activityGood, but reduced by CHIT1 gene mutations.Widely used and historically established; reflects macrophage activation.[6][7]Not specific to Gaucher disease; a significant portion of the population has a gene duplication rendering them deficient for this enzyme.[8]
CCL18 (PARC) ChemokineElevated (on average 29-fold higher than controls)[9][10]Low (median 33 ng/mL, range 10-72 ng/mL)[10]Comparable to chitotriosidase.[11]An alternative to chitotriosidase, especially in deficient patients.[9][10]Not specific to Gaucher disease; reflects inflammation and macrophage burden.[11]

Experimental Protocols

Quantification of Glucosylsphingosine (lyso-Gb1) in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of sphingolipids in biological matrices.[12][13]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol) containing a known concentration of an appropriate internal standard (e.g., d5-glucosylsphingosine).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar lipids like glucosylsphingosine.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient from high to low organic content is used to elute the analyte. A typical gradient might start at 95% A, decreasing to 50% A over several minutes.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL of the prepared sample extract.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Glucosylsphingosine (lyso-Gb1): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact masses will depend on the specific adduct being monitored.

    • Internal Standard (e.g., d5-glucosylsphingosine): Monitor the corresponding transition for the isotopically labeled internal standard.

  • Data Analysis: The concentration of lyso-Gb1 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb1.

Visualizations

Sphingolipid Metabolism and the Pathophysiology of Gaucher Disease

Sphingolipid_Metabolism_Gaucher cluster_synthesis De Novo Synthesis (ER) cluster_lysosome Lysosomal Degradation Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Glucosylceramide_lys Glucosylceramide Glucosylceramide->Glucosylceramide_lys Transport to Lysosome Ceramide_lys Ceramide Glucosylceramide_lys->Ceramide_lys Glucocerebrosidase (Deficient in Gaucher) Glucosylsphingosine Glucosylsphingosine (lyso-Gb1) Glucosylceramide_lys->Glucosylsphingosine Alternative Pathway (Accumulates) Sphingosine Sphingosine Ceramide_lys->Sphingosine

Caption: Altered sphingolipid metabolism in Gaucher disease.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Patient_Sample Patient Plasma Sample Protein_Precipitation Protein Precipitation with Internal Standard Patient_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification against Calibration Curve Data_Acquisition->Quantification Result Biomarker Concentration Quantification->Result

Caption: Workflow for lyso-Gb1 quantification.

References

comparative analysis of N-Oleoyl sphinganine levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of N-Oleoyl sphinganine (B43673) levels reveals significant alterations in diseased tissues, highlighting its potential as a biomarker and therapeutic target. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a visualization of its relevant signaling pathway.

N-Oleoyl sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, is emerging as a critical bioactive lipid involved in various cellular processes. Dysregulation of its levels has been implicated in the pathophysiology of several diseases. This report synthesizes available data on this compound and its direct precursor, sphinganine, in psoriatic skin, lung cancer, and diabetic kidney disease, offering a comparative overview against healthy tissue.

Quantitative Data Summary

Tissue TypeConditionAnalyteMean ConcentrationUnitsReference
EpidermisPsoriasis (Lesional)Sphinganine11.4 ± 4.20nmol/µg protein[1]
EpidermisPsoriasis (Non-lesional)Sphinganine1.3 ± 0.70nmol/µg protein[1]
SkinPsoriasis (Lesional)SphinganineStatistically significantly higher than controlpmol/mg of tissue[2]
SkinPsoriasis (Non-lesional)SphinganineNo significant difference from controlpmol/mg of tissue[2]
SkinHealthy ControlSphinganineBaselinepmol/mg of tissue[2]
Lung TissueNon-Small Cell Lung CarcinomaSphingolipidsAltered profiles, including decreased sphingomyelins-[3][4]
Kidney TissueDiabetic NephropathyGlycosphingolipidsElevated levels-[5][6]

Note: The data for psoriasis is for sphinganine, the immediate precursor of this compound. Data for lung cancer and diabetic kidney disease reflect broader changes in sphingolipid classes due to the limited availability of specific this compound quantification.

De Novo Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway for sphingolipids, highlighting the formation of this compound. This pathway is crucial for the production of various complex sphingolipids that play vital roles in cell structure and signaling.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine Serine palmitoyltransferase (SPT) Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) + Acyl-CoA (e.g., Oleoyl-CoA) NOleoylSphinganine This compound (a type of Dihydroceramide) Sphinganine->NOleoylSphinganine CerS + Oleoyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

References

A Comparative Analysis of N-Oleoyl Sphinganine and its Precursor Sphinganine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. Among these, N-Oleoyl sphinganine (B43673), a member of the ceramide family, and its direct precursor, sphinganine, play pivotal roles in dictating cell fate. This guide provides an objective comparison of the biological effects of these two molecules, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and application of these bioactive lipids.

At a Glance: Key Differences and Functional Relationship

N-Oleoyl sphinganine and sphinganine are intimately linked through the de novo sphingolipid synthesis pathway. Sphinganine, a sphingoid base, is acylated by ceramide synthases to form dihydroceramides, which are subsequently desaturated to produce ceramides (B1148491) like this compound. This precursor-product relationship underlies their distinct yet interconnected roles in cellular signaling.

FeatureSphinganineThis compound (Ceramide)
Molecular Class Sphingoid BaseCeramide (N-acyl-sphingoid base)
Primary Role Precursor in ceramide synthesis, signaling moleculeKey signaling hub in apoptosis, cell cycle arrest
Effect on Apoptosis Pro-apoptoticPro-apoptotic
Effect on Cell Proliferation InhibitoryInhibitory
Effect on Protein Kinase C (PKC) InhibitoryGenerally not a direct inhibitor; effects are downstream

Impact on Apoptosis and Cell Proliferation

Both sphinganine and this compound are recognized as pro-apoptotic and anti-proliferative molecules, a stark contrast to the pro-survival effects of other sphingolipids like sphingosine-1-phosphate (S1P). The balance between these opposing molecules, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.

Sphinganine's Role:

Sphinganine, and its closely related analog sphingosine, can induce apoptosis in various cancer cell lines. This effect is often associated with the arrest of the cell cycle at the G2/M phase. The pro-apoptotic activity of sphinganine is a crucial area of investigation, as its accumulation can be a biomarker for fumonisin-induced apoptosis.

This compound's (Ceramide's) Role:

Ceramides, including this compound, are central mediators of apoptosis triggered by a wide range of stimuli, from chemotherapeutic agents to ionizing radiation. The accumulation of intracellular ceramides can initiate a cascade of events leading to programmed cell death through both caspase-dependent

Comparative Analysis of N-Oleoyl Sphinganine: Unraveling the Nuances of Ceramide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility and comparative efficacy of N-Oleoyl sphinganine (B43673) in cellular signaling.

N-Oleoyl sphinganine, a member of the ceramide family of lipids, plays a crucial role in a multitude of cellular processes, most notably in the induction of apoptosis. As with other ceramides (B1148491), its biological activity is intrinsically linked to the structure of its acyl chain. This guide provides a comparative analysis of this compound (C18:1 ceramide) alongside other common ceramide species, offering insights into the reproducibility of its effects and detailing the experimental protocols necessary for its study.

Data Summary: Comparative Biological Activity of Ceramides

The biological effects of ceramides, particularly their pro-apoptotic potency, are highly dependent on the length and saturation of their fatty acyl chain. Generally, saturated ceramides exhibit greater toxicity compared to their monounsaturated counterparts.

Ceramide SpeciesAcyl ChainSaturationRelative Apoptotic PotencyKey Signaling Interactions
This compound C18:1 Monounsaturated Lower Less potent activator of apoptotic pathways compared to saturated ceramides.[1]
N-Palmitoyl sphinganineC16:0SaturatedHigherPotent inducer of apoptosis; interacts with p53.[1]
N-Stearoyl sphinganineC18:0SaturatedHigherStrong inducer of apoptosis; potent inhibitor of Akt.[1]
N-Lignoceroyl sphinganineC24:0SaturatedVariableEssential for skin barrier function; role in apoptosis is cell-type dependent.
N-Nervonoyl sphinganineC24:1MonounsaturatedLowerLess toxic compared to long-chain saturated ceramides.[1]

Experimental Protocols

Reproducible findings in ceramide research are contingent on meticulous experimental design and execution. Below are detailed methodologies for key experiments used to assess the biological activity of this compound and other ceramides.

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of ceramides on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, primary cells)

  • Complete cell culture medium

  • This compound and other ceramide standards

  • Vehicle control (e.g., DMSO, ethanol)

  • 96-well microplates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Ceramide Preparation: Prepare stock solutions of ceramides in the chosen vehicle. Create a serial dilution of each ceramide in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the ceramide-containing medium or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type and experimental goals.

  • Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each ceramide concentration.

Apoptosis Assay: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following ceramide treatment.

Materials:

  • Cells treated with ceramides as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Signaling Pathways and Visualizations

Ceramides are central signaling molecules that can trigger apoptosis through various pathways. The length and saturation of the ceramide acyl chain can influence which pathways are activated.

Ceramide-Induced Apoptotic Signaling

Ceramides can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A common mechanism involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[2] This initiates a caspase cascade, ultimately leading to programmed cell death.

cluster_stimulus Cellular Stress cluster_ceramide_generation Ceramide Generation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Stress e.g., Chemotherapeutics, TNF-α Sphingomyelinase Sphingomyelinase Activation Stress->Sphingomyelinase DeNovo De Novo Synthesis Stress->DeNovo Ceramide This compound (Ceramide) Sphingomyelinase->Ceramide DeNovo->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ceramide-mediated intrinsic apoptosis pathway.
Differential Signaling of Ceramide Species

The potency of different ceramides in activating downstream signaling can vary. For instance, C18:0-ceramide is a more potent inhibitor of the pro-survival kinase Akt compared to other ceramide species.[1] This differential activity underscores the importance of specifying the exact ceramide species in experimental studies.

cluster_ceramides Ceramide Species cluster_targets Downstream Targets C18_1 This compound (C18:1) Apoptosis Apoptosis C18_1->Apoptosis Weak Induction C16_0 N-Palmitoyl sphinganine (C16:0) p53 p53 (Tumor Suppressor) C16_0->p53 Activation C16_0->Apoptosis Strong Induction C18_0 N-Stearoyl sphinganine (C18:0) Akt Akt (Pro-survival) C18_0->Akt Inhibition C18_0->Apoptosis Strong Induction Akt->Apoptosis Inhibition p53->Apoptosis Induction

Differential signaling by ceramide species.

References

Validating N-Oleoyl Sphinganine Function: A Comparison Guide Using a Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular functions, specifically apoptosis and proliferation, in wild-type versus knockout mouse models to elucidate the role of N-Oleoyl sphinganine (B43673) and other very-long-chain ceramides (B1148491). The primary model discussed is the Ceramide Synthase 2 (CerS2) knockout mouse, a critical tool for understanding the function of the ceramides it synthesizes.

Introduction to N-Oleoyl Sphinganine and CerS2

This compound (C18:1 ceramide) is a member of the ceramide family, which are central molecules in sphingolipid metabolism.[1][2] Sphingolipids are not just structural components of cell membranes; they are also critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[3] The specific functions of individual ceramide species are often determined by the length of their N-acyl chain.

Ceramide Synthase 2 (CerS2) is a key enzyme that catalyzes the synthesis of ceramides with very-long-chain fatty acids (C22-C24). While other ceramide synthases are responsible for producing C18:1 ceramide, the CerS2 knockout mouse provides a valuable model to study the effects of a significantly altered ceramide profile, where the absence of very-long-chain ceramides leads to compensatory changes in other ceramide species.[1][4] By observing the phenotype of CerS2 null mice, researchers can infer the functions of the missing very-long-chain ceramides and the consequences of an altered sphingolipid balance.[4]

Data Presentation: Phenotypic Comparison of Wild-Type vs. CerS2 Knockout Mice

The following tables summarize the quantitative data from studies on CerS2 knockout mice, focusing on the key cellular processes of apoptosis and proliferation, as well as the underlying lipid profile changes.

Table 1: Hepatocyte Apoptosis in Wild-Type vs. CerS2 Null Mice
Age of MiceParameterWild-Type (WT)CerS2 NullFold Change (Null vs. WT)Reference
21 daysCleaved Caspase 3-positive cells/field~5~15~3-fold increase[4][5]
30 daysCleaved Caspase 3-positive cells/field~4~12~3-fold increase[4][5]
Table 2: Hepatocyte Proliferation in Wild-Type vs. CerS2 Null Mice
Age of MiceParameterWild-Type (WT)CerS2 NullFold Change (Null vs. WT)Reference
30 daysBrdU-positive cells/field~20~80~4-fold increase[4][5]
15 monthsKi-67 positive cellsLowSignificantly Increased-[6]
Table 3: Liver Ceramide Profile in Wild-Type vs. CerS2 Null Mice
Ceramide SpeciesWild-Type (WT) (relative abundance)CerS2 Null (relative abundance)Key ObservationReference
C16-Ceramide+++++Significant compensatory increase[1][4]
C22-Ceramide+++-Drastically reduced[1]
C24:0-Ceramide++++-Drastically reduced[1]
C24:1-Ceramide++++-Drastically reduced[1]
Total Ceramides Unchanged Unchanged Compensatory shift in acyl-chain length [1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general framework for the extraction and analysis of sphingolipids from mouse liver tissue.

Objective: To quantify the levels of different ceramide species in liver tissue from wild-type and CerS2 knockout mice.

Materials:

  • Mouse liver tissue

  • Chloroform

  • Methanol

  • Internal standards (e.g., C17-ceramide)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize frozen liver tissue in a chloroform/methanol mixture.

  • Add internal standards to the homogenate for quantification.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation of different ceramide species is typically achieved using a C18 reverse-phase column.

  • Quantify the individual ceramide species based on their mass-to-charge ratio and the signal from the internal standard.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To identify and quantify apoptotic cells in liver sections from wild-type and CerS2 knockout mice.

Materials:

  • Paraffin-embedded or frozen liver sections

  • TUNEL assay kit (commercial kits are widely available)

  • Proteinase K (for paraffin (B1166041) sections)

  • TdT reaction mix

  • Fluorescently labeled dUTP or biotinylated dUTP and streptavidin-HRP

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, fix with acetone.

  • If using paraffin sections, perform antigen retrieval by treating with Proteinase K.

  • Permeabilize the sections to allow entry of the labeling reagents.

  • Incubate the sections with the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs. The enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • If using biotinylated dUTPs, follow with an incubation with a fluorescently labeled streptavidin conjugate.

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence.

  • Quantify the number of TUNEL-positive cells per field of view or as a percentage of total cells.

Ki-67 Staining for Cell Proliferation

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis), but is absent in resting cells (G0). It is therefore a widely used marker for cell proliferation.

Objective: To identify and quantify proliferating hepatocytes in liver sections from wild-type and CerS2 knockout mice.

Materials:

  • Paraffin-embedded or frozen liver sections

  • Anti-Ki-67 primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI or other nuclear counterstain

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Perform heat-induced antigen retrieval using a citrate buffer to unmask the Ki-67 epitope.

  • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

  • Incubate the sections with the primary anti-Ki-67 antibody.

  • Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize using a fluorescence microscope. Ki-67 positive nuclei will show fluorescence.

  • Quantify the number of Ki-67 positive cells as a percentage of the total number of cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and the experimental workflow for validating this compound function using a knockout mouse model.

G cluster_0 Sphingolipid Metabolism cluster_1 CerS2 Function cluster_2 Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS1-6 Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 CerS2 CerS2 Very-Long-Chain Ceramides (e.g., C22, C24) Very-Long-Chain Ceramides (e.g., C22, C24) CerS2->Very-Long-Chain Ceramides (e.g., C22, C24) Acylation Very-Long-Chain Acyl-CoAs Very-Long-Chain Acyl-CoAs Very-Long-Chain Acyl-CoAs->CerS2 Cell Cycle Progression Cell Cycle Progression Very-Long-Chain Ceramides (e.g., C22, C24)->Cell Cycle Progression Promotes Apoptosis Apoptosis Very-Long-Chain Ceramides (e.g., C22, C24)->Apoptosis Inhibits

Caption: Simplified signaling pathway of CerS2 function.

G cluster_0 CerS2 Knockout Mouse Model cluster_1 Tissue Analysis cluster_2 Experimental Assays cluster_3 Data Analysis & Interpretation Wild-Type Mouse Wild-Type Mouse Liver Tissue Collection Liver Tissue Collection Wild-Type Mouse->Liver Tissue Collection CerS2 Knockout Mouse CerS2 Knockout Mouse CerS2 Knockout Mouse->Liver Tissue Collection Lipidomics (LC-MS/MS) Lipidomics (LC-MS/MS) Liver Tissue Collection->Lipidomics (LC-MS/MS) Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) Liver Tissue Collection->Apoptosis Assay (TUNEL) Proliferation Assay (Ki-67) Proliferation Assay (Ki-67) Liver Tissue Collection->Proliferation Assay (Ki-67) Quantitative Comparison Quantitative Comparison Lipidomics (LC-MS/MS)->Quantitative Comparison Apoptosis Assay (TUNEL)->Quantitative Comparison Proliferation Assay (Ki-67)->Quantitative Comparison Functional Validation Functional Validation Quantitative Comparison->Functional Validation

Caption: Experimental workflow for validating CerS2 function.

G cluster_0 CerS2 Knockout Phenotype cluster_1 Downstream Effects cluster_2 Cellular Consequences CerS2 Knockout CerS2 Knockout Reduced Very-Long-Chain Ceramides Reduced Very-Long-Chain Ceramides CerS2 Knockout->Reduced Very-Long-Chain Ceramides Increased C16-Ceramide Increased C16-Ceramide CerS2 Knockout->Increased C16-Ceramide Unfolded Protein Response Unfolded Protein Response Reduced Very-Long-Chain Ceramides->Unfolded Protein Response Altered Cell Cycle Regulation Altered Cell Cycle Regulation Reduced Very-Long-Chain Ceramides->Altered Cell Cycle Regulation via Mad2-Mklp2-CPC axis Increased Apoptosis Increased Apoptosis Unfolded Protein Response->Increased Apoptosis Increased Proliferation Increased Proliferation Altered Cell Cycle Regulation->Increased Proliferation

Caption: Logical relationships in CerS2 knockout mice.

References

Unraveling the Cellular Impact of N-Oleoyl Sphinganine: A Comparative Lipidomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl sphinganine (B43673), a member of the ceramide family of bioactive sphingolipids, is a critical signaling molecule involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Understanding its precise impact on the cellular lipidome is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a comparative analysis of the lipidomic changes in cells treated with N-Oleoyl sphinganine, supported by representative data and detailed experimental protocols.

Comparative Lipidomics: A Snapshot of Cellular Reprogramming

Treatment of cells with this compound (C18:1 sphinganine) is expected to induce significant alterations in the cellular lipid profile. The following tables present a representative summary of these changes based on lipidomic analyses of cells treated with similar long-chain ceramides (B1148491).

Table 1: Representative Changes in Major Lipid Classes Following this compound Treatment

Lipid ClassChange in Treated Cells vs. ControlPutative Biological Implication
Sphingolipids
Ceramides (Cer)↑↑Induction of apoptosis and cell cycle arrest.[2]
Sphingomyelins (SM)↓↓Disruption of membrane domains and altered signaling.[2][3]
Hexosylceramides (HexCer)Altered cell recognition and signaling.
Glycerophospholipids
Phosphatidylcholines (PC)Changes in membrane fluidity and integrity.[4]
Phosphatidylethanolamines (PE)Altered membrane curvature and mitochondrial function.[2][4]
Phosphatidylserines (PS)Modulation of apoptosis signaling.[4]
Phosphatidylinositols (PI)Enhanced signaling cascades.[4]

Note: This table represents expected trends based on studies of long-chain ceramide treatments and may vary depending on cell type, treatment concentration, and duration.

Table 2: Detailed View of Altered Sphingolipid Species

Sphingolipid SpeciesChange in Treated Cells vs. ControlPutative Biological Implication
Cer(d18:0/18:1) (this compound)↑↑↑Direct effect of treatment.
SM(d18:1/16:0), SM(d18:1/18:0)↓↓Depletion of precursors for ceramide generation via sphingomyelinase pathway.[2][3]
Cer(d18:1/16:0), Cer(d18:1/24:0)Accumulation of various ceramide species, amplifying pro-apoptotic signals.[5]
SphinganineIncreased substrate for de novo ceramide synthesis.[6]
Sphinganine-1-PhosphatePotential pro-survival response to elevated sphinganine.

Note: The specific changes in individual lipid species can provide a more granular understanding of the metabolic reprogramming induced by this compound.

Signaling Pathways Modulated by this compound

This compound, like other ceramides, exerts its biological effects by modulating key signaling pathways, primarily those leading to apoptosis.

Ceramides are known to activate the stress-activated protein kinase (SAPK/JNK) pathway, which in turn can regulate the activity of transcription factors involved in apoptosis.[1][7] Concurrently, ceramides can inhibit the pro-survival PI3K/AKT signaling pathway.[1] A critical aspect of ceramide-induced apoptosis involves its direct action on mitochondria, where it can form channels in the outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[8][9]

Ceramide-Induced Apoptotic Signaling Pathway Cer This compound (Ceramide) JNK JNK/SAPK Pathway Cer->JNK Activates PI3K_AKT PI3K/AKT Pathway Cer->PI3K_AKT Inhibits Mitochondria Mitochondria Cer->Mitochondria Forms Channels AP1 AP-1 JNK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Promotes PI3K_AKT->Apoptosis Inhibits Bax Bax Activation Mitochondria->Bax Mediates CytoC Cytochrome c Release Bax->CytoC Induces CytoC->Apoptosis Initiates

Caption: Ceramide-induced apoptotic signaling.

Experimental Protocols for Comparative Lipidomics

A robust experimental design is essential for obtaining reliable and reproducible lipidomics data. Below is a detailed protocol for a typical comparative lipidomics study involving this compound treatment.

Cell Culture and Treatment

a. Culture cells to 70-80% confluency in appropriate growth medium. b. Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group. c. Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

Lipid Extraction

a. Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[5] b. Vortex vigorously and incubate on ice to ensure complete lipid extraction. c. Add water to induce phase separation.[5] d. Centrifuge to separate the organic (lower) and aqueous (upper) phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

Sample Preparation for Mass Spectrometry

a. Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS), such as a mixture of isopropanol (B130326) and acetonitrile. b. Include internal standards for various lipid classes to enable accurate quantification.

LC-MS/MS Analysis

a. Perform lipid separation using a suitable chromatography column (e.g., C18). b. Analyze the eluted lipids using a high-resolution mass spectrometer in both positive and negative ion modes to cover a broad range of lipid species. c. Identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Analysis

a. Process the raw mass spectrometry data using specialized software for peak picking, alignment, and normalization. b. Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered lipids between the treated and control groups. c. Perform pathway analysis to identify the metabolic pathways most affected by the treatment.

Experimental Workflow for Comparative Lipidomics CellCulture 1. Cell Culture & Treatment LipidExtraction 2. Lipid Extraction CellCulture->LipidExtraction SamplePrep 3. Sample Preparation LipidExtraction->SamplePrep LCMS 4. LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis 5. Data Analysis LCMS->DataAnalysis

Caption: Lipidomics experimental workflow.

References

A Comparative Guide to Ceramide Synthase Specificity: Oleoyl-CoA vs. Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of mammalian ceramide synthases (CerS), with a focus on their activity towards oleoyl-CoA relative to other fatty acyl-CoA substrates. The information presented is supported by experimental data to aid in the design of targeted research and therapeutic strategies.

Ceramides (B1148491) are central bioactive lipids in cellular metabolism, acting as precursors for complex sphingolipids and as signaling molecules in their own right.[1][2] The biological function of a specific ceramide molecule is largely determined by the length and saturation of its N-acyl chain. This critical feature is established by a family of six distinct ceramide synthases (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths.[1][3][4] Understanding the substrate specificity of each CerS isoform is therefore crucial for elucidating the roles of individual ceramide species in health and disease.

Quantitative Comparison of Acyl-CoA Specificity

The six mammalian ceramide synthases display distinct and relatively stringent preferences for the fatty acyl-CoA substrate they utilize to acylate the sphingoid base. This specificity is the primary determinant of the acyl chain composition of ceramides within a cell.[1][3] The following table summarizes the known substrate specificities of CerS1-6, with a particular focus on their relative utilization of oleoyl-CoA (C18:1).

Ceramide Synthase IsoformPrimary Acyl-CoA Substrate(s)Activity with Oleoyl-CoA (C18:1)Other Utilized Acyl-CoAsReferences
CerS1 C18:0 (Stearoyl-CoA)YesC20:0[4][5][6]
CerS2 C22:0, C24:0 (Very long-chain)Very low to noneC20:0, C26:0[1][4][7]
CerS3 C26:0 and longer (Ultra long-chain)Not reported, presumed very lowBroad specificity for C18-C24[1]
CerS4 C18:0, C20:0Not explicitly quantified, but likelyC22:0[1][4]
CerS5 C16:0 (Palmitoyl-CoA)Low to noneC14:0, C18:0 (low)[1][8]
CerS6 C16:0 (Palmitoyl-CoA)Low to noneC14:0[1][9]

CerS1 is the primary synthase responsible for generating C18-ceramides and has been shown to utilize both stearoyl-CoA (C18:0) and oleoyl-CoA (C18:1).[5] In contrast, CerS2, which prefers very long-chain acyl-CoAs, displays very low activity with C18:0-CoA and is thus presumed to have minimal to no activity with oleoyl-CoA.[7] CerS4 also utilizes C18:0-CoA, suggesting it may also accept oleoyl-CoA, although specific comparative data is less available.[1][4] CerS5 and CerS6 show strong preferences for shorter chain C14:0 and C16:0 acyl-CoAs, making them unlikely to utilize oleoyl-CoA to a significant extent.[1][8][9]

Experimental Protocols for Determining Substrate Specificity

The determination of ceramide synthase substrate specificity is typically performed using in vitro enzymatic assays with cell or tissue homogenates, or with purified enzymes. Common methodologies are outlined below.

In Vitro Ceramide Synthase Activity Assay

A widely used method involves incubating a source of CerS enzyme (e.g., cell lysates, microsomes, or purified protein) with a sphingoid base substrate (such as sphinganine (B43673) or sphingosine) and the fatty acyl-CoA of interest. The resulting ceramide product is then extracted and quantified.

Key Steps:

  • Enzyme Source Preparation: Homogenates from cells or tissues overexpressing a specific CerS isoform are prepared. Microsomal fractions, which are enriched in CerS, are often used.

  • Reaction Mixture: The reaction buffer typically contains HEPES (pH 7.4), KCl, MgCl₂, DTT, and fatty acid-free bovine serum albumin (BSA).

  • Substrates: A fixed concentration of a sphingoid base (e.g., NBD-sphinganine for fluorescent detection) and varying concentrations of different fatty acyl-CoAs (e.g., oleoyl-CoA, stearoyl-CoA, palmitoyl-CoA) are added.

  • Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C for a defined period (e.g., 10-120 minutes).

  • Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform/methanol mixture, followed by lipid extraction.

  • Quantification: The ceramide product is quantified. Common methods include:

    • Thin Layer Chromatography (TLC): When using fluorescently labeled (e.g., NBD) or radiolabeled substrates, the products can be separated by TLC and quantified by fluorescence imaging or autoradiography, respectively.[10][11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and accurate method allows for the quantification of specific ceramide species without the need for labeled substrates.[12]

    • Continuous Spectrophotometric Assay: This method measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate in real-time. The free sulfhydryl group of CoA-SH reacts with 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product that can be measured at 412 nm.[13]

An illustrative workflow for a CerS activity assay is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare Enzyme Source (e.g., Microsomes) incubation Incubate at 37°C enzyme_prep->incubation substrate_prep Prepare Reaction Mix (Buffer, Sphinganine, Acyl-CoA) substrate_prep->incubation termination Terminate Reaction (e.g., add Chloroform/Methanol) incubation->termination extraction Lipid Extraction termination->extraction quantification Quantify Ceramide (TLC, LC-MS/MS, etc.) extraction->quantification

CerS Activity Assay Workflow

Signaling Pathways and Functional Implications

The specific acyl-chain composition of ceramides, as determined by the substrate preference of CerS isoforms, dictates their downstream signaling functions. Ceramides with different acyl chains can partition into distinct membrane microdomains and interact with different effector proteins, thereby regulating diverse cellular processes.[14][15]

G cluster_synthesis Ceramide Synthesis cluster_signaling Downstream Signaling ser_pal Serine + Palmitoyl-CoA sphinganine Sphinganine ser_pal->sphinganine de novo pathway cers Ceramide Synthase (CerS) sphinganine->cers acyl_coa Fatty Acyl-CoA (e.g., Oleoyl-CoA) acyl_coa->cers ceramide Ceramide (e.g., C18:1-Ceramide) cers->ceramide er_stress ER Stress ceramide->er_stress autophagy Autophagy ceramide->autophagy apoptosis Apoptosis ceramide->apoptosis

Ceramide Synthesis and Signaling

For instance, C18-ceramide, which can be generated from oleoyl-CoA by CerS1, has been specifically implicated in the induction of apoptosis, ER stress, and autophagy, particularly in the context of cancer.[6][14] Studies have shown that human glioma tissues have significantly lower levels of C18-ceramide compared to normal tissue, and increasing C18-ceramide levels can inhibit glioma cell viability.[6][14] This highlights the importance of understanding the role of specific CerS isoforms and their ceramide products in disease pathology. The ability of CerS1 to utilize oleoyl-CoA suggests that the availability of monounsaturated fatty acids can directly influence the production of these critical signaling molecules.

References

Safety Operating Guide

Proper Disposal of N-Oleoyl Sphinganine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Oleoyl sphinganine (B43673) (CAS 5966-28-9), a non-combustible solid organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. N-Oleoyl sphinganine is classified as a skin and eye irritant and is harmful to aquatic life, necessitating its disposal as hazardous chemical waste.

Chemical and Hazard Profile

A clear understanding of the chemical's properties is the first step in safe handling and disposal. All quantitative data is summarized in the table below for easy reference.

PropertyValue
CAS Number 5966-28-9
Molecular Formula C₃₆H₆₉NO₃[1][2][3]
Molecular Weight 563.94 g/mol [1][2][3]
Physical Form Powder or solid[1]
Known Hazards Skin Irritant, Eye Irritant, Harmful to Aquatic Life (WGK 3)[1]
Storage Temperature -20°C[1]
Toxicity Data (LD50) Not available

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent dermal contact and eye exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: Laboratory coat.

Segregation and Waste Classification

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers. This compound waste must be classified and handled as solid hazardous organic waste .

Chemical Incompatibilities: To prevent violent reactions, toxic gas emission, or explosions, do not mix this compound waste with the following incompatible chemical classes[4]:

  • Acids

  • Bases

  • Oxidizing agents

  • Reducing agents

Store waste containers for this compound separately from these incompatible materials[4].

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection, storage, and disposal of this compound waste, including contaminated lab materials.

  • Identify a specific location within the laboratory for hazardous waste accumulation. This area should be away from heat sources and high-traffic paths[5].

  • The SAA must be clearly marked with a "Hazardous Waste Storage Area" sign[5].

  • Ensure the SAA has secondary containment, such as a chemically compatible tray or tub, capable of holding 110% of the volume of the largest container[6].

  • Select a primary waste container that is in good condition, leak-proof, and compatible with the chemical. For solid waste, a sturdy, puncture-resistant container with a secure, screw-on lid is recommended[5]. The original chemical container is often a suitable choice[7].

  • Keep liquid and solid wastes in separate containers. Do not add solids to a liquid waste container[5][6].

  • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label[4][5].

  • The label must be filled out completely and legibly, including[4]:

    • The words "Hazardous Waste"

    • Generator Information: Your name, lab location (building and room number), and contact information.

    • Chemical Contents: List the full chemical name, "this compound" . Do not use abbreviations or formulas.

    • Hazard Identification: Check the boxes for "Toxic" and "Environmental Hazard".

  • Place waste this compound directly into the labeled container.

  • Dispose of any materials grossly contaminated with this compound as solid hazardous waste. This includes:

    • Contaminated gloves, weigh boats, and bench paper.

    • Used pipette tips or other disposable labware.

  • Package contaminated sharps (e.g., broken glassware) in a separate, puncture-proof container before placing them in the solid waste bin[8].

  • Keep the waste container securely closed at all times, except when adding waste[6].

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal[4].

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service to schedule a pickup[8].

  • Follow their specific procedures for requesting collection and preparing the waste for transport.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A 1. Generate Waste (Unused chemical or contaminated labware) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with care C 3. Place Waste in Prepared Solid Hazardous Waste Container B->C D 4. Affix & Complete Hazardous Waste Label C->D Immediately upon first use E 5. Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F 6. Ensure Segregation from Incompatibles (Acids, Bases, Oxidizers) E->F G 7. Container is Full or Ready for Disposal F->G H 8. Schedule Pickup with EH&S or Licensed Vendor G->H I 9. Waste is Transported to an Approved Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling N-Oleoyl Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Oleoyl sphinganine (B43673) was not located. The following guidance is based on general best practices for handling laboratory chemicals and information from safety data sheets for structurally similar compounds. A conservative approach to safety is strongly advised. Researchers should always conduct a thorough risk assessment for their specific experimental conditions.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Oleoyl sphinganine. The following procedures are designed to minimize exposure risk and ensure safe disposal.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and procedures is necessary to ensure the selection of appropriate PPE. The following table summarizes the minimum recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety gogglesTo protect against splashes and airborne particles.
Skin Protection Nitrile gloves, Lab coatTo prevent skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator (e.g., N95 or higher) if creating aerosols or handling large quantities.To prevent inhalation of the compound, especially if it is in powdered form or if aerosols may be generated.

Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is recommended.

  • Before starting work, clear the handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling and Experimental Use:

  • When handling the solid compound, use spatulas and weighing paper to avoid direct contact.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

3. Spill Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for chemical waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate chemical waste stream immediately after handling the compound.

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Handling Area (Well-ventilated, clean) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound (Use fume hood if necessary) don_ppe->weigh Proceed to Handling prepare_solution 4. Prepare Solution (Add solid to solvent slowly) weigh->prepare_solution experiment 5. Perform Experiment prepare_solution->experiment dispose_waste 6. Dispose of Waste (Chemical waste containers) experiment->dispose_waste Proceed to Cleanup decontaminate 7. Decontaminate Work Area dispose_waste->decontaminate remove_ppe 8. Remove PPE decontaminate->remove_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oleoyl sphinganine
Reactant of Route 2
N-Oleoyl sphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.